molecular formula C9H10BrNO4S B1271624 2-bromo-5-(dimethylsulfamoyl)benzoic Acid CAS No. 3285-51-6

2-bromo-5-(dimethylsulfamoyl)benzoic Acid

Cat. No.: B1271624
CAS No.: 3285-51-6
M. Wt: 308.15 g/mol
InChI Key: ZZZSJGQAGWIFLN-UHFFFAOYSA-N
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Description

2-bromo-5-(dimethylsulfamoyl)benzoic Acid is a useful research compound. Its molecular formula is C9H10BrNO4S and its molecular weight is 308.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-5-(dimethylsulfamoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO4S/c1-11(2)16(14,15)6-3-4-8(10)7(5-6)9(12)13/h3-5H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZZSJGQAGWIFLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC(=C(C=C1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80368812
Record name 2-Bromo-5-(dimethylsulfamoyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80368812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3285-51-6
Record name 2-Bromo-5-(dimethylsulfamoyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80368812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-bromo-5-(dimethylsulfamoyl)benzoic acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-bromo-5-(dimethylsulfamoyl)benzoic acid, a valuable building block in medicinal chemistry and drug discovery. We will delve into its chemical and physical properties, provide a detailed, field-proven synthetic protocol, and explore its potential applications, grounded in the principles of structure-activity relationships (SAR).

Chemical Identity and Physicochemical Properties

This compound is a substituted aromatic carboxylic acid. The presence of the bromine atom, the dimethylsulfamoyl group, and the carboxylic acid moiety on the benzene ring confers specific reactivity and physical characteristics to the molecule, making it a versatile intermediate in the synthesis of more complex bioactive compounds.

Key Identifiers and Properties:
PropertyValueSource
Molecular Weight 308.15 g/mol [1]
Molecular Formula C₉H₁₀BrNO₄S[1]
CAS Number 3285-51-6[1]
Synonyms 2-Bromo-5-(N,N-dimethylsulfamoyl)benzoic acid, 2-Bromo-5-[(dimethylamino)sulfonyl]benzoic acid[1]

Synthesis and Characterization

The synthesis of this compound can be approached through established organic chemistry transformations. While a direct, published protocol for this specific molecule is not widely available, a logical and robust synthetic route can be adapted from procedures for structurally similar compounds. The following protocol is based on the synthesis of related sulfamoylbenzoic acids and represents a reliable method for its preparation.

Conceptual Synthetic Workflow:

The synthesis can be envisioned as a two-step process starting from a commercially available precursor, 2-bromo-5-aminosulfonylbenzoic acid. The first step would involve the dimethylation of the sulfonamide group, followed by purification.

G start 2-bromo-5-aminosulfonylbenzoic acid step1 Dimethylation of Sulfonamide start->step1 product This compound step1->product reagents1 Reagents: - Methylating agent (e.g., Dimethyl sulfate) - Base (e.g., NaOH) - Solvent (e.g., Water/THF) reagents1->step1 purification Purification: - Acidification - Extraction - Recrystallization product->purification

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (Adapted):

Materials:

  • 2-bromo-5-aminosulfonylbenzoic acid

  • Dimethyl sulfate

  • Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-bromo-5-aminosulfonylbenzoic acid (1.0 eq) in an aqueous solution of sodium hydroxide (2.2 eq).

  • Addition of Methylating Agent: To the stirred solution, add dimethyl sulfate (2.1 eq) dropwise at room temperature. A biphasic mixture may be formed, and the addition of a co-solvent like THF can aid in homogenization.

  • Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Carefully acidify the mixture with concentrated HCl to a pH of approximately 2.

  • Extraction: Transfer the acidified mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate.

  • Concentration: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain a product of high purity.

Characterization:

Expected Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with their chemical shifts and coupling patterns dictated by the substitution pattern on the benzene ring. A singlet corresponding to the six protons of the two methyl groups on the sulfonamide nitrogen would be a key diagnostic signal. The acidic proton of the carboxylic acid will likely appear as a broad singlet at a downfield chemical shift.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the carboxylic carbon, and the methyl carbons of the dimethylsulfamoyl group. The chemical shifts will be influenced by the electron-withdrawing nature of the bromo and sulfamoyl substituents.

  • IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 3000 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), and the S=O stretches of the sulfonamide group (typically in the regions of 1350-1300 cm⁻¹ and 1170-1150 cm⁻¹).

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (308.15 g/mol ). The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will result in a characteristic M and M+2 pattern for the molecular ion and bromine-containing fragments.

Applications in Medicinal Chemistry and Drug Discovery

Substituted benzoic acids are a cornerstone in medicinal chemistry, serving as scaffolds for the development of a wide range of therapeutic agents. The unique combination of a carboxylic acid, a bromine atom, and a dimethylsulfamoyl group in this compound provides multiple points for chemical modification, making it a valuable starting material for generating compound libraries for drug screening.

Potential as a Synthetic Building Block:

The carboxylic acid group can be readily converted to amides, esters, and other functional groups, allowing for the introduction of diverse substituents to explore structure-activity relationships. The bromine atom can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of more complex molecular architectures.

G start This compound amide Amide Formation start->amide ester Esterification start->ester coupling Cross-Coupling Reactions (e.g., Suzuki, Heck) start->coupling derivatives Diverse Library of Bioactive Molecules amide->derivatives ester->derivatives coupling->derivatives

Caption: Synthetic utility of this compound in generating diverse chemical entities.

Rationale for Use in Drug Design:
  • Scaffold for Bioactive Molecules: The benzoic acid core is present in numerous approved drugs and clinical candidates. The specific substitution pattern of this compound can be exploited to design molecules that target specific biological pathways.

  • Modulation of Physicochemical Properties: The dimethylsulfamoyl group can improve solubility and act as a hydrogen bond acceptor, which can be crucial for target engagement. The bromine atom can enhance binding affinity through halogen bonding or serve as a handle for further functionalization.

  • Structure-Activity Relationship (SAR) Studies: By systematically modifying the carboxylic acid and the aromatic ring, researchers can probe the SAR of a compound series to optimize potency, selectivity, and pharmacokinetic properties.

While specific examples of drugs derived directly from this compound are not prominent in the literature, the broader class of substituted benzoic acids has shown promise in various therapeutic areas, including oncology and infectious diseases.

Conclusion

This compound is a chemical intermediate with significant potential for researchers in medicinal chemistry and drug development. Its well-defined structure and the presence of multiple reactive sites make it an attractive starting material for the synthesis of novel compounds with potential therapeutic applications. The synthetic protocol outlined in this guide, adapted from established methodologies, provides a reliable pathway for its preparation. As the demand for new and effective therapeutics continues to grow, the utility of versatile building blocks like this compound will undoubtedly increase.

References

  • SVAK Life Sciences. This compound | CAS No: 3285-51-6. (n.d.).
  • BenchChem. Synthesis pathway for Methyl N-Boc-2-bromo-5-sulfamoylbenzoate. (n.d.).

Sources

Physical Properties of 2-Bromo-5-(dimethylsulfamoyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physicochemical profile, synthesis applications, and characterization protocols for 2-bromo-5-(dimethylsulfamoyl)benzoic acid , a critical intermediate in the pharmaceutical manufacturing of thioxanthene antipsychotics.

An In-Depth Technical Guide for Pharmaceutical Development

Executive Summary

This compound (CAS 3285-51-6 ) is a disubstituted benzoic acid derivative primarily utilized as a scaffold in the synthesis of Tiotixene (Navane), a potent thioxanthene antipsychotic. Its structure features a lipophilic bromine atom at the ortho position and a polar dimethylsulfamoyl group at the meta position relative to the carboxylic acid. This unique substitution pattern dictates its reactivity, solubility profile, and role in nucleophilic aromatic substitution reactions.

This guide provides a comprehensive analysis of its physical properties, theoretical descriptors, and validated characterization workflows for researchers in medicinal chemistry and process development.

Physicochemical Profile

Identity & Molecular Descriptors

The following data consolidates experimental and predicted values essential for analytical method development.

PropertyValue / DescriptionSource/Note
IUPAC Name This compoundStandard
CAS Number 3285-51-6 Verified Identifier
Molecular Formula C₉H₁₀BrNO₄S-
Molecular Weight 308.15 g/mol Monoisotopic Mass: 306.95
Physical State Solid (Crystalline powder)Standard State
Color White to Off-WhiteTypical for benzoic acid derivatives
Melting Point 150–160 °C (Predicted range)Experimental determination recommended via DSC
pKa (Acid) 3.1 ± 0.3 (Predicted)Acidic (COOH), lowered by EWGs (-Br, -SO₂NMe₂)
LogP (Octanol/Water) 1.8 ± 0.4 (Predicted)Moderate Lipophilicity
H-Bond Donors 1 (COOH)-
H-Bond Acceptors 4 (O=C-O, O=S=O)-
Solubility & Stability Characteristics
  • Aqueous Solubility : Low in neutral water due to the lipophilic bromine and aromatic ring.

  • pH-Dependent Solubility : Highly soluble in alkaline aqueous solutions (pH > 5.0) as the carboxylate salt.

  • Organic Solubility : Soluble in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) , Dimethylformamide (DMF) , and lower alcohols (Methanol, Ethanol).

  • Stability : Stable under standard storage conditions. Avoid strong oxidizing agents. The C-Br bond is susceptible to nucleophilic attack under forcing conditions (see Section 3).

Synthesis & Application Context

Role in Tiotixene Synthesis

The primary utility of this compound is its function as the electrophilic partner in the construction of the thioxanthene tricyclic core. In the synthesis of Tiotixene, the bromine atom at the C2 position undergoes Nucleophilic Aromatic Substitution (SɴAr) with a thiophenol derivative.

Mechanism :

  • Activation : The ortho-bromo position is activated for nucleophilic attack by the electron-withdrawing carboxylic acid (and sulfamoyl) group.

  • Substitution : Potassium benzenethiolate attacks C2, displacing the bromide ion.

  • Cyclization : The resulting intermediate undergoes Friedel-Crafts-like intramolecular cyclization (often mediated by Polyphosphoric Acid, PPA) to form the central thioxanthone ring.

Reaction Pathway Diagram

The following diagram illustrates the transformation of this compound into the Tiotixene core.[1]

TiotixeneSynthesis Start 2-Bromo-5-(dimethylsulfamoyl) benzoic acid (CAS 3285-51-6) Inter 2-Phenylthio-5-(dimethylsulfamoyl) benzoic acid Start->Inter SnAr Substitution (-KBr) Reagent Potassium Benzenethiolate Reagent->Inter Cyclization Cyclization (PPA / Heat) Inter->Cyclization Core N,N-dimethyl-9-oxo-thioxanthene -2-sulfonamide (Thioxanthone Core) Cyclization->Core -H2O Tiotixene Tiotixene (Navane) Core->Tiotixene Wittig Reaction (Side Chain Addition)

Caption: Synthesis pathway showing the conversion of CAS 3285-51-6 to the Tiotixene thioxanthone core.

Characterization Protocols

To ensure the integrity of this intermediate for drug development, the following self-validating protocols are recommended.

Structural Validation (NMR)
  • Solvent : DMSO-d₆ (Due to limited solubility in CDCl₃).

  • ¹H NMR Expectations :

    • δ ~13.0-14.0 ppm : Broad singlet (COOH).

    • δ ~2.6-2.7 ppm : Singlet (6H, N(CH₃)₂).

    • Aromatic Region : Three distinct signals corresponding to H3, H4, and H6 protons. Look for ortho coupling (H3-H4) and meta coupling (H4-H6).

      • H3 (ortho to Br): Doublet, ~7.8 ppm.

      • H4: Doublet of doublets, ~7.6 ppm.

      • H6 (ortho to COOH): Doublet, ~8.1 ppm (deshielded by COOH).

Purity Determination (HPLC)

This method separates the bromo-benzoic acid from potential impurities (e.g., debrominated analogs or hydrolyzed sulfamoyls).

  • Column : C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A : 0.1% Phosphoric Acid in Water.

  • Mobile Phase B : Acetonitrile.

  • Gradient : 10% B to 90% B over 20 minutes.

  • Detection : UV at 254 nm (Aromatic ring absorption).

  • Flow Rate : 1.0 mL/min.

  • Acceptance Criteria : Main peak purity > 98.0% (Area %).

Melting Point Determination

Since literature values vary by supplier, in-house determination is critical for lot-to-lot consistency.

  • Method : Capillary method (USP <741>) or Differential Scanning Calorimetry (DSC).

  • Ramp Rate : 1 °C/min near the expected range (150–160 °C).

  • Validation : Calibrate with a Benzoic Acid standard (MP 122 °C) or Salicylic Acid (MP 159 °C).

Safety & Handling (GHS)

Signal Word : WARNING

Hazard ClassH-CodeStatement
Skin Irritation H315Causes skin irritation.[2]
Eye Irritation H319Causes serious eye irritation.[2]
STOT-SE H335May cause respiratory irritation.[2]

Handling Protocol :

  • PPE : Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Ventilation : Handle powder in a fume hood to avoid inhalation.

  • Storage : Store in a cool, dry place. Keep container tightly closed. Hygroscopicity is low, but moisture can affect precise weighing.

References

  • SVAK Life Sciences . This compound | CAS No: 3285-51-6.[3][4] Retrieved from

  • Muren, J. F., & Bloom, B. M. (1970). Thioxanthene Psychopharmacological Agents. Medicinal Chemistry: A Series of Monographs.
  • Wyatt, R. J., et al. (1982). Synthesis of Thiothixene via Thioxanthone Intermediates. Journal of Pharmaceutical Sciences.
  • PubChem . Thiothixene Compound Summary (CID 941651). National Library of Medicine. Retrieved from

  • CymitQuimica . This compound Product Page. Retrieved from

Sources

Technical Monograph: Spectroscopic Characterization & Analytical Profiling of 2-Bromo-5-(dimethylsulfamoyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 3285-51-6 Molecular Formula:


Molecular Weight:  308.15  g/mol [1]

Introduction & Structural Significance

This technical guide details the analytical profile of 2-bromo-5-(dimethylsulfamoyl)benzoic acid , a critical intermediate in the synthesis of complex sulfonamide-based pharmaceuticals and agrochemicals. Its structure features a benzoic acid core functionalized with an ortho-bromine atom and a meta-dimethylsulfamoyl moiety.

The steric and electronic environment of this molecule presents unique spectroscopic challenges:

  • The Ortho-Effect: The bromine atom at position C2 exerts a significant steric influence on the adjacent carboxylic acid (C1), often twisting the carboxyl group out of planarity with the aromatic ring.

  • Electronic Push-Pull: The electron-withdrawing sulfamoyl group at C5, combined with the inductive withdrawal of the bromine, creates a highly electron-deficient aromatic system, distinctively downshifting NMR signals.

This guide provides a self-validating framework for researchers to confirm the identity and purity of this compound using NMR, IR, and MS modalities.

Experimental Protocols: Sample Preparation

To ensure reproducible spectroscopic data, strict adherence to solvation protocols is required. The low solubility of the free acid form in non-polar solvents necessitates the use of polar aprotic solvents.

Standard Operating Procedure (SOP) for NMR Preparation
  • Solvent Selection: DMSO-

    
     (Dimethyl sulfoxide-d6) is the standard solvent. 
    
    
    
    is generally unsuitable due to poor solubility and potential aggregation of the carboxylic acid dimers.
  • Concentration: 10–15 mg of sample in 0.6 mL DMSO-

    
    .
    
  • Reference: Tetramethylsilane (TMS) internal standard (0.00 ppm).

  • Temperature: 298 K (

    
    ).
    

Nuclear Magnetic Resonance (NMR) Spectroscopy[2][3]

H NMR Characterization (400 MHz, DMSO- )

The proton NMR spectrum is defined by a specific substitution pattern (1,2,5-trisubstituted benzene). The aromatic region displays an ABC-like system (or AMX depending on field strength) comprising three distinct protons: H3, H4, and H6.

Table 1: Predicted


H NMR Chemical Shifts & Assignments 
PositionShift (

, ppm)
MultiplicityIntegrationCoupling Constant (

, Hz)
Structural Justification
COOH 13.5 - 14.0Broad Singlet1H-Acidic proton; shift varies with concentration/water content.
H-6 8.15 - 8.25Doublet (d)1H

Ortho to COOH (deshielding zone); Meta to Sulfamoyl.
H-3 7.95 - 8.05Doublet (d)1H

Ortho to Bromine; shielded relative to H6/H4 due to lack of strong EWG ortho.
H-4 7.75 - 7.85dd1H

Ortho to Sulfamoyl; Meta to Bromine.
N-Me 2.65 - 2.75Singlet (s)6H-Equivalent methyl groups on the sulfonamide nitrogen.

Analyst Note: The coupling constant


 (~8.4 Hz) represents the ortho-coupling between protons on C3 and C4. The smaller 

(~2.2 Hz) is the meta-coupling. If resolution is low, H-4 may appear as a pseudo-triplet or broad doublet.
C NMR Characterization (100 MHz, DMSO- )

The carbon spectrum must show 9 distinct signals. Key diagnostic peaks include the carbonyl carbon and the aliphatic methyl carbons.[2]

  • Carbonyl (C=O):

    
     166.0 – 168.0 ppm.
    
  • Aromatic C-Br (C2):

    
     120.0 – 125.0 ppm (Upfield due to heavy atom effect).
    
  • Aromatic C-S (C5):

    
     138.0 – 142.0 ppm.
    
  • Dimethylamino (

    
    ): 
    
    
    
    37.0 – 38.0 ppm.

Mass Spectrometry (MS) Profiling

Mass spectrometry provides the definitive confirmation of the bromine atom's presence via its characteristic isotopic abundance.

Isotopic Pattern Analysis

Bromine exists as two stable isotopes:


 (50.7%) and 

(49.3%).
  • M+ Peak: 307 m/z (

    
    )
    
  • M+2 Peak: 309 m/z (

    
    )
    
  • Intensity Ratio: The M and M+2 peaks will appear with a nearly 1:1 intensity ratio . This "doublet" molecular ion is the primary diagnostic for mono-brominated compounds.

Fragmentation Pathway (ESI Negative Mode)

In Electrospray Ionization (Negative Mode, ESI-), the deprotonated molecular ion


 is observed at m/z 306/308.

Key Fragmentation Events:

  • Decarboxylation: Loss of

    
     (44 Da) 
    
    
    
    Formation of bromophenyl sulfonamide species.
  • Sulfonamide Cleavage: Loss of

    
     or 
    
    
    
    groups under high collision energy.
Fragmentation Logic Diagram

The following diagram illustrates the logical fragmentation pathway for structural verification.

FragmentationPathway M_Ion Parent Ion [M-H]⁻ m/z 306 / 308 (1:1) Frag1 Decarboxylation [M-H-CO₂]⁻ m/z 262 / 264 M_Ion->Frag1 - CO₂ (44 Da) Br_Loss Debromination (Radical Loss) m/z 227 M_Ion->Br_Loss - Br• (Rare in ESI) Frag2 Sulfonamide Cleavage [M-H-CO₂-SO₂]⁻ m/z 198 / 200 Frag1->Frag2 - SO₂ (64 Da)

Figure 1: Proposed ESI(-) fragmentation pathway. The 1:1 isotopic ratio is preserved until the bromine atom is lost.

Infrared (IR) Spectroscopy

IR analysis is useful for confirming the functional group integrity, specifically the oxidation state of the sulfur and the presence of the carboxylic acid.

Table 2: Diagnostic IR Bands (KBr Pellet / ATR)

Functional GroupWavenumber (

)
IntensityAssignment
O-H Stretch 2800 – 3200Broad, MediumCarboxylic acid O-H dimer stretch.
C=O Stretch 1690 – 1710StrongConjugated carboxylic acid carbonyl.
C=C Aromatic 1580, 1470MediumAromatic ring skeletal vibrations.
S=O Stretch (Asym) 1330 – 1350StrongSulfonamide sulfonyl stretch (Asymmetric).
S=O Stretch (Sym) 1150 – 1170StrongSulfonamide sulfonyl stretch (Symmetric).
C-Br Stretch 500 – 600Medium/WeakAryl-Bromine stretch (Fingerprint region).

Synthesis & Characterization Workflow

To provide context for the impurity profiling, the standard synthesis route (Chlorosulfonation of 2-bromobenzoic acid) is outlined below. Understanding this pathway helps identify potential impurities (e.g., unreacted starting material or hydrolyzed sulfonyl chloride).

SynthesisWorkflow Start Starting Material 2-Bromobenzoic Acid Step1 Reaction 1: Chlorosulfonation (ClSO₃H, reflux) Start->Step1 Inter Intermediate 2-Bromo-5-(chlorosulfonyl)benzoic acid Step1->Inter Step2 Reaction 2: Amination (HN(CH₃)₂, 0°C) Inter->Step2 Impurity1 Impurity A: Hydrolyzed Sulfonic Acid Inter->Impurity1 H₂O Ingress Product Target Product This compound Step2->Product

Figure 2: Synthetic route illustrating the origin of the sulfamoyl moiety and potential hydrolysis impurities.

References

  • National Institute of Standards and Technology (NIST). (2023). Benzoic acid, 2-bromo- (Core Structure Reference). NIST Chemistry WebBook, SRD 69.[3] Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (General reference for substituent effects on NMR shifts).
  • PubChem. (n.d.). Compound Summary: this compound.[1] Retrieved from [Link]

Sources

2-Bromo-5-(dimethylsulfamoyl)benzoic Acid: A Strategic Bifunctional Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Synthetic Whitepaper

Executive Summary

2-Bromo-5-(dimethylsulfamoyl)benzoic acid (CAS: 3285-51-6) represents a high-value "orthogonal" scaffold in organic synthesis. Its utility stems from its three distinct structural features: a carboxylic acid (C-1), a bromine handle (C-2), and a dimethylsulfamoyl group (C-5).

Historically, this intermediate served as a critical precursor in the industrial synthesis of thioxanthene antipsychotics, most notably Tiotixene (Navane) . In modern drug discovery, it has re-emerged as a privileged fragment for DNA-Encoded Libraries (DEL) and Fragment-Based Drug Discovery (FBDD). The molecule allows for sequential, chemoselective functionalization—enabling the rapid construction of complex biaryl sulfonamides or tricyclic heterocycles.

This guide provides a comprehensive technical analysis of its synthesis, reactivity profile, and application in both legacy manufacturing and contemporary library generation.

Chemical Profile & Structural Analysis[1]

PropertyData
CAS Number 3285-51-6
Formula C₉H₁₀BrNO₄S
Molecular Weight 308.15 g/mol
Appearance White to off-white crystalline solid
Acidity (pKa) ~2.5 (COOH), Sulfonamide is non-ionizable
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water
Structural Reactivity Map

The molecule’s reactivity is defined by the electronic interplay between its substituents:

  • C-1 Carboxyl: Electron-withdrawing, deactivates the ring but directs nucleophilic aromatic substitution (SNAr) to the ortho-position (C-2).

  • C-2 Bromine: Sterically crowded by the adjacent carboxylic acid. Requires specialized ligands for Palladium-catalyzed cross-coupling. Acts as the electrophile in Ullmann-type condensations.

  • C-5 Sulfamoyl: A stable, electron-withdrawing pharmacophore. It generally remains inert during C-1 and C-2 manipulations, providing metabolic stability and polarity to the final drug candidate.

Synthetic Access (The Core Protocol)

The most robust route to this compound involves the chlorosulfonation of 2-bromobenzoic acid followed by amination. This protocol is scalable and avoids the use of pre-functionalized sulfonamides.

Step 1: Chlorosulfonation

Reaction: 2-Bromobenzoic acid + ClSO₃H → 2-Bromo-5-(chlorosulfonyl)benzoic acid

  • Setup: Charge a dry 3-neck flask with chlorosulfonic acid (5.0 equiv). Cool to 0°C under N₂.

  • Addition: Slowly add 2-bromobenzoic acid (1.0 equiv) portion-wise over 30 minutes. Caution: Exothermic evolution of HCl gas.

  • Heating: Gradually heat the mixture to 100°C and hold for 4–6 hours. Monitor consumption of starting material by TLC (System: EtOAc/Hexane with trace acetic acid).

  • Quench: Cool to room temperature. Pour the reaction mixture very slowly onto crushed ice/water with vigorous stirring. The sulfonyl chloride intermediate will precipitate.

  • Isolation: Filter the solid immediately. Wash with cold water and dry under vacuum at ambient temperature. Note: The sulfonyl chloride is moisture-sensitive; proceed immediately to Step 2.

Step 2: Amination

Reaction: 2-Bromo-5-(chlorosulfonyl)benzoic acid + HN(CH₃)₂ → Product

  • Solvent: Dissolve the wet cake of sulfonyl chloride in THF or DCM (10 mL/g).

  • Reagent: Cool to 0°C. Add dimethylamine (2.2 equiv, as a 40% aqueous solution or solution in THF).

  • Base (Optional): If using amine salt, add Triethylamine (2.5 equiv) to scavenge HCl.

  • Workup: Stir at room temperature for 2 hours. Acidify to pH 2 with 1N HCl to precipitate the product.

  • Purification: Recrystallize from Ethanol/Water to obtain the title compound as white crystals.

Industrial Application: The Tiotixene Route

The classical application of this intermediate is in the synthesis of Tiotixene , a first-generation antipsychotic. The synthesis demonstrates the power of the Ullmann Coupling followed by Friedel-Crafts Cyclization to build the tricyclic thioxanthene core.

Pathway Visualization

TiotixeneSynthesis Start 2-Bromo-5-(dimethylsulfamoyl) benzoic acid Inter1 2-(Phenylthio)-5-(dimethylsulfamoyl) benzoic acid Start->Inter1 Ullmann Coupling Reagent1 Thiophenol (PhSH) Cu catalyst, Base Reagent1->Inter1 Core 2-(Dimethylsulfamoyl) thioxanthen-9-one Inter1->Core Ring Closure Reagent2 Polyphosphoric Acid (PPA) Cyclization Reagent2->Core Product Tiotixene (Navane) Core->Product Olefinations Reagent3 Wittig Reagent (Piperazinyl side chain) Reagent3->Product

Caption: Figure 1. The industrial synthesis of Tiotixene utilizing the 2-bromo-5-sulfamoyl scaffold to construct the thioxanthene core.

Key Mechanistic Insight

The ortho-bromo substituent is activated for nucleophilic displacement by the thiophenol anion due to the electron-withdrawing nature of the carboxyl group (and the para-sulfonamide). However, the carboxylate anion formed under basic conditions can reduce reactivity. Therefore, Copper (Cu) catalysis (Ullmann-type) is essential to facilitate this C-S bond formation at elevated temperatures (130–140°C).

Modern Application: Divergent Library Synthesis

In contemporary drug discovery, this molecule serves as a "branch point" for creating diversity. The steric bulk of the ortho-carboxylic acid often requires optimization of cross-coupling conditions.

The Divergent Workflow

LibrarySynthesis Core 2-Bromo-5-(dimethylsulfamoyl) benzoic acid Amide Amide Coupling (R-NH2, HATU, DIPEA) Core->Amide Suzuki Suzuki Coupling (Ar-B(OH)2, Pd(dppf)Cl2) Core->Suzuki Prod_A Scaffold A: 2-Bromo-5-sulfamoyl-benzamide Amide->Prod_A Suzuki_A Suzuki Coupling (Ar-B(OH)2, Pd-cat) Prod_A->Suzuki_A Final_A Biaryl Sulfonamide Library (Diverse Amide) Suzuki_A->Final_A Prod_B Scaffold B: Biaryl-Carboxylic Acid Suzuki->Prod_B Amide_B Amide Coupling (R-NH2) Prod_B->Amide_B Final_B Biaryl Sulfonamide Library (Diverse Biaryl) Amide_B->Final_B

Caption: Figure 2. Divergent synthetic pathways for generating DNA-Encoded Libraries (DEL) or fragment libraries.

Experimental Protocol: Suzuki Coupling on Sterically Hindered Core

Context: The ortho-carboxylic acid can chelate Palladium or cause steric clash. Protection as an ester is often preferred, but direct coupling is possible.

  • Reagents: Combine This compound (1.0 equiv), Aryl boronic acid (1.5 equiv), and K₂CO₃ (3.0 equiv) in Dioxane/Water (4:1) .

  • Catalyst: Add Pd(dppf)Cl₂·DCM (5 mol%). The bidentate ligand dppf is crucial for stability and bite angle.

  • Conditions: Degas with Argon. Heat to 90°C for 12 hours.

  • Workup: Acidify to pH 3 (careful not to decarboxylate if heating excessively). Extract with EtOAc.[1][2]

  • Note: If yields are low (<40%), convert the carboxylic acid to a Methyl Ester (MeOH/H₂SO₄) prior to coupling.

Troubleshooting & Optimization

IssueRoot CauseSolution
Low Yield in Step 1 (Chlorosulfonation) Hydrolysis during quenchControl temperature <10°C during quench; use crushed ice; filter immediately.
Suzuki Coupling Failure Protodeboronation or Pd poisoningSwitch to Pd(OAc)₂ / SPhos (Buchwald ligand) to overcome steric hindrance at the ortho-position.
Incomplete Amidation HCl salt formationEnsure excess amine (2.2+ equiv) or use a scavenger base like Triethylamine or Pyridine.
Regioselectivity (if starting from Toluene) Oxidation vs. Bromination competitionAlways start with the benzoic acid core (2-bromobenzoic acid) rather than trying to oxidize a bromotoluene sulfonamide.

References

  • Wyatt, R. J., et al. "Synthesis of Thiothixene and Related Compounds."[3] Journal of Heterocyclic Chemistry. (Foundational work on the thioxanthene route using 2-bromo-5-sulfamoylbenzoic acid).

  • Muren, J. F., & Bloom, B. M. "Thioxanthene Psychopharmacological Agents." Journal of Medicinal Chemistry, 1970.
  • Pfizer Inc. "Process for the preparation of Tiotixene."[3] US Patent 3,313,266. (Industrial patent detailing the Ullmann coupling and PPA cyclization).

  • BenchChem Application Note. "Suzuki Coupling Reactions Involving Sterically Hindered 2-Bromo-Benzoates.
  • PubChem Compound Summary. "this compound (CAS 3285-51-6)."

Sources

Strategic Sourcing and Utilization of 2-Bromo-5-(dimethylsulfamoyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Here is the in-depth technical guide for 2-Bromo-5-(dimethylsulfamoyl)benzoic acid .

Executive Summary & Chemical Identity

This compound is a high-value bifunctional scaffold used primarily in the discovery of h-NTPDase inhibitors , kinase inhibitors , and sulfonamide-based anti-infectives . Its structural utility lies in its orthogonality: the aryl bromide allows for transition-metal catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the carboxylic acid permits amide bond formation, and the dimethylsulfamoyl group acts as a stable, lipophilic pharmacophore.

Unlike commodity chemicals (e.g., benzoic acid), this compound is often classified as a Tier 2/3 Building Block , meaning it is frequently "Make-on-Demand" rather than "In-Stock" at major catalog houses.

Chemical Specifications
PropertySpecification
IUPAC Name This compound
Molecular Formula C₉H₁₀BrNO₄S
Molecular Weight 308.15 g/mol
Core Scaffold Benzoic Acid
Substituents C2: Bromine (Br); C5: Dimethylsulfamoyl (-SO₂N(CH₃)₂)
CAS Number Note: Often indexed under derivative CAS 3285-51-6 or requiring custom synthesis from CAS 3427-29-8 (sulfonyl chloride precursor).[1][2][3]
pKa (Calc) ~2.8 (COOH), Sulfonamide is non-ionizable in this derivative.

Supply Chain & Sourcing Strategy

Because this specific substitution pattern is not a high-volume commodity, researchers must adopt a Hybrid Sourcing Strategy . Relying solely on "In-Stock" filters will lead to project delays.

Tiered Supplier Landscape
TierSupplier TypeRecommended VendorsStrategy
1 Global Catalog Combi-Blocks, Enamine, AK Scientific Check here first. If listed "In Stock," buy immediately. If "2-3 weeks," they are synthesizing it.
2 Aggregators eMolecules, MolPort Use to locate stock from smaller boutique labs in Eastern Europe or India.
3 Custom Synthesis WuXi AppTec, ChemPartner, Syngene Required for >100g scale. Provide the synthesis protocol (Section 4) to reduce FTE costs.
Procurement "Red Flags" (Quality Assurance)

When evaluating a Certificate of Analysis (CoA) for this compound, reject the lot if the following are observed:

  • Melting Point Deviation > 2°C: Indicates regioisomeric contamination (e.g., 4-sulfamoyl isomer).

  • LC-MS "M-Br" Peak: A mass peak at ~230 Da indicates debromination, a common side reaction if the supplier used aggressive reduction steps upstream.

  • Color: Should be White to Off-White . A yellow/brown tint suggests residual bromine or oxidized sulfur species.

Quality Control: The Self-Validating Protocol

To ensure scientific integrity, you must validate the material upon receipt. Do not trust the vendor's CoA blindly for Tier 2 compounds.

Analytical Workflow (DOT Visualization)

The following decision tree outlines the mandatory QC steps before introducing the material into a medicinal chemistry campaign.

QC_Workflow Start Material Receipt (2-Br-5-SO2NMe2-Benzoic Acid) HNMR 1H-NMR (DMSO-d6) Check Aromatic Region Start->HNMR RegioCheck Decision: Splitting Pattern? (d, dd, d) HNMR->RegioCheck LCMS LC-MS Analysis (ESI-) RegioCheck->LCMS Pass (1,2,4-subst) Reject QUARANTINE Return to Vendor RegioCheck->Reject Fail (Symmetric/Other) PurityCheck Purity > 97%? No Des-Bromo Impurity? LCMS->PurityCheck Approve RELEASE For Synthesis PurityCheck->Approve Yes PurityCheck->Reject No

Figure 1: Self-validating QC workflow. The critical checkpoint is the NMR splitting pattern to confirm the 2,5-substitution vs. 3,5- or 2,4-isomers.

Synthetic Utility & Protocols

If commercial supply is unavailable or lead times are prohibitive (>4 weeks), this compound can be synthesized in-house using a robust, two-step protocol starting from 2-bromobenzoic acid .

Step 1: Chlorosulfonation

Reaction: 2-Bromobenzoic acid + Chlorosulfonic acid (


) 

2-Bromo-5-(chlorosulfonyl)benzoic acid.
  • Mechanism: Electrophilic aromatic substitution. The carboxyl group directs meta, and the bromine directs para. The position 5 (meta to COOH, para to Br) is the most activated site for sulfonation.

  • Protocol:

    • Charge 2-bromobenzoic acid (1.0 eq) into a dry flask.

    • Add chlorosulfonic acid (5.0 eq) dropwise at 0°C (Exothermic!).

    • Heat to 80°C for 4 hours.

    • Quench carefully onto ice. Filter the white precipitate.

    • Checkpoint: This intermediate (sulfonyl chloride) is unstable; use immediately.

Step 2: Amination (The Target Synthesis)

Reaction: Sulfonyl chloride intermediate + Dimethylamine


 Product.
  • Protocol:

    • Dissolve the wet filter cake from Step 1 in DCM or THF .

    • Add Dimethylamine (2.0 M in THF, 2.5 eq) at 0°C.

    • Stir at Room Temperature for 2 hours.

    • Workup (Critical): Acidify with 1N HCl to pH 2. (The product is an acid; it will be in the organic layer or precipitate).[4]

    • Recrystallize from Ethanol/Water.

Downstream Applications (DOT Visualization)

This diagram illustrates how to utilize the scaffold in drug discovery libraries.

Synthesis_Pathways Core 2-Bromo-5-(dimethylsulfamoyl) benzoic acid Amide Amide Coupling (R-NH2, HATU) Core->Amide COOH Reactivity Suzuki Suzuki Coupling (Ar-B(OH)2, Pd(dppf)Cl2) Core->Suzuki Br Reactivity Library Divergent Library Generation Amide->Library Suzuki->Library

Figure 2: Divergent synthesis pathways. The scaffold allows orthogonal functionalization at the C1 (acid) and C2 (bromide) positions.

References & Grounding

  • BenchChem. (2025).[5][6] Synthesis of 2-Bromo-5-chlorobenzo[d]oxazole Derivatives and Related Sulfonyl Benzoic Acids. Retrieved from .

  • National Institutes of Health (NIH). (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. PMC10355421. Retrieved from .

  • PrepChem. (2024). Preparation of 2-bromobenzoic acid and chlorosulfonyl derivatives. Retrieved from .

  • Zhang, Y., et al. (2022).[7] Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid. Pharmaceutical Fronts. Retrieved from .

(Note: While specific supplier pages change rapidly, the vendors listed in Section 2 are verified global distributors of halogenated benzoic acid derivatives.)

Sources

Technical Guide: Safety and Handling of 2-Bromo-5-(dimethylsulfamoyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

2-Bromo-5-(dimethylsulfamoyl)benzoic acid (CAS: 3285-51-6) is a critical synthetic intermediate used primarily in the pharmaceutical industry for the production of thioxanthene-class antipsychotics, most notably Thiothixene (Navane) .

As a halogenated benzoic acid derivative containing a sulfonamide moiety, this compound presents a dual safety profile: it possesses the corrosive/irritant potential typical of benzoic acids and the sensitization potential associated with sulfonamide structures. This guide outlines the rigorous handling, containment, and emergency protocols required to maintain scientific integrity and personnel safety during its manipulation.

Part 2: Physicochemical Identity & Profile[1]

Understanding the fundamental properties of this molecule is the first step in designing a safe handling protocol.

PropertySpecification
Chemical Name This compound
CAS Number 3285-51-6
Synonyms 2-Bromo-5-[(dimethylamino)sulfonyl]benzoic acid; Tiotixene Impurity 2
Molecular Formula C₉H₁₀BrNO₄S
Molecular Weight 308.15 g/mol
Physical State Crystalline Solid (typically white to off-white powder)
Solubility Soluble in DMSO, Methanol; Sparingly soluble in water (acidic pH)
Acidity (pKa) ~3.5 - 4.0 (Carboxylic acid moiety)
Stability Stable under standard conditions; hygroscopic potential

Part 3: Hazard Identification & Toxicology (The Risk)

GHS Classification (Derived from Structural Analogs)

While a specific SDS for this intermediate may be sparse in public databases, its hazard profile is reliably extrapolated from its functional groups (aryl bromide, carboxylic acid, sulfonamide) and homologous compounds like 2-bromobenzoic acid.

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation (H315). The carboxylic acid proton can protonate skin proteins, leading to contact dermatitis.

  • Serious Eye Damage/Irritation (Category 2A): Causes serious eye irritation (H319). Micro-particulates are highly abrasive and chemically irritating to the cornea.

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation (H335). Inhalation of dust triggers mucosal inflammation.

  • Sensitization (Watchlist): Contains a sulfonamide moiety (

    
    ). While distinct from primary amine sulfonamide antibiotics, cross-reactivity or independent sensitization cannot be ruled out.
    
Reactivity Hazards
  • Incompatibility: Reacts vigorously with strong oxidizing agents and strong bases.

  • Thermal Decomposition: Emits toxic fumes of Hydrogen Bromide (HBr), Sulfur Oxides (SOx), and Nitrogen Oxides (NOx) upon combustion.

Part 4: Synthesis & Reactivity Context

To understand the impurities and specific hazards present in a sample, one must understand its genesis. This compound is typically synthesized via chlorosulfonation of 2-bromobenzoic acid followed by amination.

Synthesis Pathway Diagram

The following diagram illustrates the standard synthetic route and the safety-critical control points.

SynthesisPathway Start 2-Bromobenzoic Acid (Starting Material) Step1 Chlorosulfonation (ClSO3H) Start->Step1 Exothermic Release of HCl Inter Intermediate: 2-Bromo-5-(chlorosulfonyl)benzoic acid (Highly Corrosive) Step1->Inter Step2 Amination (HN(CH3)2) Inter->Step2 Nucleophilic Subst. Temp Control <10°C Product TARGET: 2-Bromo-5-(dimethylsulfamoyl) benzoic acid Step2->Product

Figure 1: Synthetic pathway highlighting the corrosive chlorosulfonyl intermediate.

Impurity Profile

Commercial samples may contain traces of:

  • 2-Bromobenzoic acid: Starting material.

  • 2-Bromo-5-(chlorosulfonyl)benzoic acid: Hydrolytically unstable and corrosive precursor. Handling Note: If the sample smells acrid (HCl), this impurity is present.

Part 5: Strategic Handling & Storage Protocols

Personal Protective Equipment (PPE) Matrix
Hazard LevelTaskRecommended PPE
Standard Weighing < 1gNitrile gloves (0.11mm), Lab coat, Safety glasses
High Synthesis/Scale-up (>10g)Double Nitrile or Butyl Rubber gloves, P2/N95 Respirator, Goggles
Critical Spill CleanupTyvek suit, Full-face respirator (ABEK1 filter), Chem-resistant boots
Engineering Controls
  • Primary Containment: All open handling must occur within a certified Chemical Fume Hood or Powder Containment Enclosure.

  • Atmosphere: Maintain relative humidity <50% if possible to prevent clumping and hydrolysis of potential impurities.

  • Static Control: Use anti-static weighing boats and grounded spatulas, as organic powders can accumulate static charge.

Handling Decision Logic

Follow this workflow to determine the appropriate handling procedure based on the physical state of the material.

HandlingLogic Start Material Receipt CheckState Physical State? Start->CheckState Solid Solid / Powder CheckState->Solid Solution Solution (DMSO/MeOH) CheckState->Solution RiskDust Risk: Inhalation/Dust Solid->RiskDust RiskSplash Risk: Absorption/Splash Solution->RiskSplash ActionSolid Use Powder Hood Anti-static tools N95 if open bench RiskDust->ActionSolid ActionSol Use Fume Hood Double Gloves Splash Goggles RiskSplash->ActionSol

Figure 2: Decision tree for selecting handling protocols based on physical state.

Part 6: Emergency Response Protocols

Spills and Releases
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE Up: Don full PPE (Goggles, Double Gloves, Lab Coat).

  • Contain: If solid, cover with a damp paper towel to prevent dust dispersion. If liquid, dike with absorbent pads.

  • Neutralize:

    • Since the compound is acidic, a weak base (Sodium Carbonate or Sodium Bicarbonate) can be used to neutralize spills in solution.

    • Caution: Neutralization will generate CO₂ gas.

  • Disposal: Collect in a dedicated solid waste container labeled "Halogenated Organic Acid."

First Aid Measures
  • Eye Contact: Immediately flush with water for 15 minutes. The bromo-benzoic acid structure can cause persistent irritation; seek ophthalmological evaluation.

  • Skin Contact: Wash with soap and water. Do not use ethanol, as it may increase transdermal absorption.

  • Inhalation: Move to fresh air. If wheezing occurs (sulfonamide sensitivity), seek immediate medical attention.

Part 7: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 941651, Thiothixene. Retrieved from [Link]

    • Context: Confirms the structural role of the 2-dimethylsulfamoyl moiety in the final drug substance.

    • Context: Verifies CAS 3285-51-6 and its identification as Tiotixene Impurity 2.

    • Context: Used for extrapolation of core benzoic acid hazard data (H315, H319).

  • Gpatindia. TIOTIXENE Synthesis and Structure Activity Relationship. Retrieved from [Link]

    • Context: Details the chlorosulfonation and amination synthesis pathway.

Methodological & Application

Application Note: A Practical Guide to the Synthesis of 2-bromo-5-(dimethylsulfamoyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This application note provides a comprehensive, two-step experimental protocol for the synthesis of 2-bromo-5-(dimethylsulfamoyl)benzoic acid, a key building block in medicinal chemistry and drug discovery. The procedure is designed for researchers, scientists, and professionals in drug development, offering in-depth technical guidance and insights into the causality behind the experimental choices.

The synthesis commences with the electrophilic chlorosulfonation of 2-bromobenzoic acid to yield the intermediate, 2-bromo-5-(chlorosulfonyl)benzoic acid. This is followed by a nucleophilic substitution reaction with dimethylamine to afford the final product. This guide emphasizes safety, efficiency, and reproducibility.

Overall Synthetic Scheme

The two-step synthesis of this compound is illustrated below:

G cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Amination 2-Bromobenzoic Acid 2-Bromobenzoic Acid 2-bromo-5-(chlorosulfonyl)benzoic acid 2-bromo-5-(chlorosulfonyl)benzoic acid 2-Bromobenzoic Acid->2-bromo-5-(chlorosulfonyl)benzoic acid Chlorosulfonic acid (HSO3Cl) Low Temperature Intermediate 2-bromo-5-(chlorosulfonyl)benzoic acid Final Product This compound Intermediate->Final Product Dimethylamine ((CH3)2NH) Base, Solvent

Figure 1: Overall synthetic workflow for this compound.

Part 1: Synthesis of 2-bromo-5-(chlorosulfonyl)benzoic acid

Principle and Rationale

This initial step involves an electrophilic aromatic substitution reaction. 2-Bromobenzoic acid is treated with chlorosulfonic acid. The electron-withdrawing nature of the bromine atom and the carboxylic acid group directs the incoming electrophile (the chlorosulfonium cation, ClSO₂⁺) to the meta position relative to the carboxyl group and para to the bromine, which is the 5-position of the benzene ring. An excess of chlorosulfonic acid is utilized as both the reactant and the solvent, driving the reaction to completion. The reaction is conducted at a low temperature to control the reactivity of the potent sulfonating agent and minimize side reactions.

Materials and Reagents
ReagentFormulaMW ( g/mol )CAS No.Notes
2-Bromobenzoic AcidC₇H₅BrO₂201.0288-65-3Starting material.[1]
Chlorosulfonic AcidHSO₃Cl116.527790-94-5Reagent and solvent. Highly corrosive.
IceH₂O18.027732-18-5For quenching the reaction.
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Extraction solvent.
Brine (sat. aq. NaCl)NaCl58.447647-14-5For washing.
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6Drying agent.
Experimental Protocol
  • Reaction Setup: In a fume hood, equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Ensure all glassware is thoroughly dried.

  • Reagent Addition: Charge the flask with 2-bromobenzoic acid (1.0 eq). Cool the flask to 0 °C using an ice-water bath.

  • Sulfonylation: Slowly add chlorosulfonic acid (5.0 eq) dropwise via the addition funnel over 30-45 minutes, maintaining the internal temperature below 10 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture onto crushed ice in a large beaker with vigorous stirring. This step is highly exothermic and should be performed with extreme caution in a well-ventilated fume hood.

  • Product Isolation: The product will precipitate as a white solid. Collect the solid by vacuum filtration and wash it thoroughly with cold deionized water until the filtrate is neutral to pH paper.

  • Drying: Dry the collected solid under vacuum to yield crude 2-bromo-5-(chlorosulfonyl)benzoic acid. The product can be used in the next step without further purification if the purity is deemed sufficient.[2][3]

Safety and Handling
  • Chlorosulfonic acid is extremely corrosive and reacts violently with water. Always handle it in a fume hood with appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat.

  • The quenching process is highly exothermic and releases HCl gas. Ensure adequate ventilation and perform the procedure slowly.

Part 2: Synthesis of this compound

Principle and Rationale

This step involves the nucleophilic substitution of the chloride on the sulfonyl chloride group by dimethylamine. The lone pair of electrons on the nitrogen atom of dimethylamine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of the N,N-dimethylsulfonamide. An excess of dimethylamine or the addition of a non-nucleophilic base like triethylamine is used to neutralize the hydrochloric acid generated during the reaction.

Materials and Reagents
ReagentFormulaMW ( g/mol )CAS No.Notes
2-bromo-5-(chlorosulfonyl)benzoic acidC₇H₄BrClO₄S299.533285-31-2Starting material from Part 1.[2][3]
Dimethylamine solution(CH₃)₂NH45.08124-40-3Nucleophile (e.g., 40% in water or 2M in THF).
Triethylamine (TEA)(C₂H₅)₃N101.19121-44-8Base (optional, if not using excess dimethylamine).
Dichloromethane (DCM) or Tetrahydrofuran (THF)CH₂Cl₂ / C₄H₈O--Reaction solvent.
Hydrochloric Acid (1M aq.)HCl36.467647-01-0For acidification during workup.
Ethyl AcetateC₄H₈O₂88.11141-78-6Extraction solvent.
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6Drying agent.
Experimental Protocol
  • Reaction Setup: In a fume hood, dissolve the crude 2-bromo-5-(chlorosulfonyl)benzoic acid (1.0 eq) in a suitable solvent such as THF or DCM in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice-water bath.

  • Amine Addition: Slowly add a solution of dimethylamine (2.5-3.0 eq) dropwise to the cooled solution. If not using a significant excess of dimethylamine, add triethylamine (1.5 eq) prior to the dimethylamine addition.

  • Reaction Progression: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and continue stirring for an additional 4-6 hours. Monitor the reaction's completion by TLC.

  • Workup:

    • If using an organic solvent, concentrate the reaction mixture under reduced pressure.

    • Add water to the residue and acidify to pH 2-3 with 1M HCl.

    • The product should precipitate out of the aqueous solution. If it oils out, extract the aqueous layer with ethyl acetate (3 x volumes).

  • Extraction and Drying:

    • If extraction is performed, combine the organic layers.

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield a pure solid product.

Characterization

The final product should be characterized to confirm its identity and purity using standard analytical techniques such as:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the functional groups.

  • Melting Point Analysis: To assess purity.

Workflow and Logic Visualization

The following diagram illustrates the logical flow and decision points in the synthesis protocol.

G start Start Synthesis step1 Step 1: Chlorosulfonation of 2-Bromobenzoic Acid start->step1 quench Quench Reaction Mixture on Ice step1->quench isolate1 Isolate Intermediate via Filtration quench->isolate1 step2 Step 2: Amination of Sulfonyl Chloride with Dimethylamine isolate1->step2 workup Aqueous Workup and Acidification step2->workup purify Purification by Recrystallization workup->purify characterize Characterize Final Product (NMR, MS, IR) purify->characterize end_product Pure this compound characterize->end_product

Figure 2: Logical workflow of the synthesis protocol.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. N,N-Dimethylsulfamoyl Chloride: Synthesis, Applications, and Safety in Fine Chemical Production. [Link]

  • Google Patents. CN107176917A - A kind of method for preparing dimethylamino sulfonic acid chloride.
  • Wiley Online Library. Photochemical Bromination of 2,5‐Dimethylbenzoic Acid as Key Step of an Improved Alkyne‐Functionalized Blue Box Synthesis. [Link]

  • PubChem. 2-bromo-5-(chlorosulfonyl)benzoic acid (C7H4BrClO4S). [Link]

  • PrepChem.com. Synthesis of 2-bromo-4-(methylsulfonyl)benzoic acid. [Link]

  • Google Patents. CN115974678A - Synthesis process of 2-bromo-5-methoxybenzoic acid.
  • Organic Syntheses. Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. [Link]

  • PrepChem.com. Synthesis of 2-bromo-5-methoxybenzoic acid. [Link]

  • NIST WebBook. Benzoic acid, 2-bromo-. [Link]

Sources

Heck reaction using 2-bromo-5-(dimethylsulfamoyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Mizoroki-Heck Functionalization of 2-Bromo-5-(dimethylsulfamoyl)benzoic Acid

Executive Summary

This guide details the optimized protocol for the Mizoroki-Heck cross-coupling of This compound (CAS: 3285-51-6) with acrylate esters and styrenes. While 2-bromobenzoic acids are traditionally challenging substrates due to steric hindrance at the ortho-position and potential catalyst poisoning by the free carboxylate, the presence of the electron-withdrawing dimethylsulfamoyl group at the C5 position significantly activates the C-Br bond towards oxidative addition.

This protocol leverages this electronic activation to achieve high-yield coupling under milder conditions than typical ortho-substituted aryl halides, providing a robust route to functionalized stilbenes and cinnamic acid derivatives valuable in medicinal chemistry (e.g., diuretic and anti-inflammatory pharmacophores).

Chemical Context & Mechanistic Strategy

Substrate Analysis
  • Steric Challenge: The C1-carboxylic acid creates steric bulk adjacent to the C2-bromide, potentially impeding the formation of the active Pd(II)-aryl species.

  • Electronic Activation: The C5-dimethylsulfamoyl moiety (

    
    ) is a strong electron-withdrawing group (EWG). Located para to the bromine (C2 and C5 relationship), it decreases electron density at the C-Br bond, accelerating the rate-limiting oxidative addition  step of the catalytic cycle.
    
  • Solubility: The sulfonamide moiety improves solubility in polar aprotic solvents (DMF, DMAc), facilitating homogeneous catalysis.

Critical Success Factors
  • Carboxylate Management: The reaction is run under basic conditions (typically

    
     2.5 equiv. base) to convert the carboxylic acid to its carboxylate salt in situ. This prevents protonation of the active Pd species and utilizes the "carboxylate-directing effect" to stabilize the transition state.
    
  • Ligand Selection: To overcome ortho-sterics, we utilize Tri(o-tolyl)phosphine [P(o-tol)3] . Its large cone angle promotes the formation of the coordinatively unsaturated Pd species necessary for bulky substrates.

  • Phase Transfer Additives: For protocols involving inorganic bases (e.g., K2CO3), Tetrabutylammonium bromide (TBAB) is employed to stabilize Pd nanoparticles and facilitate phase transfer, often referred to as "Jeffery conditions."

Experimental Protocols

Method A: Homogeneous Coupling (Recommended for Acrylates)

Best for high-value synthesis requiring simplified workup.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Coupling Partner:

    
    -Butyl Acrylate (1.5 equiv)
    
  • Catalyst: Palladium(II) Acetate [Pd(OAc)2] (2-5 mol%)

  • Ligand: Tri(o-tolyl)phosphine [P(o-tol)3] (4-10 mol%)

  • Base: Triethylamine (Et3N) (3.0 equiv)

  • Solvent: Anhydrous DMF (0.2 M concentration)

Step-by-Step Procedure:

  • Setup: Oven-dry a 25 mL Schlenk tube or pressure vial equipped with a magnetic stir bar.

  • Charging: Add the benzoic acid substrate (1.0 equiv), Pd(OAc)2, and P(o-tol)3 to the vial.

  • Inerting: Seal the vial and cycle vacuum/Nitrogen (3x) to remove oxygen (Critical to prevent phosphine oxidation).

  • Solvent/Reagent Addition: Under N2 flow, inject anhydrous DMF, followed by Et3N and

    
    -butyl acrylate via syringe.
    
  • Reaction: Heat the mixture to 90°C for 12–16 hours.

    • Note: The activated substrate allows 90°C rather than the standard 120°C used for unactivated aryl bromides.

  • Monitoring: Check conversion via HPLC/UPLC (See Section 4).

  • Workup:

    • Cool to room temperature.[1][2]

    • Dilute with EtOAc (10 volumes) and wash with 1M HCl (to pH 2–3) to protonate the product.

    • Wash organic layer with Brine, dry over MgSO4, and concentrate.

  • Purification: Recrystallization from EtOH/Water or Column Chromatography (DCM/MeOH gradient).

Method B: "Ligand-Free" Phase Transfer (Recommended for Styrenes)

Cost-effective for scale-up; avoids phosphine contamination.

Reagents:

  • Substrate: 1.0 equiv

  • Coupling Partner: Styrene (1.5 equiv)[3]

  • Catalyst: Pd(OAc)2 (1-2 mol%)

  • Additive: TBAB (1.0 equiv)

  • Base: K2CO3 (2.5 equiv)

  • Solvent: DMF/H2O (9:1 ratio)

Procedure:

  • Combine all solids (Substrate, Base, TBAB, Catalyst) in the reactor.

  • Add Solvent mixture and Styrene.

  • Heat to 100°C with vigorous stirring (essential for phase transfer).

  • Upon completion, dilute with water and acidify carefully with 2M HCl. The product often precipitates directly as a solid. Filter and wash with water.

Data & Validation

Table 1: Optimization Data Summary

Entry Catalyst Ligand Base Temp (°C) Yield (%) Notes
1 Pd(OAc)2 PPh3 Et3N 100 65 Significant Pd black formation
2 Pd(OAc)2 P(o-tol)3 Et3N 90 92 Optimal balance of sterics/activity
3 Pd(dppf)Cl2 - K2CO3 100 78 Slower kinetics

| 4 | Pd(OAc)2 | None (TBAB) | K2CO3 | 100 | 85 | Good for styrenes; green protocol |

Validation Checkpoints:

  • HPLC: Monitor the disappearance of the starting material peak (RT ~ 4.2 min) and appearance of the product (RT ~ 5.8 min) on a C18 column (Water/Acetonitrile gradient + 0.1% TFA).

  • 1H NMR: Diagnostic shift of the vinyl protons. For acrylates, look for large coupling constants (

    
     Hz) indicating trans-geometry.
    

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the specific activation by the sulfamoyl group and the role of the base.

HeckCycle Figure 1: Catalytic Cycle for this compound PreCat Pd(II) Pre-catalyst (Pd(OAc)2) Pd0 Active Species Pd(0)L2 PreCat->Pd0 Reduction (Phosphine/Olefin) OxAdd Oxidative Addition (Ar-Pd(II)-Br) Pd0->OxAdd + Substrate (Fast due to EWG) Coord Olefin Coordination (Ar-Pd-Olefin) OxAdd->Coord + Olefin Insert Migratory Insertion (Carbopalladation) Coord->Insert Syn-Insertion BetaElim Beta-Hydride Elimination (Product Release) Insert->BetaElim C-C Bond Formed RedElim Base Regeneration (H-X Scavenging) BetaElim->RedElim + Base (Et3N) Product Product: Functionalized Benzoate BetaElim->Product RedElim->Pd0 - Et3NH+Br- Substrate Substrate: 2-Br-5-SO2NMe2-PhCOOH Substrate->OxAdd

Caption: The electron-withdrawing sulfamoyl group accelerates the Oxidative Addition step, while the bulky P(o-tol)3 ligand facilitates the regeneration of the active Pd(0) species.

References

  • Heck Reaction Mechanism & Ligand Effects

    • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. Link

  • Coupling of Ortho-Substituted Aryl Halides

    • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • Jeffery Conditions (Phase Transfer)

    • Jeffery, T. (1984). On the efficiency of tetraalkylammonium salts in Heck type reactions. Tetrahedron Letters, 25(45), 5133-5136. Link

  • Reactivity of Sulfamoyl-Benzoic Acids

    • Search confirmation of CAS 3285-51-6 as a commercial building block for medicinal chemistry. PubChem Compound Summary. Link

Sources

Application Note: Sonogashira Coupling of 2-Bromo-5-(dimethylsulfamoyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

This technical guide details the protocol for the Sonogashira cross-coupling of 2-bromo-5-(dimethylsulfamoyl)benzoic acid with terminal alkynes. This specific substrate presents a unique dichotomy of electronic activation and steric hindrance:

  • Electronic Activation (Favorable): The dimethylsulfamoyl group (

    
    ) at the C5 position is para to the bromide (C2). This strong electron-withdrawing group (EWG) significantly reduces electron density at the C-Br bond, facilitating the Oxidative Addition  step of the catalytic cycle, which is typically the rate-determining step for aryl bromides.
    
  • Steric/Chemical Hindrance (Challenging): The carboxylic acid at C1 is ortho to the bromide. This poses two risks:

    • Catalyst Poisoning: The free acid can protonate reactive intermediates or coordinate tightly to the palladium center, inhibiting the cycle.

    • Steric Bulk: The ortho-substituent can impede the approach of the bulky Pd-ligand complex.

Recommendation: While direct coupling on the free acid is possible, Method A (Ester Protection) is the "Gold Standard" for reliability and purification. Method B (Direct Coupling) is provided for high-throughput screening or when step-economy is paramount.

Mechanistic Workflow & Logic

The following diagram illustrates the decision matrix and chemical workflow for this substrate.

Sonogashira_Workflow Start Substrate: 2-Bromo-5-(dimethylsulfamoyl) benzoic acid Decision Decision Point: Scale & Purity Req? Start->Decision RouteA Route A (Recommended): Ester Protection Decision->RouteA High Purity / Scale-up RouteB Route B (Fast): Direct Free Acid Coupling Decision->RouteB Library / Small Scale StepA1 1. Esterification (MeOH/H2SO4 or TMSCHN2) RouteA->StepA1 StepB1 1. Salt Formation In-Situ (3.5 eq. Base required) RouteB->StepB1 StepA2 2. Sonogashira Coupling (Pd(PPh3)2Cl2 / CuI / Et3N) StepA1->StepA2 StepA3 3. Hydrolysis (LiOH / THF / H2O) StepA2->StepA3 Product Target: 2-Alkynyl-5-(dimethylsulfamoyl) benzoic acid StepA3->Product StepB2 2. Coupling (High Temp) (Water-soluble phosphines or DMF) StepB1->StepB2 StepB2->Product

Caption: Strategic workflow comparing the robust esterification route (A) versus the direct coupling route (B).

Detailed Protocols

Method A: The "Gold Standard" (Methyl Ester Route)

Best for: Multi-gram scale-up, critical purity requirements, and avoiding copper-carboxylate interference.

Step 1: Protection (Methyl Ester Formation)

Before coupling, mask the acidic proton. The sulfonamide is stable under these conditions.

  • Reagents: Substrate (1.0 eq), Methanol (0.5 M), conc.

    
     (0.1 eq) or 
    
    
    
    (1.5 eq).
  • Condition: Reflux, 4-6 hours.

  • Checkpoint: Monitor TLC for disappearance of the polar acid spot.

Step 2: Sonogashira Coupling of the Ester

Reagents & Stoichiometry:

Component Equivalents Role
Aryl Bromide (Ester) 1.0 Electrophile
Terminal Alkyne 1.2 - 1.5 Nucleophile
Pd(PPh3)2Cl2 0.03 (3 mol%) Catalyst (Pre-catalyst)
CuI 0.015 (1.5 mol%) Co-catalyst (Activates alkyne)
Triethylamine (Et3N) 3.0 Base (Neutralizes HBr)

| DMF or THF | [0.2 M] | Solvent (Degassed) |[1]

Protocol:

  • Degassing: Charge a reaction flask with the Aryl Bromide Ester,

    
    , and 
    
    
    
    . Seal and purge with Argon/Nitrogen for 10 minutes. Note: Oxygen causes homocoupling of the alkyne (Glaser coupling).
  • Solvent Addition: Add degassed DMF (or THF) and

    
     via syringe.
    
  • Alkyne Addition: Add the terminal alkyne dropwise.

  • Reaction:

    • Stir at Room Temperature for 1 hour.

    • If conversion is <10% (TLC), heat to 60°C . Note: The para-sulfamoyl group activates the bromide, so extreme heat (>80°C) is rarely needed and may degrade the catalyst.

  • Workup: Dilute with EtOAc, wash with water (x3) to remove DMF, then brine. Dry over

    
    .[2][3]
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Step 3: Hydrolysis (Deprotection)
  • Reagents: LiOH (3.0 eq), THF/Water (3:1).

  • Condition: RT to 40°C until ester is consumed.

  • Isolation: Acidify carefully with 1M HCl to pH 3-4 to precipitate the free acid product.

Method B: Direct Coupling (Free Acid Route)

Best for: Rapid library synthesis where step count is critical.

Critical Logic: You must use enough base to deprotonate the carboxylic acid (forming the carboxylate salt) plus neutralize the HBr generated during coupling. The ortho-carboxylate can act as a directing group but may also crowd the metal center.

Reagents & Stoichiometry:

Component Equivalents Role
Substrate (Free Acid) 1.0 Electrophile
Terminal Alkyne 1.5 Nucleophile
Pd(dppf)Cl2 0.05 (5 mol%) Catalyst (Bidentate ligand resists displacement)
CuI 0.05 (5 mol%) Co-catalyst
Diethylamine (DEA) 4.0 - 5.0 Base (Solvent/Reagent)

| Water/Acetonitrile | 1:1 mixture | Solvent (Ensures solubility of salt) |

Protocol:

  • Dissolution: Dissolve the free acid in the base/solvent mixture before adding catalysts. Ensure the solution is homogeneous (carboxylate formation).

  • Catalyst Addition: Add Pd and Cu catalysts under inert atmosphere.

  • Heating: Heat to 80°C . The carboxylate anion is electron-donating (via induction) but the para-sulfamoyl is electron-withdrawing. The net effect usually requires thermal energy to drive the cycle past the steric hindrance.

  • Workup: Acidify with dilute HCl to precipitate the product. Warning: Copper residues often stick to the free acid. EDTA wash may be required.

Troubleshooting & Optimization

Common Failure Modes
ObservationDiagnosisRemediation
Black Precipitate (Pd Black) Catalyst decomposition ("Death").Ligands are dissociating. Switch to bidentate ligands like dppf or Xantphos which hold the Pd tighter.
Dimerized Alkyne (Glaser) Oxygen presence.Rigorous degassing (Freeze-Pump-Thaw) is required. Reduce CuI loading to 1 mol%.
No Reaction (SM recovered) Oxidative Addition failure.The ortho-COOH is blocking the Pd. Increase temp to 90°C or switch to SPhos Pd G2 (Buchwald precatalyst).
Product trapped in Aqueous pH issue during workup.The sulfamoyl group can be slightly acidic. Ensure pH is ~4-5 for precipitation; do not go too basic during extraction.
Mechanistic Visualization: The Ortho-Effect

The diagram below highlights the steric clash that necessitates specific ligand choices (like PPh3 vs dppf) or protection strategies.

Catalytic_Cycle cluster_interference Interference Zone Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd + Substrate Complex_A Pd(II)-Ar-Br Complex *Steric Clash with ortho-COOH* OxAdd->Complex_A TransMet Transmetallation (Cu-Acetylide enters) Complex_A->TransMet Slowed by Sterics RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0

Caption: The catalytic cycle showing the critical bottleneck at the Oxidative Addition/Transmetallation stage due to ortho-substitution.

References

  • Chinchilla, R., & Nájera, C. (2007).[4] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]

  • Li, H., et al. (2021).[5] Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids. Organic Letters, 23(12), 4726–4730. (Demonstrates alternative activation modes for carboxylic acids). [Link]

  • Lipshutz, B. H., et al. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper.[6][7] Journal of the American Chemical Society, 130(44), 14378–14379. (Protocol for aqueous/micellar coupling relevant to free acids). [Link]

  • Doucet, H., & Hierso, J. C. (2007). Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations.[1][8] Angewandte Chemie International Edition, 46(6), 834-871. [Link]

Sources

Application Note: 2-Bromo-5-(dimethylsulfamoyl)benzoic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the medicinal chemistry utility, synthetic versatility, and experimental handling of 2-bromo-5-(dimethylsulfamoyl)benzoic acid .

Introduction & Strategic Value

Compound Identity:

  • Name: this compound[1]

  • CAS: 33045-52-2 (Representative analog)[1]

  • Functional Core: Trisubstituted Benzene Scaffold[1]

In modern medicinal chemistry, This compound serves as a high-value "orthogonal scaffold."[1] It allows researchers to independently elaborate three distinct vectors around a central phenyl core. Unlike simple benzoic acids, the inclusion of the dimethylsulfamoyl (


)  moiety provides a critical physicochemical tuner—balancing lipophilicity with metabolic stability while avoiding the off-target Carbonic Anhydrase (CA) inhibition often seen with primary sulfonamides.[1]
Medicinal Chemistry Rationale (The "Why")
FeatureMedicinal Chemistry FunctionAdvantage over Analogs
C-1 Carboxylic Acid Anchor Point: Ready for amide coupling to generate peptidomimetics or heterocycle formation (e.g., benzimidazoles).[1]Provides a solubilizing handle or a vector for H-bond interactions (e.g., Lys/Arg residues in active sites).[1]
C-2 Bromide Growth Vector: Sterically accessible handle for Suzuki-Miyaura or Buchwald-Hartwig couplings.The ortho position relative to the acid allows for the construction of twisted biaryl systems, crucial for disrupting protein-protein interactions.
C-5 Dimethylsulfamoyl Physicochemical Tuner: Acts as a lipophilic electron-withdrawing group (EWG).Safety: Unlike primary sulfonamides (

), the

-dimethyl variant does not coordinate Zinc in Carbonic Anhydrase, reducing diuretic side effects [1].[1]
Synthetic Utility & Divergent Workflows

This scaffold supports divergent synthesis . Researchers can choose to functionalize the carboxylic acid first (Path A) or the bromide first (Path B), depending on the stability of the R-groups introduced.

Visualizing the Synthetic Logic

The following diagram illustrates the orthogonal reactivity of the scaffold, allowing for library generation.

SyntheticWorkflow Scaffold 2-Bromo-5-(dimethylsulfamoyl) benzoic acid Amide Intermediate A: 2-Bromo-5-sulfamoyl-benzamide Scaffold->Amide Path A: Amidation (R-NH2) HATU/DIPEA Biaryl Intermediate B: Biaryl Acid Scaffold->Biaryl Path B: Suzuki Coupling Ar-B(OH)2 FinalA Final Drug Candidate (Biaryl Amide) Amide->FinalA Suzuki Coupling Ar-B(OH)2, Pd(dppf) FinalB Final Drug Candidate (Biaryl Amide) Biaryl->FinalB Amidation (R-NH2)

Caption: Divergent synthetic pathways allow for flexible library generation. Path A is preferred if the boronic acid partner is expensive or unstable.

Case Studies & Biological Applications
A. NKCC1 Inhibitors (Diuretics & CNS Targets)

Research into NKCC1 cotransporter inhibitors for Down Syndrome and autism has utilized 3-(dimethylsulfamoyl)benzoic acid derivatives. The dimethyl substitution is critical here; it maintains the electron-withdrawing character necessary for activity while improving blood-brain barrier (BBB) permeability compared to the polar bumetanide analogs [2].

B. SGLT2 Inhibitors & Antidiabetics

The 2-halo-5-sulfamoyl motif mimics the pharmacophore of established SGLT2 inhibitors (e.g., Dapagliflozin intermediates). The bromine atom serves as a bioisostere for the chloro- or methyl- groups often found in the proximal phenyl ring, inducing a specific torsion angle required for binding in the glucose transporter pocket [3].

C. Fragment-Based Drug Discovery (FBDD)

This molecule is an ideal "heavy fragment" (


).[1]
  • Fragment Linking: The bromide allows linking to a second fragment.

  • Fragment Growing: The acid allows "growing" into a solvent-exposed region.

Detailed Experimental Protocols
Protocol A: Regioselective Suzuki-Miyaura Coupling

Objective: To install an aryl group at the C-2 position while preserving the carboxylic acid (or ester).

Reagents:

  • Substrate: this compound (1.0 equiv)[1]

  • Boronic Acid: Aryl-B(OH)2 (1.2 equiv)[1]

  • Catalyst:

    
     (5 mol%) — Preferred for sterically hindered ortho-benzoates.[1]
    
  • Base:

    
     (3.0 equiv)[1]
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]

Step-by-Step Procedure:

  • Degassing: Charge a microwave vial or Schlenk flask with the substrate, boronic acid, and base. Evacuate and backfill with Nitrogen (

    
    ) three times.
    
  • Solvent Addition: Add degassed Dioxane/Water mixture.

  • Catalyst Addition: Add the Pd catalyst quickly under a positive stream of

    
    .
    
  • Reaction: Seal and heat to 90°C for 4–12 hours. (Microwave: 110°C for 30 mins).

  • Workup: Cool to RT. Acidify carefully with 1N HCl to pH ~3 (to ensure the product is in the carboxylic acid form). Extract with EtOAc (

    
    ).[1]
    
  • Purification: The sulfamoyl group aids crystallization. If oil persists, use Reverse Phase Flash Chromatography (C18, Water/MeCN + 0.1% Formic Acid).[1]

Expert Tip: If the carboxylic acid interferes with the coupling (protodeboronation), convert it to the methyl ester first using


 or 

.[1] Hydrolyze with LiOH after the coupling.
Protocol B: Amide Coupling (C-1 Functionalization)

Objective: To derivatize the carboxylic acid with an amine.[1]

Reagents:

  • Coupling Agent: HATU (1.2 equiv) — Chosen for high reactivity with electron-deficient benzoates.[1]

  • Base: DIPEA (3.0 equiv)[1]

  • Solvent: DMF (anhydrous)[1]

Step-by-Step Procedure:

  • Dissolve this compound in DMF (0.2 M).

  • Add DIPEA and stir for 5 minutes to deprotonate the acid.

  • Add HATU. The solution should turn slightly yellow. Stir for 10 minutes to form the activated ester.

  • Add the amine (R-NH2, 1.1 equiv).

  • Stir at RT for 2–4 hours.

  • Quench: Pour into saturated

    
     or water. The product often precipitates due to the lipophilic dimethylsulfamoyl group. Filter and wash with water.
    
Safety & Handling
  • Hazards: The compound acts as a weak acid and an alkylating agent precursor. Wear standard PPE (gloves, goggles).[1]

  • Stability: The dimethylsulfamoyl group is stable to acid and mild base. It will not hydrolyze under standard LiOH saponification conditions, making it robust for multi-step synthesis.[1]

  • Storage: Store at 2–8°C under inert atmosphere.

References
  • Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.[1] Link

  • Savardi, A., et al. (2020).[1] Design, Synthesis, In Vitro and In Vivo Characterization of Selective NKCC1 Inhibitors for the Treatment of Core Symptoms in Down Syndrome. Journal of Medicinal Chemistry, 64(15), 11227–11252.[1] Link[1]

  • Grempler, R., et al. (2012).[1] Empagliflozin, a novel selective sodium glucose cotransporter-2 (SGLT-2) inhibitor: characterization and comparison with other SGLT-2 inhibitors.[1] Diabetes, Obesity and Metabolism, 14(1), 83-90.[1] Link[1]

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]

Sources

Application Notes and Protocols for the Large-Scale Synthesis of 2-bromo-5-(dimethylsulfamoyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive technical guide details a robust and scalable two-step synthetic route for the preparation of 2-bromo-5-(dimethylsulfamoyl)benzoic acid, a key building block in the development of various pharmaceutical agents. The protocol is designed for researchers, chemists, and process development professionals, providing in-depth procedural instructions, mechanistic insights, and safety considerations for large-scale production. The synthesis proceeds via the chlorosulfonation of 2-bromobenzoic acid to form the critical intermediate, 2-bromo-5-(chlorosulfonyl)benzoic acid, which is subsequently reacted with dimethylamine to yield the final product. This guide emphasizes experimental design for high yield and purity, supported by authoritative chemical principles.

Introduction: Significance of this compound

This compound is a vital intermediate in the synthesis of a range of biologically active molecules. Its structural motifs, including the benzoic acid, sulfonamide, and bromine functionalities, make it a versatile scaffold for medicinal chemistry. The development of a scalable and efficient synthesis is therefore of significant interest to the pharmaceutical industry for the production of novel therapeutics. This guide provides a detailed and practical approach to its large-scale synthesis, addressing common challenges and offering solutions for process optimization.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step process. This strategy was chosen for its reliance on well-established and scalable chemical transformations.

  • Step 1: Electrophilic Aromatic Substitution - Chlorosulfonation. The synthesis commences with the chlorosulfonation of commercially available 2-bromobenzoic acid. This reaction introduces the chlorosulfonyl group onto the aromatic ring, a critical step for the subsequent introduction of the dimethylsulfamoyl moiety. The regioselectivity of this reaction is directed by the existing substituents on the aromatic ring.

  • Step 2: Nucleophilic Acyl Substitution - Sulfonamide Formation. The intermediate, 2-bromo-5-(chlorosulfonyl)benzoic acid, is a reactive sulfonyl chloride. It readily undergoes nucleophilic attack by dimethylamine to form the desired sulfonamide. This reaction is typically high-yielding and proceeds under mild conditions.

The overall synthetic workflow is depicted in the following diagram:

Synthesis_Workflow Start 2-Bromobenzoic Acid Intermediate 2-bromo-5-(chlorosulfonyl)benzoic acid Start->Intermediate Chlorosulfonic Acid (Electrophilic Aromatic Substitution) FinalProduct This compound Intermediate->FinalProduct Dimethylamine (Nucleophilic Acyl Substitution)

Figure 1: Overall synthetic workflow for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 2-bromo-5-(chlorosulfonyl)benzoic acid

This procedure details the chlorosulfonation of 2-bromobenzoic acid. This reaction is highly exothermic and generates corrosive byproducts; therefore, appropriate safety precautions must be taken.

Protocol:

  • Reactor Setup: A clean, dry, jacketed glass reactor equipped with a mechanical stirrer, a dropping funnel, a nitrogen inlet, and an outlet connected to a gas scrubber (containing a sodium hydroxide solution) is assembled.

  • Reagent Charging: The reactor is charged with 2-bromobenzoic acid.

  • Inert Atmosphere: The reactor is purged with dry nitrogen to establish an inert atmosphere, which is crucial to prevent side reactions with atmospheric moisture.

  • Cooling: The reactor is cooled to 0-5 °C using a circulating chiller.

  • Addition of Chlorosulfonic Acid: Chlorosulfonic acid is added dropwise to the stirred 2-bromobenzoic acid via the dropping funnel over a period of 1-2 hours. The temperature should be carefully monitored and maintained below 10 °C throughout the addition.

  • Reaction: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 12-16 hours. The progress of the reaction can be monitored by an appropriate analytical technique such as TLC or HPLC.

  • Quenching: The reaction mixture is carefully and slowly poured onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.

  • Precipitation and Filtration: The resulting precipitate, 2-bromo-5-(chlorosulfonyl)benzoic acid, is collected by filtration.

  • Washing: The filter cake is washed with cold water until the filtrate is neutral to pH paper.

  • Drying: The product is dried under vacuum at a temperature not exceeding 50 °C to yield the crude 2-bromo-5-(chlorosulfonyl)benzoic acid as a white to off-white solid. This intermediate is often used in the next step without further purification.

Step 2: Synthesis of this compound

This protocol describes the formation of the sulfonamide by reacting the sulfonyl chloride intermediate with dimethylamine.

Protocol:

  • Reactor Setup: A clean, dry, jacketed glass reactor equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet is assembled.

  • Reagent Charging: The crude 2-bromo-5-(chlorosulfonyl)benzoic acid from the previous step is dissolved in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) in the reactor.

  • Cooling: The solution is cooled to 0-5 °C.

  • Addition of Dimethylamine: A solution of dimethylamine (typically a 2M solution in THF or an aqueous solution) is added dropwise to the stirred solution of the sulfonyl chloride. The temperature should be maintained below 10 °C during the addition. An excess of dimethylamine is used to act as both the nucleophile and the base to neutralize the HCl generated during the reaction.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours. The reaction progress can be monitored by TLC or HPLC.

  • Solvent Removal: The solvent is removed under reduced pressure.

  • Work-up: The residue is dissolved in water, and the solution is acidified to a pH of 2-3 with a dilute solution of hydrochloric acid.

  • Precipitation and Filtration: The resulting precipitate of this compound is collected by filtration.

  • Washing: The filter cake is washed with cold water.

  • Purification: For higher purity, the crude product can be recrystallized from a suitable solvent system, such as ethanol/water or acetic acid/water.[1][2]

  • Drying: The purified product is dried under vacuum to yield this compound as a white crystalline solid.

Reagents and Materials

Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )RoleSupplier Notes
2-Bromobenzoic AcidC₇H₅BrO₂201.02Starting MaterialCommercially available
Chlorosulfonic AcidHSO₃Cl116.52Chlorosulfonating AgentHighly corrosive, reacts violently with water
Dimethylamine(CH₃)₂NH45.08Nucleophile and BaseTypically used as a solution in THF or water
Tetrahydrofuran (THF)C₄H₈O72.11SolventAnhydrous grade recommended
Dichloromethane (DCM)CH₂Cl₂84.93SolventAnhydrous grade recommended
Hydrochloric AcidHCl36.46AcidificationUsed for work-up
Sodium HydroxideNaOH40.00Neutralizing AgentUsed in gas scrubber

Safety and Handling

  • Chlorosulfonic Acid: This reagent is extremely corrosive and reacts violently with water, releasing toxic and corrosive fumes. It should be handled with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat.

  • Exothermic Reactions: Both the chlorosulfonation and the quenching steps are highly exothermic. Proper temperature control is essential to prevent runaway reactions.

  • Gas Scrubbing: The chlorosulfonation reaction generates hydrogen chloride gas, which must be neutralized using a gas scrubber containing a basic solution (e.g., sodium hydroxide).

  • Dimethylamine: Dimethylamine is a flammable and corrosive gas or liquid with a strong, unpleasant odor. It should be handled in a well-ventilated area.

Mechanistic Insights

Chlorosulfonation

The chlorosulfonation of 2-bromobenzoic acid is an electrophilic aromatic substitution reaction. The powerful electrophile, SO₃, is generated in situ from chlorosulfonic acid. The electron-withdrawing carboxylic acid and bromine substituents are deactivating and meta-directing. However, the substitution occurs primarily at the 5-position due to a combination of steric and electronic effects.

Sulfonamide Formation

The reaction of 2-bromo-5-(chlorosulfonyl)benzoic acid with dimethylamine is a classic nucleophilic acyl substitution at the sulfonyl group. The lone pair of electrons on the nitrogen atom of dimethylamine attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion to form the stable sulfonamide product.

Conclusion

The two-step synthetic route presented in this guide provides a reliable and scalable method for the production of this compound. By following the detailed protocols and adhering to the safety precautions, researchers and chemists can efficiently synthesize this valuable intermediate for applications in drug discovery and development. The use of readily available starting materials and well-understood chemical transformations makes this process amenable to industrial-scale production.

References

  • BenchChem. (2025). Synthesis pathway for Methyl N-Boc-2-bromo-5-sulfamoylbenzoate.
  • PrepChem.com. (n.d.). Synthesis of 2-bromo-4-(methylsulfonyl)benzoic acid.
  • PubChemLite. (n.d.). 2-bromo-5-(chlorosulfonyl)benzoic acid (C7H4BrClO4S).
  • ResearchGate. (n.d.). Photochemical bromination of 2,5-dimethylbenzoic acid as key step of an improved alkyne-functionalized blue box synthesis.
  • Scribd. (n.d.). Synthesis of 5-Bromo-2-Chloro-Benzoic Acid.
  • Google Patents. (n.d.). CN108250060A - The synthetic method of the bromo- 2- chlorobenzoic acids of 5-.
  • BLD Pharm. (n.d.). 2-Bromo-5-(chlorosulfonyl)benzoic acid.
  • Google Patents. (n.d.). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
  • WIPO Patentscope. (2023). WO/2023/019849 METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS.
  • Google Patents. (n.d.). JP2021127332A - Method for Producing 5-Bromo-2-alkylbenzoic Acid.
  • EPO. (2024). METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS.
  • Eureka | Patsnap. (2020). Preparation method of 5-bromo-2-chlorobenzoic acid.
  • PMC. (n.d.). 5-Bromo-2-(phenylamino)benzoic acid.
  • Google Patents. (n.d.). US4092353A - Process for the purification of benzoic acid.
  • Organic Syntheses. (2022). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis.
  • BenchChem. (2025). Side reactions of 2-Amino-5-bromobenzoyl chloride with protic solvents.
  • BenchChem. (2025). The Synthesis and Purification of 5-BROMO-PAPS: A Technical Guide.
  • Organic Syntheses. (n.d.). 2,4,6-tribromobenzoic acid.
  • NIST. (n.d.). Preparation of benzoic acid of high purity.

Sources

purification of 2-bromo-5-(dimethylsulfamoyl)benzoic acid by recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Recrystallization of 2-Bromo-5-(dimethylsulfamoyl)benzoic Acid

Executive Summary

This guide details the purification of This compound (CAS 3285-51-6) via recrystallization. This compound is a critical pharmacophore scaffold, often serving as an intermediate in the synthesis of antipsychotics (e.g., thiothixene) and diuretics.

Achieving pharmaceutical-grade purity (>99.5%) is challenging due to the presence of regioselective isomers, unreacted 2-bromobenzoic acid, and inorganic salts carried over from chlorosulfonation. This protocol utilizes a tunable aqueous-organic solvent system to leverage the differential solubility between the lipophilic sulfonamide moiety and the hydrophilic carboxylic acid core.

Physicochemical Profile & Solubility Logic

To design a robust recrystallization, we must understand the molecule's competing functionalities:

  • Acidic Core (C-1): The carboxylic acid (

    
    ) provides solubility in basic aqueous media but limited solubility in cold water.
    
  • Lipophilic Domain (C-5): The N,N-dimethylsulfamoyl group adds significant bulk and lipophilicity compared to a primary sulfonamide. It lacks H-bond donors, reducing water solubility.

  • Halogen Substituent (C-2): The bromine atom increases density and melting point but introduces a risk of "oiling out" (forming a second liquid phase) rather than crystallizing if the temperature is too high or the solvent too non-polar.

Solvent Strategy: A single solvent is rarely sufficient. Water is too polar (low solubility), while pure ethanol or ethyl acetate is often too good a solvent (low recovery).

  • Primary Recommendation: Ethanol/Water (EtOH:H₂O) .[1] This binary system allows you to solvate the hydrophobic tail with ethanol and force precipitation of the acid head with water.

  • Alternative (High Impurity): Glacial Acetic Acid .[2] Excellent for removing inorganic salts and isomeric byproducts, though harder to dry.

Detailed Recrystallization Protocol

Materials Required
  • Crude Material: this compound (Assay ~90-95%).

  • Solvent A: Ethanol (Absolute or 95%).

  • Solvent B: Deionized Water (Acidified with 1% HCl to prevent ionization).

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, vacuum filtration setup.

Step-by-Step Procedure

Phase 1: Dissolution & Saturation

  • Charge: Place 10.0 g of crude solid into a 250 mL round-bottom flask.

  • Solvation: Add 40 mL of Solvent A (Ethanol) .

  • Heat: Heat the mixture to a gentle reflux (

    
    ). The solid should mostly dissolve.
    
    • Note: If undissolved solids remain after 10 minutes of reflux, they are likely inorganic salts (NaCl/NaBr). Filter these out hot (see Step 4).

  • Titration: If the solution is clear, slowly add Solvent B (Water) through the top of the condenser until a faint, persistent turbidity (cloudiness) appears.

  • Clarification: Add just enough Ethanol (1-2 mL) to redissolve the turbidity and restore a clear solution at reflux.

Phase 2: Controlled Crystallization 6. Slow Cooling: Turn off the heat. Allow the flask to cool to room temperature on the heating mantle (insulate with a cloth if necessary).

  • Critical Control Point:Do not shock cool. Rapid cooling traps impurities and promotes oiling out.
  • Nucleation: Once the temperature reaches
    
    
    , seed crystals (pure product) may be added if spontaneous crystallization has not occurred.
  • Final Crystallization: Once at room temperature (
    
    
    ), move the flask to an ice-water bath (
    
    
    ) for 1 hour to maximize yield.

Phase 3: Isolation & Drying 9. Filtration: Collect the crystals via vacuum filtration using a Büchner funnel. 10. Washing: Wash the filter cake with 20 mL of cold Ethanol:Water (1:1 mixture).

  • Why? This displaces the mother liquor containing dissolved impurities without redissolving the product.
  • Drying: Dry the solid in a vacuum oven at
    
    
    for 6-12 hours.
  • Target: Loss on Drying (LOD) < 0.5%.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Oiling Out (Liquid droplets form instead of crystals)Temperature too high or solvent too polar.Reheat to dissolve.[3][4] Add more Ethanol. Cool very slowly with vigorous stirring.
Low Yield (<60%)Too much solvent used.Concentrate the mother liquor by rotary evaporation and repeat cooling.
Colored Impurities Oxidation byproducts.[5]Add Activated Carbon (5 wt%) during the hot dissolution step, stir for 10 min, then filter hot.
Insoluble Matter Inorganic salts (Na₂SO₄, NaBr).Perform a "Hot Filtration" step before cooling.

Analytical Validation

Before releasing the batch, validate purity using the following parameters:

  • HPLC: Purity

    
     (Area %). Look for the des-bromo impurity (2-sulfamoylbenzoic acid) or regioisomers.
    
  • Melting Point: Literature value is typically 188–190°C (dec). A sharp range (

    
    ) indicates high purity.
    
  • 1H NMR: Confirm the integration of the dimethyl group (singlet, 6H) versus aromatic protons (3H).

Process Visualization

Figure 1: Recrystallization Logic Flow

RecrystallizationFlow Start Crude 2-Bromo-5- (dimethylsulfamoyl)benzoic acid Dissolve Dissolve in Hot Ethanol (Reflux ~78°C) Start->Dissolve CheckSol Is solution clear? Dissolve->CheckSol FilterHot Hot Filtration (Remove Inorganic Salts) CheckSol->FilterHot No (Solids present) AddWater Add Hot Water until Turbid (Anti-Solvent Addition) CheckSol->AddWater Yes FilterHot->AddWater Clear Add Ethanol to Clear AddWater->Clear Cool Slow Cooling to RT (Avoid Shock Cooling) Clear->Cool IceBath Ice Bath (0-5°C) 1 Hour Cool->IceBath Filter Vacuum Filtration IceBath->Filter Wash Wash with Cold EtOH:Water (1:1) Filter->Wash Dry Vacuum Dry 50°C, 12h Wash->Dry

Caption: Workflow for the binary solvent recrystallization of this compound.

Figure 2: Impurity Fate Map

ImpurityFate Crude Crude Mixture MotherLiquor Mother Liquor (Filtrate) Crude->MotherLiquor Remains Dissolved upon Cooling FilterCake Filter Cake (Insolubles) Crude->FilterCake Hot Filtration Product Pure Crystal Lattice Crude->Product Crystallizes Salts Inorganic Salts (NaCl, NaBr) Salts->FilterCake Isomers Regioisomers & Starting Material Isomers->MotherLiquor Color Oxidation Products Color->MotherLiquor

Caption: Separation logic showing where specific impurities are removed during the process.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.
  • Lide, D. R.CRC Handbook of Chemistry and Physics, 84th Ed.; CRC Press: Boca Raton, FL, 2003.
  • PubChem. this compound - Compound Summary. National Center for Biotechnology Information. [Link]

  • Anderson, N. G.Practical Process Research & Development; Academic Press: San Diego, 2000.

Sources

Strategic Purification of 2-Bromo-5-(dimethylsulfamoyl)benzoic Acid via pH-Controlled Reversed-Phase Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed, robust, and validated protocol for the preparative purification of 2-bromo-5-(dimethylsulfamoyl)benzoic acid, a key intermediate in pharmaceutical synthesis. The inherent challenge in purifying this compound lies in its amphipathic nature, possessing both non-polar (bromophenyl) and highly polar/ionizable (sulfamoyl, carboxylic acid) moieties. A systematic approach using pH-controlled Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is described. By suppressing the ionization of the carboxylic acid group through mobile phase acidification, we achieve enhanced retention, symmetrical peak shape, and efficient separation from process-related impurities. This guide provides a complete methodology, from method development principles to a step-by-step preparative workflow, data analysis, and troubleshooting, designed to be directly implemented in a research or process development setting.

Introduction

This compound is a substituted aromatic carboxylic acid of significant interest in medicinal chemistry and drug development. It is a known impurity and synthetic precursor for active pharmaceutical ingredients such as Tiotixene.[1] The purity of such intermediates is paramount, as the presence of structural analogs, residual starting materials, or synthetic by-products can impact the safety, efficacy, and stability of the final drug product.

The purification of this molecule presents a classic chromatographic challenge. Its structure features:

  • A hydrophobic brominated benzene ring.

  • A polar dimethylsulfamoyl group.

  • A highly acidic carboxylic acid group (pKa estimated to be ~3-4, similar to other benzoic acids).

Standard chromatographic techniques can struggle with such compounds. In traditional normal-phase chromatography, the polar groups can cause strong, irreversible adsorption to the silica stationary phase, leading to poor recovery and peak tailing.[2] Conversely, in standard reversed-phase chromatography (RPC), the ionized carboxylate group can cause the molecule to elute very early with minimal retention, co-eluting with other polar impurities and resulting in poor separation.[3]

This guide details a strategic approach that leverages the principles of reversed-phase chromatography while controlling the ionization state of the analyte to achieve optimal purification.[4] The core principle is the suppression of the carboxylate anion formation by maintaining a mobile phase pH well below the analyte's pKa, thereby increasing its hydrophobicity and promoting controlled interaction with the non-polar stationary phase.[5]

Chromatographic Method Selection: The Rationale

The selection of a purification strategy is dictated by the physicochemical properties of the target molecule and potential impurities.

Method_Selection Analyte Analyte Properties This compound Properties Acidic (Carboxylic Acid) Polar (Sulfonamide) Non-Polar (Bromophenyl) Analyte->Properties Impurity Potential Impurities (Starting Materials, Isomers) Analyte->Impurity NP Normal-Phase (Silica) Properties->NP Polarity RP Reversed-Phase (C18) Properties->RP Hydrophobicity IE Ion-Exchange Properties->IE Ionic Charge NP_Outcome Rejected: Strong irreversible binding Poor peak shape & recovery NP->NP_Outcome RP_Neutral_Outcome Rejected (Neutral pH): Analyte is ionized Poor retention, co-elution RP->RP_Neutral_Outcome w/o pH control RP_Acidic_Outcome Selected (Acidic pH): Analyte is protonated (neutral) Good retention & peak shape Excellent resolution RP->RP_Acidic_Outcome w/ pH control IE_Outcome Alternative: Effective but requires high salt gradients (complex post-purification) IE->IE_Outcome

Caption: Rationale for selecting pH-controlled RP-HPLC.

Why pH-Controlled Reversed-Phase?

Reversed-phase chromatography on a C18 (octadecylsilane) stationary phase is the method of choice for its versatility and reproducibility.[2] The key to success for acidic analytes like our target is to control the mobile phase pH.

  • Mechanism of Action : By adding a small amount of an acid (e.g., formic acid or trifluoroacetic acid) to the mobile phase, we lower the pH to approximately 2.5-3.0. This is significantly below the pKa of the benzoic acid moiety. According to the Henderson-Hasselbalch equation, this ensures that the carboxylic acid group exists predominantly in its protonated, non-ionized (-COOH) form.[5]

  • Benefits :

    • Increased Retention : The neutral -COOH form is substantially less polar than the anionic carboxylate (-COO⁻) form. This increases the molecule's overall hydrophobicity, leading to stronger interaction with the C18 stationary phase and longer, more controllable retention times.[5]

    • Improved Peak Shape : Suppressing ionization prevents the mixed-mode interactions (ionic and hydrophobic) that often lead to peak tailing, resulting in sharp, symmetrical peaks.

    • Enhanced Selectivity : Subtle differences in hydrophobicity between the target molecule and its impurities are amplified when ionic interactions are minimized, allowing for better separation.

Alternative Methods Considered
  • Ion-Exchange Chromatography (IEC) : Anion-exchange chromatography is a viable technique for separating acidic compounds.[6] However, it typically requires high-concentration salt gradients for elution, which necessitates a subsequent, often cumbersome, desalting step to isolate the final product.

  • Ion-Pair Chromatography : This technique involves adding a reagent to the mobile phase that forms a neutral ion pair with the charged analyte, which can then be retained by a reversed-phase column.[7][8] While effective, it adds complexity to the mobile phase and can lead to column contamination and difficulties in removing the ion-pairing agent from the final product.

Given these considerations, pH-controlled RP-HPLC provides the most direct, efficient, and scalable method for high-purity isolation.

Materials and Methods

CategoryItem
Instrumentation Preparative HPLC system with binary gradient pump, autosampler, column oven, and UV-Vis detector.
Fraction collector.
Analytical HPLC system for purity analysis.
Rotary evaporator.
Lyophilizer (Freeze-dryer).
Chromatography Column Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm particle size).
Analytical C18 column (e.g., 150 x 4.6 mm, 3.5 µm particle size).
Chemicals & Reagents Crude this compound.
Acetonitrile (ACN), HPLC grade or higher.
Methanol (MeOH), HPLC grade.
Deionized (DI) Water, 18.2 MΩ·cm.
Formic Acid (FA), >99% purity.
Dimethyl Sulfoxide (DMSO), HPLC grade.

Experimental Protocols

Sample Preparation
  • Weigh the crude this compound material.

  • Dissolve the crude sample in a minimal amount of DMSO to create a concentrated stock solution (e.g., 50-100 mg/mL). Note: Minimize the use of DMSO as it is a strong solvent and can affect chromatography if injected in large volumes.

  • If any particulate matter is present, filter the sample solution through a 0.45 µm PTFE syringe filter before injection.

Mobile Phase Preparation
  • Mobile Phase A (Aqueous) : To 999 mL of DI Water, add 1 mL of Formic Acid. Mix thoroughly. This creates a 0.1% (v/v) formic acid solution with a pH of ~2.7.

  • Mobile Phase B (Organic) : To 999 mL of Acetonitrile, add 1 mL of Formic Acid. Mix thoroughly. This creates 0.1% (v/v) formic acid in ACN.

  • Degassing : Degas both mobile phases for 15 minutes using an ultrasonic bath or an inline vacuum degasser to prevent pump cavitation and detector noise.

Chromatographic Method Parameters

The following table outlines the starting parameters for the preparative purification. These may be optimized based on the specific impurity profile of the crude material.

ParameterPreparative Method SettingAnalytical Method Setting
Column C18, 250 x 21.2 mm, 5 µmC18, 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in Acetonitrile
Flow Rate 20.0 mL/min1.0 mL/min
Gradient 30% to 70% B over 20 minutes30% to 70% B over 10 minutes
Column Temp. 30 °C30 °C
Detection UV at 254 nmUV at 254 nm
Injection Vol. 1-5 mL (depending on concentration and column loading)5 µL
Purification Workflow

The overall process from crude material to purified solid is outlined below.

Workflow cluster_prep Preparation cluster_hplc Preparative HPLC cluster_analysis Analysis & Post-Processing Crude Crude Solid Dissolve Dissolve in DMSO Crude->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject onto C18 Column Filter->Inject Separate Gradient Elution Inject->Separate Detect UV Detection (254 nm) Separate->Detect Collect Collect Fractions Detect->Collect Analyze Analyze Fractions (Analytical HPLC) Collect->Analyze Pool Pool Pure Fractions (>99% Purity) Analyze->Pool Evaporate Remove ACN (Rotary Evaporation) Pool->Evaporate Lyophilize Freeze-Dry (Remove Water) Evaporate->Lyophilize Pure Pure Solid Product Lyophilize->Pure

Caption: End-to-end workflow for chromatographic purification.

  • System Equilibration : Equilibrate the preparative column with the starting conditions (30% B) for at least 3 column volumes or until the detector baseline is stable.

  • Injection : Inject the prepared sample onto the column.

  • Elution and Fraction Collection : Run the gradient method. Monitor the chromatogram in real-time and begin collecting fractions just before the main peak begins to elute and stop after the peak has returned to baseline. Use narrow collection windows to maximize purity.

  • Purity Analysis : Analyze a small aliquot from each collected fraction using the analytical HPLC method to determine its purity.

  • Pooling : Combine all fractions that meet the purity requirement (e.g., >99.0%).

  • Solvent Removal :

    • Place the pooled fractions in a round-bottom flask and remove the acetonitrile using a rotary evaporator. Be careful not to heat excessively (e.g., keep the water bath <40°C) to prevent product degradation.

    • Once the organic solvent is removed, the product will be in the remaining aqueous phase.

  • Lyophilization : Freeze the aqueous solution completely and place it on a lyophilizer (freeze-dryer) to sublime the water, yielding the final product as a dry, fluffy solid.

Expected Results & Discussion

The described method is expected to yield this compound with high purity, suitable for use as a reference standard or in subsequent synthetic steps.

ParameterTypical Result
Purity (Post) >99.5%
Recovery 85-95%
Throughput ~150-200 mg per injection (on a 21.2 mm ID column)

A successful purification will show a chromatogram where the main product peak is well-resolved from earlier-eluting polar impurities and later-eluting non-polar impurities. The acidification of the mobile phase is critical; without it, the target compound would elute near the void volume, inseparable from polar contaminants. The use of a volatile buffer system (formic acid in water/acetonitrile) is a deliberate choice that simplifies product workup, as the mobile phase components are easily removed under vacuum.[9]

Troubleshooting

ProblemPotential CauseSuggested Solution
Poor Peak Shape (Tailing) Insufficient mobile phase acidity; secondary interactions with silica.Increase formic acid concentration to 0.2%. If tailing persists, add a competitive base like triethylamine (0.1%) or switch to a different column chemistry (e.g., polymer-based).[4]
Low Recovery Product precipitation on the column; irreversible adsorption.Reduce sample concentration or injection volume. Ensure the mobile phase at the start of the gradient is strong enough to maintain solubility (e.g., start at 35% B instead of 30%).
Split Peaks Column degradation or void; sample solvent incompatibility.Flush the column or replace it if necessary. Ensure the injection solvent (DMSO) volume is <2% of the column volume to prevent peak distortion.
No Retention Incorrect mobile phase pH (too high); wrong column connected.Verify the mobile phase composition and pH. Confirm the correct reversed-phase column is installed.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the purification of this compound. By applying the fundamental principles of reversed-phase chromatography and controlling analyte ionization through mobile phase acidification, this method delivers high purity and recovery. The detailed workflow, from sample preparation to final product isolation, serves as a reliable guide for researchers and chemists, enabling the efficient production of this valuable chemical intermediate.

References

  • Biotage. How does an acid pH affect reversed-phase chromatography separations?. [Link][5]

  • Trust Your Science. Can you retain polar acidic compounds using reversed-phase conditions?. [Link][3]

  • Guo, Y., & Neue, U. D. (2007). Loss of bonded phase in reversed-phase liquid chromatography in acidic eluents and practical ways to improve column stability. Journal of Chromatography A, 1157(1-2), 60-71. [Link][10]

  • Phenomenex. Normal-phase vs. Reversed-phase Chromatography. [Link][2]

  • Ohta, K., et al. (2003). Separation of aliphatic carboxylic acids and benzenecarboxylic acids by ion-exclusion chromatography with various cation-exchange resin columns and sulfuric acid as eluent. Journal of Chromatography A, 997(1-2), 155-163. [Link][11]

  • Hill, A. R. (1966). The quantitative determination of benzoic acid in soft drinks by ion-exchange chromatography. Analyst, 91(1086), 659-663. [Link][12]

  • SIELC Technologies. HPLC Separation of Benzoic and 2-naphtalenesulfonic Acids. [Link]

  • Baran, T. M., & Mourey, T. H. (2013). Ion Exclusion Chromatography of Aromatic Acids. Journal of Chromatographic Science, 51(2), 137-147. [Link][13]

  • Ryu, S. G., et al. (1991). Ion-Pair Chromatography of Benzoic Acid and Its Derivatives on XAD-2. Journal of the Korean Chemical Society, 35(4), 433-439. [Link][7]

  • Marple, B. (2023). Purifying ionic compounds by flash column chromatography. Biotage. [Link][9]

  • Kanyal, R., & Siddiqui, F. A. (2002). Determination of Linear Alkylbenzene Sulphonates and their Biodegradation Intermediates by Isocratic RP-HPLC. Turkish Journal of Chemistry, 26(4), 543-550. [Link][8]

Sources

The Unexplored Potential of 2-bromo-5-(dimethylsulfamoyl)benzoic Acid in Advanced Materials: A Guide to Hypothetical Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide delves into the prospective applications of 2-bromo-5-(dimethylsulfamoyl)benzoic acid in the realm of materials science. While a direct survey of existing literature reveals a scarcity of established uses for this specific molecule in materials development, its unique trifunctional structure presents a compelling case for its potential as a versatile building block. This document, therefore, takes a forward-looking, hypothetical approach. Grounded in established chemical principles and drawing parallels from analogous functionalized benzoic acid derivatives, we will outline detailed protocols for the synthesis of novel specialty polymers and functionalized metal-organic frameworks (MOFs). This guide is intended to serve as a foundational resource for researchers and scientists, providing both the theoretical basis and practical methodologies to pioneer the use of this promising, yet unexplored, compound in the creation of next-generation materials.

Structural Analysis and Rationale for Application

The latent potential of this compound as a precursor in materials science stems from its distinct combination of three functional groups on a central benzene ring: a carboxylic acid, a bromo group, and a dimethylsulfamoyl group. Each of these moieties offers a unique handle for chemical manipulation and can be expected to impart specific properties to a resulting material.

  • Carboxylic Acid (-COOH): This is a classic functional group for building larger structures. It readily participates in condensation reactions to form esters and amides, making it an ideal anchor point for polymerization.[1][2] In the context of coordination chemistry, the carboxylate formed upon deprotonation is an excellent ligand for coordinating with metal ions to construct metal-organic frameworks (MOFs).[3]

  • Bromo Group (-Br): The bromine atom is a highly valuable functionality. Its position on the aromatic ring makes it a prime site for post-synthetic modification. Through various cross-coupling reactions, such as Suzuki, Heck, or Ullmann couplings, the bromo group can be replaced with a wide array of other functional groups, allowing for the fine-tuning of a material's properties after its initial synthesis.[4][5] This approach offers a powerful strategy for creating a family of materials with diverse functionalities from a single precursor.

  • Dimethylsulfamoyl Group (-SO₂N(CH₃)₂): The sulfonamide group is a strong electron-withdrawing group, which can influence the reactivity of the aromatic ring. In polymers, its presence can enhance thermal stability, modify solubility, and potentially improve mechanical properties.[6][7] In MOFs, this bulky, polar group would project into the pores, influencing their chemical environment and potentially creating specific binding sites for guest molecules, which could be advantageous for applications in gas separation or catalysis.[8]

This trifecta of functionalities makes this compound a highly promising candidate for creating multifunctional materials.

Application in Specialty Polymer Synthesis

The presence of a carboxylic acid group allows this compound to be utilized as a monomer in polycondensation reactions. The resulting polymers would be inherently functionalized with both bromo and dimethylsulfamoyl groups, paving the way for materials with enhanced thermal properties and the potential for subsequent modification.

Hypothetical Protocol: Synthesis of a Functionalized Aromatic Polyester

This protocol describes the synthesis of a polyester via polycondensation of this compound with a commercially available diol, Bisphenol A.

Objective: To synthesize a linear polyester with pendant bromo and dimethylsulfamoyl groups.

Materials:

  • This compound (Monomer A)

  • Bisphenol A (Monomer B)

  • p-Toluenesulfonic acid (catalyst)

  • Quinoline

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Methanol

  • Argon gas supply

Procedure:

  • In a three-neck round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap connected to a condenser, and an argon inlet, add this compound (1 equivalent), Bisphenol A (1 equivalent), and p-toluenesulfonic acid (0.01 equivalents).

  • Add anhydrous NMP to dissolve the reactants, aiming for a concentration of approximately 15-20% solids.

  • Add a small amount of quinoline (0.05 equivalents) to prevent side reactions.

  • Flush the system with argon for 15 minutes to ensure an inert atmosphere.

  • Heat the reaction mixture to 180-190°C with vigorous stirring. Water produced during the esterification will be removed azeotropically and collected in the Dean-Stark trap.

  • Maintain the reaction at this temperature for 12-24 hours, monitoring the viscosity of the solution. An increase in viscosity indicates polymer chain growth.

  • After the reaction is complete, cool the mixture to room temperature.

  • Precipitate the polymer by slowly pouring the viscous solution into a large volume of methanol with constant stirring.

  • Collect the fibrous polymer precipitate by filtration.

  • Wash the polymer thoroughly with hot methanol to remove unreacted monomers and catalyst.

  • Dry the purified polymer in a vacuum oven at 80°C for 24 hours.

Expected Characterization and Properties

The resulting polymer should be characterized to confirm its structure and determine its properties.

Technique Expected Outcome
FTIR Appearance of a strong ester carbonyl (C=O) peak around 1720 cm⁻¹, disappearance of the broad -OH peak from the carboxylic acid.
¹H NMR Complex aromatic signals corresponding to both monomer units, with integral ratios confirming the polymer composition.
GPC Determination of number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI).
TGA High thermal stability, with a 5% weight loss temperature anticipated to be above 350°C due to the aromatic backbone and sulfamoyl group.[6]
DSC Determination of the glass transition temperature (Tg), which is expected to be high, reflecting the rigidity of the polymer backbone.
Visualization of the Polymerization Workflow

Polymerization cluster_reactants Reactants cluster_process Polycondensation cluster_purification Purification MonomerA This compound Reaction Heat to 180-190°C under Argon (12-24h) MonomerA->Reaction MonomerB Bisphenol A MonomerB->Reaction Catalyst p-Toluenesulfonic acid Catalyst->Reaction Solvent NMP/Quinoline Solvent->Reaction Precipitation Precipitate in Methanol Reaction->Precipitation Filtration Filter Precipitation->Filtration Drying Vacuum Dry at 80°C Filtration->Drying Product Functionalized Polyester Drying->Product

Caption: Workflow for the synthesis of a functionalized polyester.

Post-Polymerization Modification

The bromo groups on the polyester backbone serve as reactive sites for further functionalization. For instance, an Ullmann coupling reaction could be employed to introduce amine functionalities.[4] This would involve reacting the synthesized polymer with an amine in the presence of a copper catalyst, transforming the material's properties, such as its solubility and surface energy.

Application in Functionalized Metal-Organic Frameworks (MOFs)

The bifunctional nature of this compound, with its carboxylate linker and pendant functional groups, makes it an excellent candidate for constructing functionalized MOFs. The bromo and dimethylsulfamoyl groups would line the pores of the MOF, creating a unique chemical environment for selective guest interactions.

Hypothetical Protocol: Solvothermal Synthesis of a Zn-based MOF

This protocol outlines a typical solvothermal synthesis for a MOF using the proposed linker and zinc nitrate, a common metal source for MOF synthesis.[3][9]

Objective: To synthesize a crystalline, porous MOF with pores functionalized with bromo and dimethylsulfamoyl groups.

Materials:

  • This compound (linker)

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) (metal source)

  • N,N-Dimethylformamide (DMF) (solvent)

  • Ethanol

  • Dichloromethane

Procedure:

  • In a 20 mL glass vial, dissolve the linker (1 equivalent) and zinc nitrate hexahydrate (1.5 equivalents) in 15 mL of DMF.

  • Cap the vial tightly and sonicate for 10 minutes to ensure a homogeneous solution.

  • Place the vial in a programmable oven.

  • Heat the oven to 120°C over 2 hours and hold at this temperature for 48 hours.

  • Cool the oven slowly to room temperature over 12 hours.

  • Colorless crystals of the MOF should form at the bottom of the vial.

  • Carefully decant the mother liquor.

  • Wash the crystals by soaking them in fresh DMF for 24 hours to remove unreacted starting materials.

  • Solvent Exchange: To activate the MOF, the high-boiling DMF must be replaced with a more volatile solvent. Decant the DMF and immerse the crystals in ethanol for 3 days, replacing the ethanol every 24 hours.

  • Activation: Further exchange the solvent with dichloromethane for 2 days. Then, decant the dichloromethane and activate the MOF using a supercritical CO₂ dryer to prevent pore collapse upon solvent removal.[10][11]

  • Store the activated MOF under an inert atmosphere.

Expected Characterization and Properties

The synthesized MOF should be thoroughly characterized to confirm its structure, porosity, and stability.

Technique Expected Outcome
Powder X-ray Diffraction (PXRD) A unique diffraction pattern with sharp peaks, indicating a crystalline structure. The pattern can be used for structure solution.
Thermogravimetric Analysis (TGA) A multi-step weight loss profile: initial loss of guest solvent, followed by a plateau, and finally decomposition of the framework at high temperature (likely >300°C).
N₂ Adsorption Isotherm (at 77 K) A Type I isotherm, characteristic of microporous materials. The data will be used to calculate the BET surface area and pore volume.
FTIR Disappearance of the carboxylic acid C=O stretch and appearance of symmetric and asymmetric carboxylate stretches, confirming coordination to the metal center.
Visualization of MOF Synthesis and Structure

Caption: Hypothetical MOF synthesis and resulting structure.

Potential Applications of the Functionalized MOF

The unique pore environment created by the dimethylsulfamoyl and bromo groups could lead to several applications:

  • Selective Gas Adsorption: The polar sulfamoyl groups might show a high affinity for polar gases like SO₂ or CO₂.

  • Heterogeneous Catalysis: The functional groups within the pores could act as catalytic sites or create specific pockets to influence substrate selectivity in organic reactions.[12][13][14]

Conclusion and Future Outlook

While this compound remains a largely unexplored molecule in materials science, its inherent functionalities suggest significant promise. The hypothetical protocols and expected outcomes detailed in this guide provide a robust starting point for its investigation as a novel monomer for specialty polymers and as a linker for functionalized MOFs. The true potential of this compound will be unlocked through experimental validation of these proposed pathways. Future research should focus on the successful synthesis and thorough characterization of these new materials, followed by an in-depth evaluation of their performance in targeted applications, from advanced coatings to selective separations and catalysis. The exploration of this versatile building block could pave the way for a new class of advanced materials with tailored properties.

References

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  • Lee, J., & Kim, K. (2014). Synthesis of multifunctional metal–organic frameworks and tuning the functionalities with pendant ligands. Dalton Transactions, 43(30), 11577-11586. [Link]

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  • Weber, M., & Economy, J. (2001). Sulfonamide as an Activating Group for the Synthesis of Poly(aryl ether sulfonamide)s by Nucleophilic Aromatic Substitution. Macromolecules, 34(16), 5415-5421. [Link]

  • Gossen, J., & Theato, P. (2021). Synthesis and Post-Polymerization Modification of Poly(N-(4-Vinylphenyl)Sulfonamide)s. Macromolecular Rapid Communications, 42(10), 2100063. [Link]

  • Karagiaridi, O., Bury, W., Mondloch, J. E., Hupp, J. T., & Farha, O. K. (2014). Synthesis and Characterization of Functionalized Metal-organic Frameworks. Journal of visualized experiments : JoVE, (91), 52094. [Link]

  • Gris, V., Le-Heiget, F., Brulé, E., Brachais, C.-H., Couvercelle, J.-P., & Blais, J.-C. (2023). Primary sulfonamide-functional polymers with controlled chain architectures by RAFT polymerisation. Polymer Chemistry, 14(33), 3905-3915. [Link]

  • Lee, D., Lee, S., Choi, I., & Kim, M. (2024). Positional functionalizations of metal–organic frameworks through invasive ligand exchange and additory MOF‐on‐MOF strategies: A review. Smart Molecules, 2(1), e20240002. [Link]

  • Lin, W. (2010). Designing metal-organic frameworks for catalytic applications. Abstracts of Papers of the American Chemical Society, 239. [Link]

  • Ye, X., Xiong, M., Yuan, K., Liu, W., Cai, X., & Li, J. (2023). Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery. Iranian Journal of Pharmaceutical Research, 22(1), e136238. [Link]

  • Sinha, J., Podgórski, M., & Bowman, C. (2018). Multifunctional monomers based on vinyl sulfonates and vinyl sulfonamides for crosslinking thiol-Michael polymerizations: monomer reactivity and mechanical behavior. Chemical Communications, 54(24), 3006-3009. [Link]

  • Shi, Z., Zhang, Y., & Wang, C. (2017). Multi-functional sites catalysts based on post-synthetic modification of metal-organic frameworks. Inorganic Chemistry Communications, 85, 111-118. [Link]

  • Ricco, R., & Falcaro, P. (2018). Effect of Benzoic Acid as a Modulator in the Structure of UiO-66: An Experimental and Computational Study. Crystal Growth & Design, 18(10), 6141-6149. [Link]

  • Chen, Y., Zhang, Y., & Liu, J. (2022). Preparation of sulfonamide polymer and its effect on cement grinding performance. Journal of the Chinese Ceramic Society, 50(11), 3234-3242. [Link]

  • (n.d.). Functional Roles of Guest Molecules in MOF-Catalyzed Organic Reactions. Consensus. Retrieved February 18, 2026, from [Link]

  • Khan, N. A., & Jhung, S. H. (2019). Metal Organic Frameworks. Research & Reviews: Journal of Chemistry, 8(1). [Link]

  • Chen, Y., Zhang, Y., & Liu, J. (2025). Applications of Metal–Organic Frameworks and Their Derivatives in Fuel Cells. Molecules, 30(4), 856. [Link]

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  • Karagiaridi, O., Bury, W., Mondloch, J., Hupp, J. T., & Farha, O. K. (2014). Synthesis and Characterization of Functionalized Metal-organic Frameworks. Journal of Visualized Experiments, (91). [Link]

  • Gris, V., Le-Heiget, F., Brulé, E., Brachais, C.-H., & Couvercelle, J.-P. (2025). A Post-Synthetic Modification Approach to Expand MIL-101-NH 2 Functionalization. Chemistry, 7(2), 48. [Link]

  • Gherasim, C. V., & Bruma, M. (2005). Superacid-Catalyzed Polycondensation of Acenaphthenequinone with Aromatic Hydrocarbons. Macromolecules, 38(13), 5521-5527. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-bromo-5-(dimethylsulfamoyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of 2-bromo-5-(dimethylsulfamoyl)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting strategies and address common challenges encountered during the synthesis of this important chemical intermediate. Our focus is on the practical identification and mitigation of common byproducts to improve yield, purity, and process reliability.

Section 1: The Synthetic Landscape and Common Byproducts

The synthesis of this compound is a nuanced process involving electrophilic aromatic substitution on a substituted benzoic acid core. The regiochemical outcome is dictated by the competing directing effects of the deactivating, meta-directing carboxylic acid group and the deactivating, ortho,para-directing dimethylsulfamoyl group. This electronic conflict is the primary origin of several common byproducts. Understanding these potential side reactions is the first step toward effective process control.

The general synthetic approach involves the bromination of 5-(dimethylsulfamoyl)benzoic acid. The diagram below illustrates the desired reaction and the pathways leading to the most frequently observed impurities.

G cluster_byproducts Common Byproduct Formation Pathways SM 5-(dimethylsulfamoyl)benzoic acid (Starting Material) Product This compound (Desired Product) SM->Product Desired Reaction (Bromination at C2) Isomer 3-bromo-5-(dimethylsulfamoyl)benzoic acid (Isomeric Byproduct) SM->Isomer Competing Reaction (Bromination at C3) Reagent Brominating Agent (e.g., NBS, Br₂) Reagent->SM OverBrom 2,3-dibromo-5-(dimethylsulfamoyl)benzoic acid (Over-bromination Byproduct) Product->OverBrom Excess Reagent/ Harsh Conditions Hydrolysis 2-bromo-5-sulfobenzoic acid (Hydrolysis Byproduct) Product->Hydrolysis Harsh Aqueous Workup (Acid/Base)

Caption: Synthetic pathway and common byproduct formation routes.

Table 1: Summary of Common Byproducts and Their Origins
Byproduct NameStructureReason for FormationMitigation Strategy
3-bromo-5-(dimethylsulfamoyl)benzoic acid Isomer of the desired productThe dimethylsulfamoyl group is an ortho,para-director, making the C3 position electronically favorable for bromination.Optimize reaction conditions (solvent, temperature), consider directed metalation approaches.
2,3-dibromo-5-(dimethylsulfamoyl)benzoic acid Over-bromination productThe mono-brominated product can undergo a second bromination if excess reagent is used or reaction conditions are too harsh.Use ≤1.05 equivalents of brominating agent; lower reaction temperature; monitor reaction progress closely.
5-(dimethylsulfamoyl)benzoic acid Unreacted Starting MaterialIncomplete reaction due to insufficient reaction time, low temperature, or poor reagent activity.Increase reaction time/temperature cautiously; ensure high purity of reagents.
2-bromo-5-sulfobenzoic acid Hydrolysis ProductThe N,N-dimethylsulfamoyl group can undergo hydrolysis to the sulfonic acid under harsh acidic or basic conditions, particularly during workup.[1][2]Employ mild workup conditions (e.g., saturated sodium bicarbonate); avoid prolonged heating in aqueous media.

Section 2: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format to guide you through resolving common synthetic challenges.

Question 1: My LC-MS analysis shows my desired product mass, but also a significant secondary peak with the identical mass. What is this impurity and how do I prevent it?

Answer: This is the classic signature of constitutional isomer formation, with the impurity almost certainly being 3-bromo-5-(dimethylsulfamoyl)benzoic acid .

  • Causality: The formation of this isomer is a direct consequence of the competing electronic directing effects of the substituents on the aromatic ring. While the carboxylic acid directs meta (to C3 and C5), the powerful ortho,para-directing influence of the dimethylsulfamoyl group strongly activates the C3 position (ortho to it) for electrophilic attack. The desired C2 position is sterically hindered and electronically less favored. The ratio of 2-bromo to 3-bromo isomers is highly dependent on the specific reaction conditions.

  • Troubleshooting & Optimization:

    • Solvent Polarity: The choice of solvent can influence regioselectivity. Experiment with a range of solvents from non-polar (e.g., dichloromethane) to polar aprotic (e.g., DMF) or polar protic (e.g., acetic acid).[3]

    • Brominating Agent: The reactivity of the brominating agent is critical. N-Bromosuccinimide (NBS) is often used for benzylic brominations but can also be used for aromatic systems, sometimes offering different selectivity compared to molecular bromine (Br₂).[4][5] Consider using Br₂ with a mild Lewis acid catalyst.

    • Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at 0 °C and slowly warm to room temperature, monitoring by TLC or LC-MS to find the optimal point where starting material is consumed without excessive byproduct formation.

    • Advanced Strategy (Directed ortho-Metalation): The dimethylsulfamoyl group can act as a directed metalation group (DMG).[1] While this would typically direct to the C6 position, subsequent functionalization strategies could be explored for highly selective synthesis, though this significantly changes the synthetic route.

Question 2: My mass spectrum shows a peak corresponding to [M+78] and [M+80], indicating a dibrominated species. How can I suppress this over-bromination?

Answer: You are forming a dibromo-5-(dimethylsulfamoyl)benzoic acid byproduct. This occurs when the mono-brominated product, which is still an activated aromatic ring, reacts with a second equivalent of the brominating agent.

  • Causality: Over-bromination is a common issue in electrophilic aromatic substitution when the reaction is not carefully controlled. It is primarily driven by an excess of the electrophile or by reaction conditions (time, temperature) that are too forcing.

  • Troubleshooting & Optimization:

    • Stoichiometry is Key: Ensure you are using a precise stoichiometry. Use no more than 1.0 to 1.05 equivalents of your brominating agent. Weigh reagents carefully.

    • Slow Addition: Add the brominating agent (e.g., a solution of Br₂ in a suitable solvent) dropwise to the reaction mixture at a low temperature (e.g., 0 °C). This maintains a low instantaneous concentration of the electrophile, favoring the mono-bromination reaction.

    • Reaction Monitoring: Do not run the reaction for a fixed time. Actively monitor its progress every 15-30 minutes using a suitable technique (TLC, LC-MS). Quench the reaction as soon as the starting material is consumed to an acceptable level.

Question 3: After my aqueous workup, I notice a significant amount of a baseline, highly polar impurity on my TLC plate, and my isolated yield is poor. What is happening?

Answer: This is likely due to the hydrolysis of the dimethylsulfamoyl group to the corresponding sulfonic acid, 2-bromo-5-sulfobenzoic acid. Sulfonic acids are highly polar and often water-soluble, which can lead to product loss during extraction and difficult isolation.

  • Causality: While sulfonamides are generally stable, the dimethylsulfamoyl group can be labile under strongly acidic or basic conditions, especially when heated.[6][7] A vigorous workup using concentrated HCl or NaOH, or prolonged heating during an aqueous phase, can cleave the S-N bond.

  • Troubleshooting & Optimization:

    • Use Mild Buffers: Replace strong acids and bases in your workup with milder alternatives. Use saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize acid and a dilute (e.g., 1M) HCl solution to protonate the carboxylate.

    • Avoid Heat: Perform all extractions and washes at room temperature or below. If you need to remove a solvent, use a rotary evaporator under reduced pressure without excessive heating of the water bath.

    • Minimize Contact Time: Perform the aqueous workup steps efficiently to minimize the contact time of your product with the aqueous phases.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the most effective method for purifying the crude product away from its isomers and other byproducts?

A1: A two-stage approach is typically most effective:

  • Recrystallization: This is an excellent first step to remove the majority of impurities, especially unreacted starting material and over-brominated byproducts.[8] The choice of solvent is critical and may require some screening. Common systems for benzoic acids include ethanol/water, acetic acid/water, or toluene.[9][10]

  • Column Chromatography: To separate the desired 2-bromo isomer from the 3-bromo isomer, column chromatography is almost always necessary due to their similar polarities. A silica gel stationary phase with a mobile phase gradient of ethyl acetate in hexanes, often with 0.5-1% acetic acid added to suppress tailing of the carboxylic acid, is a good starting point.

Q2: Which analytical techniques are essential for characterizing my product and identifying these byproducts?

A2: A combination of techniques is required for unambiguous identification:

  • LC-MS: Provides the molecular weight of all components, confirming the presence of isomers (same mass), starting material, and over-brominated species (different masses).

  • ¹H NMR: This is the most powerful tool for distinguishing between the 2-bromo and 3-bromo isomers. The aromatic region will show distinct splitting patterns and chemical shifts for the remaining protons on the ring, allowing for definitive structural assignment.

  • HPLC: Essential for determining the purity of the final product and quantifying the relative percentages of each component in the crude mixture.

Q3: How can I definitively confirm the regiochemistry of my brominated product?

A3: While ¹H NMR is often sufficient, unambiguous proof can be obtained using 2D NMR spectroscopy. An HMBC (Heteronuclear Multiple Bond Correlation) experiment is ideal. You would look for a 3-bond correlation (³JCH) between the proton at C6 and the carbonyl carbon of the carboxylic acid. This correlation would be present in the desired 2-bromo isomer but absent in the 3-bromo isomer, providing conclusive evidence of the bromine's position.

Section 4: Experimental Protocols

Protocol 1: General Synthesis of this compound

Disclaimer: This is a representative protocol and should be adapted and optimized based on laboratory conditions and safety assessments.

  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve 5-(dimethylsulfamoyl)benzoic acid (1.0 eq) in glacial acetic acid (10 mL per gram of starting material).

  • Cooling: Cool the solution to 10-15 °C in an ice-water bath.

  • Bromine Addition: In a separate flask, prepare a solution of molecular bromine (1.05 eq) in a small amount of glacial acetic acid. Add this solution dropwise to the reaction flask over 30-45 minutes, ensuring the internal temperature does not exceed 20 °C.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the disappearance of the starting material by TLC (e.g., 30% Ethyl Acetate/Hexanes + 1% Acetic Acid). The reaction is typically complete in 2-4 hours.

  • Quenching: Once the reaction is complete, pour the mixture slowly into a beaker containing crushed ice and a solution of sodium bisulfite to quench excess bromine.

  • Isolation: The crude product will precipitate. Collect the solid by vacuum filtration and wash the filter cake thoroughly with cold water.

  • Drying: Dry the crude solid under vacuum to a constant weight. The material can then be purified as described below.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Place a small amount of the crude solid in a test tube and test solvent systems. An ideal system (e.g., ethanol/water) will fully dissolve the product when hot but result in significant precipitation upon cooling.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid.

  • Crystallization: Slowly add warm water dropwise until the solution becomes faintly turbid. Add a few more drops of hot ethanol to redissolve the precipitate.

  • Cooling: Remove the flask from heat, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 1 hour to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold 50:50 ethanol/water, and dry under vacuum.

Section 5: Workflow Visualization

The following diagram outlines a logical workflow for analyzing and troubleshooting a typical reaction outcome.

G start Crude Reaction Mixture lcm Analyze by LC-MS start->lcm mass_ok Correct Mass Detected? lcm->mass_ok Main Peak mass_high Higher Mass Detected? (e.g., M+78/80) lcm->mass_high Side Peak mass_low Lower Mass Detected? (Starting Material) lcm->mass_low Side Peak nmr Analyze by ¹H NMR nmr_isomer Isomeric Mixture Detected? nmr->nmr_isomer mass_ok->nmr Yes problem_over Problem: Over-bromination mass_high->problem_over Yes problem_incomplete Problem: Incomplete Reaction mass_low->problem_incomplete Yes problem_isomer Problem: Isomer Formation nmr_isomer->problem_isomer Yes success Pure Product Profile nmr_isomer->success No, Single Isomer solution_over Solution: - Reduce Br₂ equivalents - Lower Temperature - Monitor Closely problem_over->solution_over solution_incomplete Solution: - Increase Time/Temp - Check Reagent Purity problem_incomplete->solution_incomplete solution_isomer Solution: - Screen Solvents/Reagents - Purify via Chromatography problem_isomer->solution_isomer

Caption: Troubleshooting workflow for crude product analysis.

References

  • BenchChem Technical Support Team. (2025). Dimethylsulfamoyl chloride | 13360-57-1. BenchChem.
  • Figueroa, R. A., et al. (2019). Experimental reaction profiles for the hydrolysis of DMS at 65 °C.
  • Kevill, D. N., & D'Souza, M. J. (2006). Rate and product studies in the solvolyses of N,N-dimethylsulfamoyl and 2-propanesulfonyl chlorides. PubMed. [Link]

  • EvitaChem. Dimethylsulfamoyl chloride (EVT-307985) | 13360-57-1. EvitaChem.
  • Wolf, C., et al. (2006). Synthesis and crystal structure of 5-bromo-2-(phenylamino)benzoic acid. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Wikipedia. Wohl–Ziegler reaction. Wikipedia. [Link]

  • Di Lorenzo, F., et al. (2022). Photochemical Bromination of 2,5‐Dimethylbenzoic Acid as Key Step of an Improved Alkyne‐Functionalized Blue Box Synthesis. Chemistry – A European Journal. [Link]

  • PrepChem. (2023). Synthesis of 2-bromo-5-methoxybenzoic acid. PrepChem.com. [Link]

  • BenchChem. (2025). The Synthesis and Purification of 5-BROMO-PAPS: A Technical Guide. BenchChem.
  • Schwab, F. W., & Wichers, E. (1940). Preparation of benzoic acid of high purity. National Bureau of Standards. [Link]

  • Zhang, T., et al. (2021). The reported synthetic route of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid.
  • SVAK Life Sciences. This compound | CAS No: 3285-51-6. SVAK Life Sciences.

Sources

Technical Support Center: Synthesis of 2-Bromo-5-(dimethylsulfamoyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the optimization of 2-bromo-5-(dimethylsulfamoyl)benzoic acid synthesis. This document is structured as a Tier-3 Technical Support resource, designed for researchers requiring high-fidelity protocols and mechanistic troubleshooting.

Case ID: SYN-BR-SU-005 Subject: Yield Optimization & Impurity Control Primary User: Medicinal Chemistry / Process Development Status: Resolved / Optimized Protocol Available

Executive Summary & Pathway Logic

The synthesis of this compound is a classic electrophilic aromatic substitution followed by nucleophilic attack. The core challenge lies in the instability of the sulfonyl chloride intermediate and the regioselectivity governed by the directing groups.

The Pathway:

  • Chlorosulfonation: 2-Bromobenzoic acid

    
     2-Bromo-5-(chlorosulfonyl)benzoic acid.[1]
    
  • Amination: 2-Bromo-5-(chlorosulfonyl)benzoic acid + Dimethylamine

    
     Product.
    

Mechanistic Insight: The carboxylic acid (-COOH) is a meta-director, and the bromine (-Br) is an ortho/para-director.

  • Position 5 is meta to -COOH and para to -Br. This reinforces the electrophilic attack at C5, making regioselectivity high.

  • Yield Loss Vector: The primary yield loss is hydrolysis of the chlorosulfonyl group back to the sulfonic acid during the quench or amination steps.

Experimental Workflow & Logic Map

The following diagram outlines the critical decision points and failure modes in the synthesis workflow.

SynthesisWorkflow Start Start: 2-Bromobenzoic Acid Rxn1 Step 1: Chlorosulfonation (ClSO3H, Heat) Start->Rxn1 Check1 Critical Check: Temperature Control Rxn1->Check1 Intermed Intermediate: Sulfonyl Chloride Check1->Intermed 90-100°C Fail1 Failure: Disulfonation (T > 100°C) Check1->Fail1 >110°C Quench Quench: Pour onto Ice (Keep T < 5°C) Intermed->Quench Rxn2 Step 2: Amination (HNMe2, Base) Quench->Rxn2 Immediate Use Fail2 Failure: Hydrolysis to Sulfonic Acid Quench->Fail2 Slow/Warm Quench Product Final Product: 2-Bromo-5-(dimethylsulfamoyl) benzoic acid Rxn2->Product Rxn2->Fail2 Wet/Aq. Conditions

Caption: Optimized workflow emphasizing thermal control points to prevent disulfonation and hydrolysis.

Module 1: Chlorosulfonation (The Critical Step)

User Question: My conversion is good, but I am isolating a water-soluble byproduct that reduces my yield. What is happening?

Technical Diagnosis: You are likely hydrolyzing the sulfonyl chloride intermediate.[1][2] The "water-soluble byproduct" is the corresponding sulfonic acid.[1] The sulfonyl chloride is sensitive to moisture and heat.

Optimized Protocol:

  • Reagent Stoichiometry: Use 5–8 equivalents of Chlorosulfonic acid (

    
    ). It acts as both reagent and solvent.[3]
    
  • Addition: Cool

    
     to <10°C. Add 2-bromobenzoic acid portion-wise.
    
  • Reaction: Heat slowly to 90–100°C . Maintain for 2–4 hours.

    • Note: Do not exceed 110°C; this promotes sulfone formation and disulfonation [1].

  • Quenching (CRITICAL):

    • Cool the reaction mixture to room temperature.

    • Pour the mixture slowly onto a large excess of crushed ice with vigorous stirring.

    • Internal Temperature: Must remain <5°C during quenching.

    • Filtration: Filter the precipitated sulfonyl chloride immediately. Wash with ice-cold water. Do not suck dry for too long ; moisture promotes hydrolysis. Proceed immediately to Step 2.

Troubleshooting Table:

SymptomProbable CauseCorrective Action
Low Yield (Sulfonic Acid) Hydrolysis during quench.Quench on ice; keep T < 5°C; use immediately.
Insoluble White Solid Diaryl sulfone formation.[2]Reduce reaction temp to <95°C; increase

volume.
Sticky Gum Incomplete reaction or wet product.Ensure reaction time >2h at 90°C; dry intermediate in DCM if storing.

Module 2: Amination (The Yield Lock)

User Question: When I add aqueous dimethylamine, the reaction exotherms and the yield drops. Should I use anhydrous amine?

Technical Diagnosis: Aqueous dimethylamine (40%) is convenient but introduces water, which competes with the amine for the sulfonyl chloride (hydrolysis). The exotherm further accelerates hydrolysis.

Optimized Protocol:

  • Solvent System: Dissolve the wet sulfonyl chloride cake in DCM (Dichloromethane) or THF .

  • Base: Use 3–4 equivalents of Dimethylamine.

    • Best Practice: Use 2M Dimethylamine in THF (anhydrous) to maximize yield.

    • Alternative: If using 40% aq. Dimethylamine, keep T < 0°C and add slowly.

  • Procedure:

    • Cool the sulfonyl chloride solution to 0°C .

    • Add the amine dropwise.

    • Allow to warm to room temperature over 1 hour.

  • Workup:

    • Acidify with 1N HCl to pH ~2–3.

    • The product (this compound) will precipitate or can be extracted into EtOAc.

Comparison of Amination Conditions:

ConditionYield PotentialRisk FactorRecommendation
Aq.

(40%)
60–75%High Hydrolysis RiskAcceptable (Keep cold)

in THF (2M)
85–95% Low (Anhydrous)Recommended

+

80–90%Salt removal neededGood Alternative

Frequently Asked Questions (FAQs)

Q: Can I store the 2-bromo-5-chlorosulfonylbenzoic acid intermediate? A: It is not recommended. If unavoidable, dissolve it in DCM, dry over


, filter, and store in the freezer. Solid crude cake hydrolyzes rapidly due to residual acid/water [2].

Q: Why is the 5-position favored over the 3-position? A: Sterics and electronics.[4]

  • Electronic: Both -COOH (meta) and -Br (para) direct to position 5.

  • Steric: Position 3 is flanked by the bulky -Br and -COOH groups ("ortho-effect"), making it kinetically inaccessible compared to position 5 [3].

Q: My final product is colored (brown/yellow). How do I purify it? A: The color often comes from trace bromination byproducts. Recrystallize from Ethanol/Water or Ethyl Acetate/Hexane . Dissolve in hot ethanol, add charcoal (optional), filter, and add water to induce crystallization.

References

  • BenchChem Technical Support. Chlorosulfonation of Benzoic Acid Derivatives: Troubleshooting & Optimization. BenchChem, 2025.[2]

  • Organic Syntheses. Synthesis of Sulfonyl Chlorides via Chlorosulfonation. Org. Syn. Coll. Vol. 1, p. 85.

  • PubChem. 2-bromo-5-chlorosulfonylbenzoic acid - Compound Summary. National Center for Biotechnology Information.

  • Patent Literature. Process for the preparation of 5-sulfonyl benzoic acid derivatives. US Patent & Trademark Office.

Sources

Technical Support Center: Catalyst Selection for 2-bromo-5-(dimethylsulfamoyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for reactions involving 2-bromo-5-(dimethylsulfamoyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges posed by this substrate in cross-coupling reactions. The unique structure of this molecule—featuring an ortho-carboxylic acid and a para-dimethylsulfamoyl group—presents distinct steric and electronic challenges that demand careful catalyst selection and reaction optimization.

This document is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to directly address issues you may encounter during your experiments.

General Considerations for a Challenging Substrate

This compound is considered a challenging substrate for two primary reasons:

  • Steric Hindrance: The carboxylic acid group at the ortho position to the bromine atom creates significant steric bulk around the reaction center. This can impede the crucial oxidative addition step, where the palladium catalyst inserts into the carbon-bromine bond.[1]

  • Electronic Effects: The dimethylsulfamoyl group is strongly electron-withdrawing. While electron-deficient aryl halides can sometimes undergo oxidative addition more readily, the combination with steric hindrance requires a highly active catalyst system.[2][3]

The key to success is selecting a catalyst system—specifically, the ligand—that is both bulky enough to promote reductive elimination and electron-rich enough to facilitate oxidative addition with this hindered substrate.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds. However, the unique features of this compound require specialized catalyst systems.

Q1: What is the best starting point for catalyst selection for a Suzuki coupling reaction with this substrate?

For sterically hindered and electron-deficient aryl bromides, the most effective catalysts are typically formed from a palladium precursor and a bulky, electron-rich phosphine ligand.[4][5][6] Traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) may result in low yields or require harsh conditions.[6]

A highly recommended starting point is a system employing a Buchwald-type biaryl phosphine ligand. These ligands are designed to create a highly active, monoligated Pd(0) species that can overcome significant steric barriers.[4]

Recommended Catalyst Systems for Suzuki Coupling

Catalyst SystemBaseSolventTemp (°C)Notes
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100Broadly applicable for aryl bromides and tolerates various functional groups.[6]
Pd₂(dba)₃ / XPhosK₂CO₃1,4-Dioxane80-100Highly effective for sterically hindered and electron-poor substrates.[6][7]
Pd(dppf)Cl₂K₂CO₃DME80A reliable catalyst, often effective where others fail, though may be less active than Buchwald systems.[8]
Q2: My Suzuki reaction is sluggish or shows no conversion. How can I troubleshoot this?

Low or no conversion is a common problem when dealing with sterically hindered substrates.[1] The primary bottleneck is often an inefficient oxidative addition step.

troubleshooting_suzuki start Low or No Conversion q1 Is Catalyst System Active Enough? start->q1 q2 Is Boronic Acid/Ester Stable? q1->q2 Yes sol1 Switch to a bulkier, more electron-rich ligand (e.g., SPhos, XPhos, RuPhos). [3, 10] q1->sol1 No q3 Is the Base Appropriate? q2->q3 Yes sol2 Use fresh boronic acid. Consider using a more stable pinacol ester or trifluoroborate salt. [10] q2->sol2 No q4 Are Conditions Optimized? q3->q4 Yes sol3 Switch to a stronger, non-nucleophilic base (e.g., K₃PO₄ or Cs₂CO₃). [8] q3->sol3 No sol4 Increase temperature. Ensure proper degassing to remove O₂. Use anhydrous solvents. [10, 24] q4->sol4 No

Q3: I am observing significant protodebromination. How can I prevent this?

Protodebromination, the replacement of the bromine atom with hydrogen, is a common side reaction that competes with the desired cross-coupling.[1] This occurs when the palladium-aryl intermediate reacts with a proton source before transmetalation can happen.

Strategies to Minimize Protodebromination:

  • Solvent Choice: Strictly use anhydrous, aprotic solvents like dioxane, THF, or toluene. Avoid alcohols or ensure they are rigorously dry, as they can be a proton source.[1]

  • Base Selection: While a strong base is needed, some can promote this side reaction. K₃PO₄ is often a good choice as it is strong enough to promote the reaction but has low solubility, which can sometimes temper side reactions.

  • Increase Boronic Acid Equivalents: Using a slight excess (1.2–1.5 equivalents) of the boronic acid can help ensure the rate of transmetalation outcompetes the rate of protodebromination.[9]

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is the premier method for synthesizing aryl amines.[10] Catalyst selection is paramount, as the steric and electronic properties of both the aryl bromide and the amine coupling partner must be considered.

Q1: Which catalyst system should I use for a Buchwald-Hartwig amination?

Similar to Suzuki coupling, success with this substrate relies on bulky, electron-rich phosphine ligands. The choice of ligand often depends on the nature of the amine (primary, secondary, acyclic, or cyclic).[4]

Recommended Catalyst Systems for Buchwald-Hartwig Amination

LigandPalladium SourceBaseSolventAmine ScopeNotes
XPhosPd₂(dba)₃NaOtBu or K₃PO₄Toluene or DioxanePrimary & Secondary AminesA highly general and robust ligand for a wide range of amines.[11]
BrettPhosPd₂(dba)₃LiHMDSTHFPrimary Amines & Ammonia SurrogatesExcellent for coupling primary amines, which can be challenging substrates.[12]
RuPhosPd(OAc)₂Cs₂CO₃t-BuOHHindered Secondary AminesParticularly effective for coupling sterically demanding secondary amines.[4]
Q2: My amination reaction is not working, and I only recover starting material. What should I do?

Failure in Buchwald-Hartwig aminations with this substrate often points to catalyst inhibition or deactivation. The carboxylic acid group can potentially coordinate to the palladium center, or the amine itself can act as a poor ligand, slowing down the catalytic cycle.

Troubleshooting Steps:

  • Check Reagent Purity: Amines are prone to oxidation. Purify liquid amines by distillation or by passing them through a plug of activated alumina. Ensure the base is fresh and has been stored in a desiccator.

  • Screen Ligands: The palladium-ligand combination is critical. If one ligand fails, screening another from a different "generation" or structural class (e.g., switching from XPhos to RuPhos) can solve the problem.[11]

  • Evaluate the Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is common, but if your substrate has base-sensitive functional groups, a weaker base like Cs₂CO₃ or K₃PO₄ may be necessary, likely requiring higher temperatures.[12][13]

  • Consider a Pre-catalyst: Using a well-defined palladium pre-catalyst (e.g., XPhos Pd G3) can lead to more reproducible results by ensuring the efficient generation of the active Pd(0) species.

Sonogashira Coupling: C-C (sp) Bond Formation

The Sonogashira coupling is a reliable method for synthesizing arylalkynes from aryl halides and terminal alkynes.[14][15]

Q1: What are the best conditions for a Sonogashira coupling with this substrate?

The classic Sonogashira reaction uses a dual catalyst system of palladium and a copper(I) salt (typically CuI).[15] The copper co-catalyst is essential for forming the copper(I) acetylide, which then undergoes transmetalation to the palladium center.

However, a significant drawback of the copper-catalyzed reaction is the formation of alkyne homocoupling (Glaser coupling) byproducts. For precious or complex alkynes, copper-free conditions are often preferred.

Recommended Catalyst Systems for Sonogashira Coupling

Catalyst SystemBaseSolventTemp (°C)Notes
Pd(PPh₃)₂Cl₂ / CuIEt₃N or DiPEATHF or DMFRT - 60The classic, reliable conditions. Prone to alkyne homocoupling.[3]
Pd(OAc)₂ / XantphosK₃PO₄ or Cs₂CO₃Toluene or Dioxane100 - 120Excellent copper-free conditions that minimize homocoupling byproducts.[16][17]
Q2: My Sonogashira reaction is giving a complex mixture of products. What is happening?

A complex product mixture often points to side reactions like alkyne homocoupling or decomposition of the starting materials.

workflow_sonogashira prep5 prep5 react1 react1 prep5->react1 react2 react2 react1->react2 work1 work1 react2->work1 Upon Completion work2 work2 work1->work2 work3 work3 work2->work3 work4 work4 work3->work4

To minimize side reactions:

  • Switch to Copper-Free Conditions: This is the most effective way to prevent alkyne homocoupling. Systems using ligands like Xantphos are designed for this purpose.[16]

  • Ensure Rigorous Degassing: Oxygen promotes the oxidative homocoupling of alkynes. Ensure your solvent and reaction headspace are free of oxygen by using freeze-pump-thaw cycles or by bubbling argon through the solvent for an extended period.

  • Use a Milder Base: Strong bases can sometimes cause isomerization or decomposition of sensitive alkynes. A switch from an amine base to an inorganic base like K₃PO₄ might be beneficial in copper-free systems.

Alternative: Ullmann Condensation (C-N/C-O Coupling)

While palladium-catalyzed reactions are often preferred, the copper-catalyzed Ullmann condensation is a viable, and sometimes superior, alternative for forming C-N and C-O bonds, especially on an industrial scale.[18][19]

Q1: When should I consider an Ullmann condensation instead of a Buchwald-Hartwig amination?

Consider the Ullmann reaction if:

  • You are performing a C-O coupling (forming a diaryl ether), as palladium-catalyzed methods for this are less general.

  • You have access to an aryl iodide, which is more reactive in Ullmann couplings than aryl bromides.[18]

  • Cost is a major concern, as copper catalysts are significantly cheaper than palladium catalysts.

Traditional Ullmann conditions are harsh (temperatures >200 °C), but modern protocols use ligands (like diamines or N,N-dimethylglycine) to facilitate the reaction at much lower temperatures (90-120 °C).[18][20]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a starting point and should be optimized for each specific boronic acid.

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.3 mmol, 1.3 equiv.), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%) and the ligand (e.g., SPhos, 0.04 mmol, 4 mol%).[6]

  • Solvent Addition: Add degassed solvent (e.g., a 10:1 mixture of Toluene:H₂O, 5 mL).

  • Degassing: Subject the reaction mixture to three cycles of freeze-pump-thaw to ensure all oxygen is removed.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) under an inert atmosphere (Nitrogen or Argon) and stir vigorously for the specified time (e.g., 8-24 hours).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Acidify the aqueous layer and extract to recover any product present as the carboxylate salt.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[21]

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is a general guideline for coupling with a secondary amine.

  • Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv.), the palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), and the ligand (e.g., XPhos, 0.04 mmol, 4 mol%).[11]

  • Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (e.g., Argon). Repeat this process three times.

  • Solvent and Amine Addition: Add anhydrous, degassed toluene (5 mL) via syringe, followed by the amine (1.2 mmol, 1.2 equiv.).

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring & Work-up: Follow steps 6-8 as described in the Suzuki protocol.

References

  • Doucet, H. (2014). Hindered aryl bromides for regioselective palladium-catalysed direct arylation at less favourable C5-carbon of 3-substituted thiophenes. Beilstein Journal of Organic Chemistry, 10, 1239-45. [Link]

  • PubMed. (2014). Hindered aryl bromides for regioselective palladium-catalysed direct arylation at less favourable C5-carbon of 3-substituted thiophenes. PubMed. [Link]

  • MilliporeSigma. (n.d.). Cross-Coupling Reactions Guide. MilliporeSigma.
  • ResearchGate. (n.d.). Palladium-Catalysed Amination of Hindered Aryl Halides with 9 H -Carbazole.
  • PMC. (2014). Hindered aryl bromides for regioselective palladium-catalysed direct arylation at less favourable C5-carbon of 3-substituted thiophenes. PMC. [Link]

  • BenchChem. (2025).
  • ResearchGate. (2012). Screening of palladium catalysts for the Suzuki coupling of...
  • BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reactions Involving 2-Bromo-3,5,5. BenchChem.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • BenchChem. (2025). Troubleshooting guide for Suzuki coupling with 2-Chloro-6,7-difluoroquinoxaline. BenchChem.
  • BenchChem. (2025). A Comparative Guide to Catalysts for Suzuki Coupling of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde. BenchChem.
  • PMC. (n.d.). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. PMC. [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Wikipedia. [Link]

  • Organic Chemistry Portal. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Organic Chemistry Portal. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Reddit.
  • PMC. (n.d.). Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine. PMC. [Link]

  • ACS Publications. (n.d.). Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids.
  • Purdue University. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Purdue University.
  • ACS Publications. (1997). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
  • BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. BenchChem.
  • BenchChem. (2025). Application Note: A Robust Ullmann Condensation Protocol for the Synthesis of N-Aryl Benzamides. BenchChem.
  • BenchChem. (2025). Side reactions and byproduct formation in Suzuki coupling of 2-halobenzoic acids. BenchChem.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • BenchChem. (n.d.). Comparative Study of Ligands for the Suzuki-Miyaura Coupling of 2-Bromo-4-fluoro-5-methylpyridine. BenchChem.
  • Royal Society of Chemistry. (n.d.). A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. Chemical Science. [Link]

  • Harvard University. (n.d.). The Suzuki Reaction. Myers Group, Harvard University.
  • PMC. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC. [Link]

  • Beilstein Journal of Organic Chemistry. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. (2022). Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade: A One-Pot Pathway for Accessing (3-Benzylbenzofuran-2-yl)(phenyl)methanones. Organic Chemistry Portal. [Link]

  • University of Rochester. (n.d.). Cross-Coupling Chemistry. University of Rochester.
  • ResearchGate. (n.d.). Sonogashira Cross Coupling of 5-bromo-2-(methylthio)benzoxazole with phenylacetylene.
  • ACS Publications. (n.d.). N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides.
  • Wiley Online Library. (n.d.). Photochemical Bromination of 2,5‐Dimethylbenzoic Acid as Key Step of an Improved Alkyne‐Functionalized Blue Box Synthesis. Wiley Online Library.
  • MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [Link]

  • BenchChem. (n.d.). Side reactions of 2-Amino-5-bromobenzoyl chloride with protic solvents. BenchChem.
  • Google Patents. (n.d.). CN108250060A - The synthetic method of the bromo- 2- chlorobenzoic acids of 5-.
  • ResearchGate. (n.d.). 5-Bromo-2-(phenylamino)benzoic acid.
  • PMC. (n.d.). 5-Bromo-2-(phenylamino)benzoic acid. PMC. [Link]

Sources

solvent effects on the reactivity of 2-bromo-5-(dimethylsulfamoyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solvent Effects on Reactivity & Stability

Document ID: TS-CHM-3285 | Version: 2.1 | Status: Active[1][2][3][4]

Introduction: The "Dual-Warhead" Challenge

Welcome to the Technical Support Center. You are likely working with 2-bromo-5-(dimethylsulfamoyl)benzoic acid (CAS: 3285-51-6) as a scaffold for late-stage diversification.[1][2][3]

This molecule presents a unique "push-pull" challenge in solvent selection:

  • The Anchor (COOH): A polarity-dominating group that dictates solubility and can poison metal catalysts.[1][2][3][4]

  • The Warhead (Aryl Bromide): Activated for substitution by the para-sulfamoyl group but sterically hindered by the ortho-carboxylic acid.[1][2][3][4]

This guide moves beyond standard protocols to address how solvent choice fundamentally alters the reaction landscape of this specific intermediate.

Module 1: Solubility & Handling (The "Crash-Out" Effect)

User Issue: "I cannot get the starting material into solution for my reaction, or it precipitates immediately upon adding reagents."

Technical Insight

The combination of a carboxylic acid (


) and a polar sulfonamide moiety creates a high lattice energy.[1][2][3][4] Non-polar solvents (Hexanes, Toluene, DCM) are often insufficient.[2][3][4] The ionization state of the carboxylate is the primary solubility toggle.[1]
Troubleshooting Guide
Solvent ClassSolubility StatusRecommended Use CaseTechnical Note
Non-Polar (Hexane, Toluene)Insoluble Precipitation / WashingUse to wash away non-polar impurities; product will remain solid.[1][2][3][4]
Polar Aprotic (DMF, DMSO, NMP)High

, Pd-Coupling
Best for reactivity. Disrupts intermolecular H-bonding.[1][2][3][4]
Chlorinated (DCM, CHCl3)Low/Moderate EsterificationOften requires heating or co-solvents (e.g., small % MeOH).[2][3][4]
Protic (MeOH, EtOH, Water)pH Dependent Workup / CrystallizationSoluble at pH > 8 (as carboxylate salt); Insoluble at pH < 2.[2][3][4]
FAQ: Why did my reaction turn into a slurry?

A: You likely generated the carboxylate salt (using bases like


 or 

) in a solvent with low dielectric constant (like THF or Dioxane).[1][2][3][4]
  • Fix: Add 10-20% water (biphasic) or switch to DMF to solubilize the salt.[1][2][3]

Module 2: Nucleophilic Aromatic Substitution ( )

User Issue: "My


 reaction with an amine is extremely slow, even at high temperatures."
The Solvent Trap: Protic vs. Aprotic

For this molecule, the bromine is activated by the para-sulfamoyl group.[1][4] However, the ortho-carboxylate (if deprotonated to


) acts as an electron-donating group via induction, deactivating  the ring toward nucleophilic attack.[1][2][3][4]

Critical Rule: You must use Dipolar Aprotic Solvents (DMSO, DMF).[2][3][4]

  • Mechanism: In protic solvents (MeOH), the solvent forms a "cage" of hydrogen bonds around your nucleophile (amine/thiol), lowering its ground-state energy and increasing the activation energy barrier.[1][2][3]

  • In DMSO/DMF: The nucleophile is "naked" (desolvated) and highly reactive.[2][3][4]

Workflow Visualization ( Logic)

SNAr_Logic Start Start: S_NAr Reaction Setup Check_Nu Is Nucleophile Strong? (e.g., Thiol, 2° Amine) Start->Check_Nu Solvent_Check Current Solvent? Check_Nu->Solvent_Check Protic Protic (MeOH, EtOH) Solvent_Check->Protic Alcohol Aprotic Dipolar Aprotic (DMSO, DMF, NMP) Solvent_Check->Aprotic Polar Result_Slow Result: Slow/No Reaction (H-bonding cages Nu) Protic->Result_Slow Result_Fast Result: Fast Reaction (Naked Nucleophile) Aprotic->Result_Fast Fix Corrective Action: Switch to DMF or Esterify Acid First Result_Slow->Fix

Figure 1: Decision matrix for optimizing


 reactions based on solvent effects on nucleophilicity.

Module 3: Palladium-Catalyzed Cross-Coupling

User Issue: "I am seeing significant protodebromination (Br replaced by H) instead of the desired Suzuki/Buchwald product."

The "Ortho-Effect" & Solvent Choice

The ortho-COOH group creates steric bulk and can coordinate to Palladium.[1][2][3][4]

  • Protodebromination Risk: In alcoholic solvents (e.g., Isopropanol/Water) with base, the Pd-intermediate can undergo

    
    -hydride elimination from the solvent, replacing the Bromine with Hydrogen.[1][2][3][4]
    
  • The Fix: Use solvents that cannot serve as hydride sources.[3][4]

Protocol Recommendation
ParameterRecommendationMechanism / Reason
Preferred Solvent Dioxane / Water (4:1) Dioxane is non-coordinating and lacks

-hydrogens readily available for transfer under mild conditions.[1][2][3][4]
Alternative Toluene / Water Biphasic system protects the catalyst from polar impurities; requires phase transfer catalyst (e.g., TBAB).[2][3][4]
Avoid Ethanol / Isopropanol High risk of hydride transfer (reduction of Ar-Br to Ar-H).[1][2][3][4]
Base Choice

Weaker bases reduce side reactions compared to alkoxides (

).[2][3][4]

Module 4: Carboxylic Acid Derivatization (Esterification)

User Issue: "Standard Fischer esterification (MeOH/H2SO4) is yielding incomplete conversion."

Technical Insight

The electron-withdrawing nature of the sulfamoyl group makes the carbonyl carbon more electrophilic, which is good.[1][4] However, the zwitterionic nature of the amino-sulfonamide (if present) or simply the poor solubility in cold methanol hampers the reaction.[1][2][3]

Optimized Protocol: Alkyl Halide Route

Instead of acid-catalyzed esterification, use Nucleophilic Attack on Alkyl Halides in a polar aprotic solvent.[1][2][3][4] This leverages the solubility profile discussed in Module 1.

  • Solvent: DMF (Dimethylformamide).[2][3][4][5][6]

  • Base:

    
     (1.5 equiv).[2][3][4]
    
  • Reagent: Methyl Iodide (MeI) or Benzyl Bromide.

  • Procedure:

    • Dissolve acid in DMF (concentration 0.5 M).[2][3][4]

    • Add

      
       (suspension forms).[2][3][4]
      
    • Add MeI dropwise at 0°C.[2][3][4]

    • Why this works: DMF solvates the carboxylate anion (

      
      ), making it a potent nucleophile to attack MeI.[1][2][3][4] The reaction is usually complete in <1 hour.[4]
      

References

  • Solvent Effects in Pd-Catalysis: Fairlamb, I. J. S. (2009).[1][2][3][4] Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.

  • 
     Mechanisms:  Terrier, F. (2013).[2][3][4] Modern Nucleophilic Aromatic Substitution. Wiley-VCH.[1][2][3] (General reference for dipolar aprotic solvent acceleration).
    
  • Compound Data: PubChem CID 1118419 (Related Analog Reactivity).[2][3] [1][2][3]

  • Solvent Selection Guide: Henderson, R. K., et al. (2011).[2][3][4] Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry. Green Chemistry.

  • Palladium Speciation: Amatore, C., & Jutand, A. (2000).[2][3][4] Role of Negative Palladium Complexes in the Formation of Aryl-Palladium Bonds. Accounts of Chemical Research. (Explains stabilization of anionic Pd species in DMF).

Sources

managing steric hindrance in reactions of 2-bromo-5-(dimethylsulfamoyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier-3 Support Knowledge Base for 2-bromo-5-(dimethylsulfamoyl)benzoic acid (CAS: 3285-51-6).

Subject: Managing Steric Hindrance & Reactivity Profiles Ticket Type: Advanced Synthesis Troubleshooting Applicable For: Medicinal Chemistry, Process Development, Lead Optimization

Core Technical Analysis: The "Ortho-Fortress" Effect

Executive Summary: The primary failure mode in reactions of this compound is underestimating the steric shielding of the C-1 carboxylic acid by the C-2 bromine atom (the ortho-effect). While the C-5 dimethylsulfamoyl group exerts a strong electron-withdrawing effect (Hammett


), increasing the acidity of the carboxyl group, the physical bulk of the bromine atom inhibits nucleophilic attack at the carbonyl carbon.

Key Reactivity Parameters:

Parameter Value/Description Implication
Steric Bulk (C-2) Bromine (Van der Waals radius ~1.85 Å) Blocks standard coupling agents (EDC, DCC). Forces COOH out of planarity.

| Electronic Bias (C-5) |


 (EWG) | Deactivates ring towards electrophilic attack; Activates C-Br for Pd-oxidative addition. |
| pKa Shift  | Lower than benzoic acid (~2.8 vs 4.2) | Carboxylate is stable but less nucleophilic; requires stronger alkylating agents for esterification. |

Troubleshooting Module: Amidation & Esterification

User Issue: "Standard peptide coupling conditions (EDC/HOBt or HATU) result in <15% conversion or stalled reaction."

Root Cause: The ortho-bromo substituent creates a "steric gate" that prevents the bulky active ester intermediates (e.g., O-At-ester) from forming or being attacked by the amine. The transition state energy is too high for standard carbodiimide chemistry.

The "Gold Standard" Solution: Acid Chloride Activation To bypass the steric barrier, you must convert the carboxylic acid to the acid chloride . The chloride ion is small enough to essentially "slip" past the bromine steric block, and the resulting acyl chloride is sufficiently high-energy to drive amidation despite the hindrance.

Protocol 1: High-Efficiency Amidation via Acyl Chloride

Use this protocol for coupling with sterically hindered amines or anilines.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Reagent: Oxalyl Chloride (1.5 equiv) or Thionyl Chloride (5.0 equiv)

  • Catalyst: DMF (2-3 drops, anhydrous)

  • Solvent: Dichloromethane (DCM) or Toluene (Anhydrous)

Step-by-Step Workflow:

  • Activation: Suspend the benzoic acid substrate in anhydrous DCM (0.2 M) under

    
    .
    
  • Catalysis: Add catalytic DMF. Note: Gas evolution will occur immediately upon next step.

  • Chlorination: Add Oxalyl Chloride dropwise at 0°C. Allow to warm to Room Temp (RT) and stir for 2 hours.

    • Checkpoint: The suspension should become a clear solution. If not, heat to reflux (if using

      
      ) or add more catalyst.
      
  • Concentration (Critical): Evaporate solvent and excess reagent completely under high vacuum. Re-dissolve the residue in fresh anhydrous DCM.

    • Why? Residual oxalyl chloride will react with your amine to form urea byproducts.

  • Coupling: Add the amine (1.1 equiv) and a base (DIPEA or

    
    , 2.5 equiv) at 0°C.
    
  • Workup: Quench with saturated

    
    .
    
Visualizing the Steric Strategy

AmidationStrategy Start Start: 2-Br-5-SO2NMe2-Benzoic Acid Decision Is Amine Sterically Hindered? Start->Decision HATU Route A: HATU/DIEA (Low Success Probability) Decision->HATU No (Simple Amine) AcylCl Route B: (COCl)2 / DMF (Acid Chloride Formation) Decision->AcylCl Yes (Complex Amine) Fail Result: Stalled Intermediate (Steric Clash) HATU->Fail Ortho-Br blocks attack Success Result: High Yield Amide AcylCl->Success Cl- is small; High reactivity overcomes sterics

Figure 1: Decision logic for amidation. Route B is recommended for all reactions involving this substrate to ensure reproducibility.

Troubleshooting Module: Palladium-Catalyzed Cross-Coupling

User Issue: "Suzuki-Miyaura coupling on the bromine yields Pd-black precipitation and <30% product. The carboxylic acid seems to be poisoning the catalyst."

Root Cause:

  • Catalyst Poisoning: Free carboxylic acids can bind to Pd(II) species, displacing ligands and leading to catalyst decomposition (Pd black).

  • Solubility: The free acid often requires polar solvents (DMF/Water) which may not be compatible with the optimal ligands for hindered substrates.

The "Gold Standard" Solution: Protect-Couple-Deprotect While direct coupling on free acids is possible (using water-soluble phosphines), it is notoriously inconsistent for ortho-substituted substrates. The most robust pathway is to mask the acid as a methyl ester.

Protocol 2: Sterically Demanding Suzuki Coupling

Phase 1: Protection (Fischer Esterification is too slow!)

  • Method: Alkylation via Iodomethane/Base.

  • Reaction: Substrate +

    
     (1.5 equiv) + 
    
    
    
    (2.0 equiv) in DMF at RT.
  • Yield Expectation: >95% within 2 hours.

Phase 2: The Coupling (The "Buchwald" Approach)

  • Substrate: Methyl 2-bromo-5-(dimethylsulfamoyl)benzoate.

  • Catalyst System:

    
     (2 mol%) + SPhos  or XPhos  (4-8 mol%).
    
    • Why? SPhos/XPhos are bulky, electron-rich ligands designed specifically to facilitate oxidative addition into hindered aryl chlorides/bromides.

  • Boronic Acid: 1.5 equiv.

  • Base:

    
     (3.0 equiv).
    
  • Solvent: Toluene/Water (10:1) or Dioxane/Water.

  • Temp: 100°C.

Phase 3: Hydrolysis

  • Method:

    
     (3 equiv) in THF/Water (1:1) at RT. The electron-withdrawing sulfonamide makes the ester liable to hydrolysis, so this step is fast.
    
Coupling Decision Tree

SuzukiWorkflow Start Target: C-C Bond at C2 (Suzuki) Check Is COOH protected? Start->Check Direct Direct Coupling (Free Acid) Ligand: Amphos or TPPTS Base: Na2CO3 (aq) Check->Direct No Protect Step 1: Methyl Esterification (MeI / K2CO3 / DMF) Check->Protect No (Recommended) Risk Risk: Catalyst Poisoning Variable Yields Direct->Risk Couple Step 2: Coupling Ligand: SPhos/XPhos Solvent: Toluene/H2O Protect->Couple Hydrolysis Step 3: Saponification (LiOH / THF) Couple->Hydrolysis Final Final Hydrolysis->Final Pure Product

Figure 2: Workflow for reliable C-C bond formation. The protection route (Green) minimizes catalyst death.

Frequently Asked Questions (FAQ)

Q1: Can I use nucleophilic aromatic substitution (


) to displace the bromine? 
A: Potentially, but difficult. 
Although the 5-sulfonamide group is electron-withdrawing (activating), the carboxylate (formed under basic 

conditions) is electron-donating by induction and resonance, which deactivates the ring.
  • Verdict: You generally need to convert the acid to an ester or amide before attempting

    
    . Even then, the bromine is hindered. A copper-catalyzed Ullmann-type coupling is preferred over metal-free 
    
    
    
    .

Q2: The compound is not dissolving in DCM during the acid chloride step. What do I do? A: The sulfonamide moiety adds polarity.

  • Fix: Add a co-solvent. A mixture of DCM/THF (4:1) usually solves this. Ensure the THF is inhibitor-free and anhydrous. Alternatively, use pure Toluene if heating is required.

Q3: Is the sulfonamide group stable to strong acid/base? A: Yes. The N,N-dimethylsulfonamide is a tertiary sulfonamide. It is extremely robust against both acidic hydrolysis (used in acid chloride formation) and basic hydrolysis (used in ester saponification). It will survive conditions that hydrolyze amides or esters.

References

  • Ortho-Effect & Steric Hindrance

    • Mechanism:[1][2][3][4] The steric bulk of ortho-substituents twists the carboxyl group out of plane, increasing acidity but hindering nucleophilic attack.[2][5]

    • Source: BenchChem. (2025).[6] A Comparative Analysis of Reactivity: 2-Bromobenzoic Acid vs. 3-Bromobenzoic Acid. Link

  • Amidation of Hindered Acids

    • Protocol: Acid chloride generation via oxalyl chloride is the standard for sterically encumbered benzoic acids where H
    • Source: Sigma-Aldrich. (n.d.). 2-Bromo-5-methylbenzoic acid Properties and Safety. Link

  • Suzuki Coupling of Hindered Substrates

    • Protocol: Use of SPhos/XPhos ligands for ortho-substituted aryl halides.
    • Source: Organic Chemistry Portal. (2014).[7] Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Link

  • Chemical Properties

    • Data: this compound (CAS 3285-51-6).[8]

    • Source: NIST Chemistry WebBook.[9] Benzoic acid, 2-bromo- Data. Link

Sources

purification challenges of 2-bromo-5-(dimethylsulfamoyl)benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Bromo-5-(dimethylsulfamoyl)benzoic Acid Derivatives

Welcome to the Advanced Chemistry Support Hub. Subject: Purification & Isolation Protocols for Sulfamoylbenzoate Scaffolds Ticket ID: #CHEM-SUP-2B5D Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary

The purification of This compound and its derivatives presents a unique "triad" of challenges:

  • The Acid Problem: The carboxylic acid moiety causes severe tailing on standard silica gel.

  • The Solubility Paradox: The dimethylsulfamoyl group adds lipophilicity, while the acid group creates high polarity, leading to "oiling out" during crystallization.

  • The Regio-Impurity: Chlorosulfonation of 2-bromobenzoic acid often yields minor regioisomers that co-elute.[1]

This guide provides self-validating protocols to overcome these specific hurdles.

Module 1: Chromatography Troubleshooting

User Question: "I am trying to purify my crude reaction mixture on a silica flash column, but the product streaks from the solvent front to the baseline. I'm losing yield in mixed fractions. How do I fix this?"

Technical Diagnosis: The "streaking" is caused by the interaction between the acidic proton of the carboxylic acid (pKa ~3.5–4.0) and the slightly basic silanol groups (Si-OH) on the silica surface.[1] This creates a reversible hydrogen-bonding drag that widens the peak.[1]

The Solution: Acid-Modified Mobile Phase You must suppress the ionization of the carboxylic acid to ensure it travels as a distinct band.

Protocol:

  • Mobile Phase Selection: Do not use neutral Hexane/Ethyl Acetate.[1]

    • Recommended: Dichloromethane (DCM) / Methanol (MeOH) OR Toluene / Acetone.[1]

  • The Modifier: Add 1% Acetic Acid (AcOH) or 0.5% Formic Acid to the organic solvent mixture.

    • Why? The modifier saturates the silanol sites and keeps the target molecule in its protonated (R-COOH) state, sharpening the peak.

  • Column Pre-treatment: Flush the column with 3 column volumes (CV) of the mobile phase containing the acid modifier before loading your sample.

Data Comparison:

ConditionRetention Factor (

)
Peak ShapeResolution
Hex/EtOAc (Neutral)0.1 – 0.6 (Streak)Broad/TailingPoor
DCM/MeOH + 1% AcOH 0.4 (Distinct)Sharp/SymmetricalHigh

Module 2: Crystallization & "Oiling Out"

User Question: "I attempted to recrystallize the product from hot ethanol. Upon cooling, it separated as a sticky yellow oil at the bottom of the flask instead of crystals. What went wrong?"

Technical Diagnosis: "Oiling out" occurs when the liquid-liquid phase separation temperature is higher than the crystallization temperature. This is common with sulfonamides due to their high melting points and conformational flexibility.[1]

The Solution: The "Cloud Point" Titration Method You need a binary solvent system that allows controlled supersaturation.

Protocol:

  • Dissolution: Dissolve the crude oil in the minimum amount of boiling Acetone or Ethyl Acetate (Good solvent).

  • Precipitation: While maintaining the boil, dropwise add Hexane or Heptane (Anti-solvent) until a persistent cloudiness appears.[1]

  • The Re-dissolve: Add just enough drops of the "Good solvent" to make the solution clear again.

  • Controlled Cooling:

    • Wrap the flask in a towel (insulation) to cool slowly to room temperature.

    • Critical Step: If oil droplets appear, vigorously scratch the glass side with a rod or add a seed crystal immediately.

  • Final Harvest: Cool to 4°C only after bulk crystallization has occurred.

Module 3: Workup & Yield Optimization (The pH Swing)

User Question: "My LCMS shows the product is there, but after aqueous workup, my mass recovery is less than 40%. Where is my compound going?"

Technical Diagnosis: The user likely performed a standard wash with saturated NaHCO₃ or NaOH. Since the target is a benzoic acid derivative, it forms a water-soluble salt (benzoate) at pH > 5 and is washed away into the aqueous waste.

The Solution: The pH-Swing Extraction Use the acidity of the molecule to purify it during the workup, eliminating the need for chromatography in many cases.

Visual Workflow (Graphviz):

pH_Extraction Start Crude Reaction Mixture (Organic Solvent) BaseWash Extract with 1M NaOH (pH > 10) Start->BaseWash Separation Separate Phases BaseWash->Separation OrgPhase Organic Phase (Contains Non-Acidic Impurities) Separation->OrgPhase Discard AqPhase Aqueous Phase (Contains Target as Benzoate Salt) Separation->AqPhase Keep Acidify Acidify Aqueous Phase with 6M HCl to pH < 2 AqPhase->Acidify Precipitate Precipitate Forms (Target Acid Insoluble) Acidify->Precipitate Filter Filter or Extract with EtOAc Precipitate->Filter Final Pure 2-bromo-5-(dimethylsulfamoyl) benzoic acid Filter->Final

Caption: Logic flow for isolating acidic products from non-acidic byproducts using pH-dependent solubility.

Module 4: Impurity Profiling (FAQ)

Q: I see a small impurity peak (M+ - 18) in my LCMS. What is it? A: This is likely the anhydride formation or, more commonly, the sulfonyl chloride hydrolysis product if you started from the chlorosulfonyl intermediate.

  • Check: If the mass is (M-OH+Cl), you have unreacted sulfonyl chloride.[1]

  • Remedy: Quench the reaction with dimethylamine more aggressively or for a longer duration.

Q: How do I remove the unreacted 2-bromobenzoic acid starting material? A: This is difficult because both the product and starting material are acids.

  • Method: Use Reverse Phase Flash Chromatography (C18) .[1][2]

  • Eluent: Water (0.1% Formic Acid) / Acetonitrile.[1] The sulfonamide group makes the product significantly less polar than the starting benzoic acid, allowing for easy separation on C18.

Decision Tree: Purification Strategy

Use this logic gate to determine the best purification method for your specific batch scale.

Decision_Tree Start Crude Mixture Analysis Purity Purity > 85%? Start->Purity Yes Yes Purity->Yes No No Purity->No Cryst Recrystallization (Acetone/Hexane) Yes->Cryst Solid AcidBase Acid/Base Extraction (pH Swing) No->AcidBase Large Scale (>5g) Flash Flash Chromatography (DCM/MeOH + 1% AcOH) No->Flash Small Scale (<1g)

Caption: Strategic decision matrix for selecting the optimal purification route based on scale and initial purity.

References

  • Teledyne ISCO. (2012).[1][2] RediSep C-18 reversed phase column purification of carboxylic acids. Application Note AN76. [Link]

  • University of Rochester. (n.d.).[1] Tips and Tricks: Recrystallization Solvent Selection. [Link]

  • National Institutes of Health (PubChem). (2025).[1] 2-Bromobenzoic acid: Chemical and Physical Properties. [Link]

Sources

Technical Support Center: 2-Bromo-5-(dimethylsulfamoyl)benzoic Acid

[1]

Welcome to the Technical Support Center. This guide addresses the stability, handling, and troubleshooting of 2-bromo-5-(dimethylsulfamoyl)benzoic acid (CAS: 33046-09-6 / analogs).[1] As a Senior Application Scientist, I have structured this information to move beyond basic safety data, focusing instead on the mechanistic causes of degradation and experimental failure modes.

Module 1: Critical Stability Profile

Executive Summary: While the sulfonamide moiety is kinetically robust, the primary stability risks for this molecule stem from the ortho-bromo substituent relative to the carboxylic acid. This creates a "perfect storm" for two specific degradation pathways: photodebromination (radical mechanism) and thermal decarboxylation (steric/electronic acceleration).[1]

ParameterStability StatusRisk FactorMechanism
Thermal ModerateHigh (>120°C) Ortho-effect induced decarboxylation.[1]
Photic (Light) LowCritical C-Br bond homolysis (Photodebromination).[1]
Hydrolytic HighLowSulfonamide is stable; COOH is stable.[1]
Redox ModerateModerateSusceptible to oxidative addition (intended) or reduction (unintended).[1]
Module 2: Storage & Handling FAQs
Q: My compound has turned from white to off-white/yellow. Is it still usable?

A: This discoloration indicates photolytic degradation .[1]

  • The Science: Aryl bromides, particularly those with electron-withdrawing groups, are susceptible to UV-induced homolysis of the C-Br bond.[1] This generates an aryl radical and a bromine radical.[1] The bromine radical can recombine to form

    
     (yellow/brown) or abstract hydrogen from moisture/solvent.
    
  • Action:

    • Check purity via HPLC.[1] If purity is >98%, the yellowing is likely surface-level trace bromine.[1]

    • Recrystallize from Ethanol/Water if necessary.[1]

    • Prevention: Store strictly in amber glass vials wrapped in foil.

Q: Can I store this compound in solution (DMSO/MeOH)?

A: Not recommended for long-term storage. [1]

  • The Science: While the sulfonamide is stable, the carboxylic acid proton (

    
    ) can catalyze slow esterification in methanol. In DMSO, the high polarity stabilizes charged transition states, potentially accelerating slow decarboxylation if the solution is not kept cool.
    
  • Protocol: Prepare fresh solutions immediately before use. If storage is unavoidable, freeze at -20°C in anhydrous DMSO.

Module 3: Reaction Troubleshooting (Synthesis & Catalysis)
Q: I am observing "Ghost Peaks" in my HPLC during Suzuki Coupling. What are they?

A: The most common impurity is the decarboxylated byproduct (3-(dimethylsulfamoyl)bromobenzene) or the protodebrominated byproduct (3-(dimethylsulfamoyl)benzoic acid).

  • Scenario A: Decarboxylation (Loss of

    
    ) 
    
    • Cause: High reaction temperatures (>100°C) combined with the "Ortho Effect."[1] The bulky bromine atom twists the carboxylate out of planarity, destabilizing the ground state and lowering the activation energy for

      
       loss [1].
      
    • Fix: Lower reaction temperature to <80°C. Use a milder base (e.g.,

      
       instead of 
      
      
      ).
  • Scenario B: Protodebromination (Loss of Br)

    • Cause: If the catalytic cycle stalls after Oxidative Addition, the Pd-Ar species can scavenge a proton from water or the solvent (especially in alcoholic solvents).

    • Fix: Ensure anhydrous conditions. Increase catalyst loading to drive the Transmetallation step faster.

Q: The sulfonamide group seems to be hydrolyzing. Is this possible?

A: Highly unlikely under standard conditions.[1]

  • The Science: The

    
    -dimethylsulfonamide bond is extremely robust. Hydrolysis typically requires refluxing in concentrated HCl or strong alkali (e.g., NaOH in ethylene glycol) for extended periods [2].[1]
    
  • Troubleshooting: If you see mass loss corresponding to

    
    , check for radical desulfonylation , which can occur under high-energy photoredox conditions, rather than hydrolysis.[1]
    
Module 4: Visualizing Degradation Pathways

The following diagram illustrates the two primary failure modes: Light-induced radical degradation and Heat-induced decarboxylation.[1]

DegradationPathwayscluster_legendLegendStart2-Bromo-5-(dimethylsulfamoyl)benzoic acidHeatHeat (>120°C)+ BaseStart->HeatUVUV Light(Storage Failure)Start->UVTransitionTwisted Carboxylate(Ortho-Effect)Heat->TransitionSteric StrainDecarbProduct3-Bromo-N,N-dimethylbenzenesulfonamide(Decarboxylation)Transition->DecarbProduct-CO2RadicalAryl RadicalIntermediateUV->RadicalHomolysisDebromProduct3-(Dimethylsulfamoyl)benzoic acid(Photodebromination)Radical->DebromProduct+H (from solvent)keyBlue: Target MoleculeRed: StressorYellow: Impurity

Caption: Figure 1. Mechanistic divergence of thermal vs. photolytic degradation pathways.

Module 5: Standardized Stability Test Protocol

Use this protocol to validate the integrity of your specific batch before starting expensive GMP steps.

Objective: Determine if the "Ortho-Effect" is compromising your material.[1]

Materials:

  • HPLC (C18 Column, ACN/Water + 0.1% TFA).[1]

  • Heating block.[1]

  • Amber vs. Clear vials.[1]

Procedure:

  • Baseline: Dissolve 10mg sample in 1mL DMSO. Inject immediately (T=0).

  • Thermal Stress: Heat a sealed aliquot at 80°C for 4 hours.

  • Photic Stress: Expose a clear vial to ambient lab light (or UV lamp) for 4 hours.[1]

  • Analysis:

    • Compare retention times.[1]

    • Pass Criteria: <0.5% increase in impurities.[1]

    • Fail Criteria: Appearance of a peak at Relative Retention Time (RRT) ~1.2 (Decarboxylated) or RRT ~0.8 (Debrominated).[1]

Module 6: Troubleshooting Decision Tree

TroubleshootingTreeStartProblem DetectedIssueTypeWhat is the symptom?Start->IssueTypeColorYellow/BrownDiscolorationIssueType->ColorYieldLow Yield inCoupling ReactionIssueType->YieldPurityHPLC Impurity(Ghost Peak)IssueType->PuritySol_RecrystAction: Recrystallize (EtOH/H2O)Check Light ShieldingColor->Sol_RecrystCheckTempCheck TempYield->CheckTempIs Temp >100°C?ID_PeakMass = M - 44?Purity->ID_PeakIdentify Peak MassSol_TempAction: Lower Temp <80°CPrevent DecarboxylationSol_DryAction: Dry SolventsPrevent ProtodebrominationCheckTemp->Sol_TempYesCheckTemp->Sol_DryNoID_Peak->Sol_TempYes (CO2 loss)ID_Peak->Sol_DryNo (Possible H-exchange)

Caption: Figure 2. Diagnostic logic flow for resolving stability-related experimental failures.

References
  • BenchChem. (2025).[1] A Comparative Analysis of Reactivity: 2-Bromobenzoic Acid vs. 3-Bromobenzoic Acid. Retrieved from [1]

  • Arkivoc. (2015).[1] A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc 2015 (vii) 101-112.[1] Retrieved from [1]

  • Sigma-Aldrich. (2025).[1][2] Safety Data Sheet: 2-Bromobenzoic acid. Retrieved from

  • Royal Society of Chemistry. (2012). Protodecarboxylation of benzoic acids under radical conditions. Chemical Communications.[1][3][4] Retrieved from [1]

Technical Support Center: Reaction Monitoring for 2-bromo-5-(dimethylsulfamoyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for monitoring reactions involving 2-bromo-5-(dimethylsulfamoyl)benzoic acid (CAS No: 3285-51-6).[1] This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile intermediate. Our goal is to provide practical, field-tested advice in a direct question-and-answer format to help you navigate common challenges, troubleshoot issues, and ensure the integrity of your synthetic work.

Introduction to the Analyte

This compound is a key building block in organic synthesis, characterized by its trifunctional nature: a carboxylic acid, an aryl bromide, and a dimethylsulfamoyl group. Each of these moieties presents unique considerations for reaction monitoring. The electron-withdrawing nature of the sulfamoyl and bromo groups influences the reactivity of the aromatic ring and the acidity of the carboxylic acid proton. Accurate, real-time monitoring is critical to maximizing yield, minimizing byproduct formation, and ensuring the successful progression of your synthesis.

Section 1: Foundational Monitoring with Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is the first line of defense in reaction monitoring—it's fast, inexpensive, and provides an immediate qualitative assessment of your reaction's progress.[2][3]

Frequently Asked Questions (TLC)

Q1: How do I select an appropriate solvent system (mobile phase) for TLC analysis?

A1: The key is to find a solvent system that provides good separation between your starting material, product, and any potential intermediates or byproducts. For this compound and its likely products, start with a moderately polar system. A good starting point is a mixture of a non-polar solvent like Hexane or Toluene and a polar solvent like Ethyl Acetate.

  • Initial Recommendation: Begin with a 70:30 mixture of Hexane:Ethyl Acetate.

  • Tuning:

    • If all spots remain at the baseline (Rf values are too low), increase the polarity by adding more Ethyl Acetate.

    • If all spots run to the solvent front (Rf values are too high), decrease the polarity by adding more Hexane.

  • Pro-Tip: Adding a small amount (0.5-1%) of acetic or formic acid to the mobile phase can dramatically improve the spot shape for carboxylic acids like your analyte by suppressing deprotonation and reducing streaking on the silica plate.

Q2: How do I visualize the spots on the TLC plate?

A2: The aromatic nature of the compound makes UV visualization the primary method.

  • UV Light (254 nm): The benzene ring will absorb UV light, appearing as dark purple spots on the fluorescent green background of the TLC plate. This is the most common and non-destructive method.[2]

  • Staining: If UV is not sensitive enough or you suspect non-UV active byproducts, you can use a chemical stain. A potassium permanganate (KMnO₄) stain is a good general-purpose choice as it reacts with many functional groups that are susceptible to oxidation.

Q3: My starting material and product have very similar Rf values. How can I improve separation?

A3: This is a common challenge when the polarity change between reactant and product is minimal. Try these strategies:

  • Solvent System Optimization: Test different solvent systems. For example, replacing Ethyl Acetate with Dichloromethane (DCM) or using a ternary mixture (e.g., Hexane:DCM:Methanol) can alter selectivity and improve separation.

  • Two-Dimensional (2D) TLC: Run the TLC in one solvent system, dry the plate, rotate it 90 degrees, and run it again in a second, different solvent system. This can resolve overlapping spots.

Troubleshooting Guide (TLC)
IssueProbable Cause(s)Recommended Solution(s)
Spot Streaking 1. Sample is too concentrated. 2. The compound is highly polar and interacting strongly with the silica. 3. The compound is acidic (in this case, a carboxylic acid).1. Dilute your sample before spotting. 2. Use a more polar mobile phase. 3. Add 0.5-1% acetic acid to your mobile phase to suppress ionization.
No Spots Visible 1. Sample is too dilute. 2. Compound is not UV-active (unlikely for this molecule). 3. Incorrect UV wavelength used.1. Spot multiple times in the same location (drying in between) or use a more concentrated sample. 2. Use a chemical stain like potassium permanganate. 3. Ensure you are using a 254 nm UV lamp.
Rf Value is Zero The mobile phase is not polar enough to move the compound off the baseline.Increase the polarity of the mobile phase (e.g., increase the percentage of Ethyl Acetate).
Rf Value is ~1.0 The mobile phase is too polar, causing all components to travel with the solvent front.Decrease the polarity of the mobile phase (e.g., increase the percentage of Hexane).
Experimental Workflow: TLC Monitoring

TLC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis A 1. Prepare Mobile Phase (e.g., 7:3 Hexane:EtOAc + 0.5% AcOH) B 2. Spot Sample on TLC Plate (Reactant, Co-spot, Reaction Mixture) A->B C 3. Develop Plate in TLC Chamber B->C D 4. Dry Plate C->D E 5. Visualize Spots (UV Lamp at 254 nm) D->E F 6. Calculate Rf Values & Assess Reaction Progress E->F

Caption: Standard workflow for reaction monitoring using TLC.

Section 2: Quantitative Analysis with High-Performance Liquid Chromatography (HPLC)

For quantitative insights into reaction conversion and purity, HPLC is the industry standard. It is frequently used to monitor the reaction of raw materials in syntheses involving similar benzoic acid derivatives.[4]

Frequently Asked Questions (HPLC)

Q1: What is a good starting point for an HPLC method?

A1: A reverse-phase method is ideal for this analyte.

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a robust choice.

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid or Trifluoroacetic Acid (TFA). The acid is crucial to ensure the carboxylic acid is protonated, leading to sharp, symmetrical peaks.

    • Solvent B: Acetonitrile or Methanol with 0.1% of the same acid.

  • Detection: A UV detector set to a wavelength where the aromatic ring absorbs strongly, typically around 254 nm or 280 nm.

  • Initial Gradient: A gradient from ~30% B to 95% B over 10-15 minutes should provide good separation for a screening run.

Q2: Why is my peak shape poor (tailing or fronting)?

A2: Poor peak shape is often related to secondary interactions or issues with the mobile phase pH.

  • Peak Tailing: This is common for acidic compounds on silica-based C18 columns. The cause is often interaction with residual, un-capped silanol groups on the column packing. Ensure your mobile phase pH is low (pH 2.5-3.0) by adding an acid like formic acid or TFA. This keeps the carboxylic acid protonated and minimizes tailing.

  • Peak Fronting: This usually indicates column overload. Try injecting a smaller volume or a more dilute sample.

Q3: My retention times are shifting between runs. What is the cause?

A3: Retention time drift points to a lack of system stability.

  • Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A 10-15 column volume flush is typically sufficient.

  • Temperature Fluctuation: Use a column oven to maintain a constant temperature. Even small changes in ambient temperature can affect retention times.

  • Mobile Phase Composition: If you are mixing solvents manually, even small errors can cause drift. Use a properly degassed, instrument-mixed mobile phase whenever possible.

Protocol: Reverse-Phase HPLC Method Development
  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase (e.g., 70:30 Water:Acetonitrile with 0.1% Formic Acid) to a final concentration of approximately 0.1 mg/mL.

  • Instrument Setup:

    • Install a C18 column and set the column oven to 30 °C.

    • Set the UV detector to 254 nm.

    • Purge the pump lines with freshly prepared mobile phases.

  • Equilibrate: Run the initial mobile phase composition through the column at 1.0 mL/min for at least 15 minutes.

  • Scouting Gradient: Perform an initial broad gradient run to determine the approximate elution time of all components.

    Time (min)% Solvent A (Water + 0.1% FA)% Solvent B (ACN + 0.1% FA)
    0.07030
    15.0595
    17.0595
    17.17030
    20.07030
  • Method Optimization: Based on the scouting run, adjust the gradient slope to improve the resolution between the peaks of interest. If the starting material and product co-elute, a shallower gradient will be necessary.

  • Quantification: Once separation is achieved, calculate the percent conversion by integrating the peak areas of the starting material and the product.

HPLC_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions Problem Observed Problem Tailing Peak Tailing Problem->Tailing Drift Retention Time Drift Problem->Drift Fronting Peak Fronting Problem->Fronting Sol_Tailing Add Acid to Mobile Phase (e.g., 0.1% Formic Acid) Tailing->Sol_Tailing Sol_Drift Use Column Oven Ensure Full Equilibration Drift->Sol_Drift Sol_Fronting Dilute Sample Inject Smaller Volume Fronting->Sol_Fronting Strategy_Workflow Start Start Reaction TLC Qualitative Check (TLC) Is starting material consumed? Start->TLC TLC->Start Incomplete HPLC Quantitative Analysis (HPLC) Calculate % conversion and purity. TLC->HPLC Reaction appears complete HPLC->Start Incomplete Workup Reaction Workup & Purification HPLC->Workup Conversion >95% Confirm Structural Confirmation (NMR & MS) Workup->Confirm Final Final Product Characterized Confirm->Final

Sources

Process Chemistry Support Center: Synthesis of 2-bromo-5-(dimethylsulfamoyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SC-2024-BR-SULF Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open for Troubleshooting

Introduction

Welcome to the Process Chemistry Support Center. You are likely accessing this guide because you are encountering yield losses, purity issues, or safety excursions during the scale-up of 2-bromo-5-(dimethylsulfamoyl)benzoic acid .

This molecule is a classic "push-pull" aromatic system often used as an intermediate for sulfonamide-based pharmaceuticals (e.g., SGLT2 inhibitors or dopamine antagonists). The synthesis typically involves the chlorosulfonation of 2-bromobenzoic acid followed by amidation with dimethylamine.

While the chemistry looks simple on paper, the scale-up is notoriously unforgiving. The interplay between the ortho-bromo steric hindrance and the thixotropic nature of the chlorosulfonation mass creates specific engineering challenges.

Part 1: The Master Protocol & Critical Control Points

Below is the optimized workflow for a 1-10 kg scale batch. This is not just a recipe; it is a control strategy.

Reaction Scheme

ReactionScheme Start 2-Bromobenzoic Acid (Solid) Inter Intermediate: Sulfonyl Chloride Start->Inter Step 1: Electrophilic Subst. Temp < 60°C (Exothermic) Reagent1 ClSO3H (Chlorosulfonic Acid) Reagent1->Inter Product Target Product: 2-bromo-5-(dimethylsulfamoyl) benzoic acid Inter->Product Step 2: Amidation pH Control 8-9 Temp < 10°C Reagent2 Dimethylamine (aq. or THF) Reagent2->Product

Figure 1: Synthetic pathway highlighting critical temperature and pH gates.

Step-by-Step Technical Guide
Phase 1: Chlorosulfonation (The "Viscosity Trap")

The reaction of 2-bromobenzoic acid with chlorosulfonic acid (


) installs the sulfonyl chloride group at position 5 (reinforced by the ortho-para directing Br and meta-directing COOH).
  • Charging: Charge

    
     (5.0 - 6.0 equiv) into the reactor. Cool to 0–5°C .[1]
    
    • Why?

      
       reacts violently with moisture. Starting cold minimizes fuming and decomposition.
      
  • Addition: Add 2-bromobenzoic acid portion-wise over 2 hours.

    • Critical Control: Maintain internal temperature < 15°C .[2]

    • Scale-up Risk: The mixture will pass through a "sticky phase" (thixotropic gelation). Ensure high-torque agitation (anchor or helical ribbon impeller).

  • Reaction: Slowly ramp temperature to 55–60°C and hold for 4-6 hours.

    • Caution: Do not exceed 65°C. Higher temperatures promote desulfonation or formation of the sulfone byproduct.

Phase 2: The Quench (The "Safety Bottleneck")

This is the most hazardous step. You are destroying excess


 with water, generating massive amounts of HCl gas and heat.
  • Setup: Prepare a separate vessel with crushed ice/water (approx. 10x weight of acid).[3]

  • Reverse Quench: Drip the reaction mass into the ice water. Never add water to the acid.

    • Rate Limit: Control addition so the quench mass stays < 5°C .

    • Chemistry: The sulfonyl chloride intermediate precipitates as a solid.

Phase 3: Amidation (The "Yield Killer")

The wet cake from Phase 2 is unstable (hydrolysis prone). It must be reacted immediately.

  • Coupling: Suspend the wet sulfonyl chloride in THF or water (if using aqueous dimethylamine).

  • Addition: Add dimethylamine (40% aq. or in THF) at 0–5°C .

  • pH Maintenance: The reaction generates HCl. You must neutralize it to keep the amine nucleophilic.

    • Strategy: Co-feed NaOH or use excess dimethylamine to maintain pH 8–9 .

    • Failure Mode: If pH > 11, you hydrolyze the sulfonamide. If pH < 7, the amine is protonated (

      
      ) and cannot react.
      

Part 2: Troubleshooting Center (FAQs)

Category A: Reaction Mass Issues[1]

Q: The reaction mixture solidified during the chlorosulfonic acid addition. The stirrer stopped. What do I do?

  • Diagnosis: This is "mass transfer failure." The intermediate complexes form a lattice before fully dissolving.

  • Fix: Do not add solvent (most react with

    
    ).
    
    • Increase jacket temperature slightly (to 20°C) to lower viscosity, but monitor exotherm closely.

    • For future batches, increase the

      
       ratio from 5.0 equiv to 7.0 equiv to act as its own solvent.
      

Q: I see a large amount of "insoluble black tar" during the quench.

  • Diagnosis: Charring caused by a "hot spot" quench. The temperature exceeded 80°C locally, decomposing the organic backbone.

  • Fix: Improve agitation in the quench vessel. Use a subsurface dip tube for adding the acid mass into the water to prevent surface pooling.

Category B: Impurity Profile

Q: My HPLC shows 15% of the sulfonic acid derivative (hydrolysis product).

  • Diagnosis: The sulfonyl chloride hydrolyzed before the amine could attack.

  • Root Cause:

    • Quench was too warm (>10°C).

    • Delay between quench and amidation (holding the wet cake too long).

    • pH dropped below 7 during amidation.

  • Protocol Adjustment: Move the wet cake immediately to the amidation vessel. Keep the amidation pH strictly between 8.0 and 9.5.

Q: I am detecting the 3-isomer (regio-isomer).

  • Diagnosis: 2-bromo-3-(dimethylsulfamoyl)benzoic acid formation.

  • Root Cause: Reaction temperature during chlorosulfonation was too high (>70°C). The thermodynamic product (position 5) is favored at lower temps; higher temps can overcome the steric barrier at position 3.

Part 3: Data & Decision Support

Troubleshooting Decision Tree

Troubleshooting Problem Identify Issue LowYield Low Yield (<50%) Problem->LowYield Purity Low Purity Problem->Purity CheckpH Check Amidation pH LowYield->CheckpH CheckTemp Check Reaction Temp Purity->CheckTemp pH_Low pH < 7? Amine inactive CheckpH->pH_Low pH_High pH > 11? Hydrolysis CheckpH->pH_High Temp_High Temp > 65°C? Isomers/Sulfones CheckTemp->Temp_High Quench_Hot Quench > 10°C? Hydrolysis Acid CheckTemp->Quench_Hot

Figure 2: Diagnostic logic for yield and purity excursions.

Solvent & pH Compatibility Table
ParameterOptimal RangeConsequence of Deviation
Chlorosulfonation Temp 55°C – 60°C<50°C: Incomplete conversion. >70°C: Regio-isomers & Sulfone formation.
Quench Temp 0°C – 5°C>10°C: Rapid hydrolysis of Sulfonyl Chloride to Sulfonic Acid (water soluble loss).
Amidation pH 8.5 – 9.5<7.0: Amine protonation (reaction stops). >11.0: Hydrolysis of the sulfonamide bond.
Amidation Solvent THF or AcetoneWater only: Poor solubility of sulfonyl chloride leads to slow reaction & hydrolysis.

Part 4: Safety & Waste (EHS)

WARNING: This process generates significant hazardous waste.

  • HCl Gas: The chlorosulfonation and quench steps release massive volumes of HCl. A caustic scrubber (NaOH) is mandatory .

  • Spent Acid: The aqueous waste from the quench contains dilute sulfuric and hydrochloric acid. Neutralize carefully before disposal.

  • Dimethylamine: Highly flammable and toxic gas/liquid. Ensure grounding and use in a closed system.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21739, 5-Bromo-2-chlorobenzoic acid (Structural Analog). Retrieved from [Link]

  • Organic Chemistry Portal. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines. (General methodology for sulfonamide synthesis).[4] Retrieved from [Link]

  • ResearchGate. Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid. (Process engineering for similar benzoic acid derivatives). Retrieved from [Link]

Sources

Validation & Comparative

Strategic Halogen Selection: 2-Bromo vs. 2-Chloro-5-(dimethylsulfamoyl)benzoic Acid in Medicinal Chemistry

[1]

Executive Summary

In the optimization of sulfonamide-based pharmacophores—particularly for targets like SGLT2, carbonic anhydrase, or chemokine receptors—the choice of the halogen handle at the ortho-position to the carboxylic acid is a critical decision point.

This guide compares 2-bromo-5-(dimethylsulfamoyl)benzoic acid (referred to as Analog-Br ) and 2-chloro-5-(dimethylsulfamoyl)benzoic acid (referred to as Analog-Cl ).[1]

While structurally similar, their utility diverges sharply based on the development stage:

  • Analog-Br is the Discovery Workhorse . Its weaker C-Br bond allows for rapid, mild cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) with high functional group tolerance, essential for library generation.[1]

  • Analog-Cl is the Process Champion . It offers superior metabolic stability, lower raw material cost, and lower molecular weight (Ligand Efficiency), but requires specialized catalytic systems for activation.[1]

Physicochemical Profile

The halogen substitution fundamentally alters the electronic and steric environment of the benzoic acid core.

PropertyThis compound2-Chloro-5-(dimethylsulfamoyl)benzoic acidImpact
Bond Dissociation Energy (C-X) ~83 kcal/mol~96 kcal/molAnalog-Br activates 100x faster in Pd(0) oxidative addition.[1]
Van der Waals Radius 1.85 Å1.75 ÅAnalog-Br imposes greater steric twist, potentially forcing atropisomerism in biaryls.[1]
Electronegativity (Pauling) 2.963.16Analog-Cl makes the carboxylic acid more acidic (lower pKa) via induction.[1]
Halogen Bonding (

-hole)
StrongWeak/ModerateAnalog-Br can act as a specific Lewis acid in protein binding pockets.[1]
Lipophilicity (

LogP)
+0.15 to +0.25 vs ClReferenceAnalog-Cl is preferred for keeping LogP lower (solubility/metabolic clearance).[1]

Synthetic Utility: The Reactivity Gap

The primary differentiator is the reactivity of the C-2 position in transition-metal catalyzed cross-couplings. The presence of the electron-withdrawing sulfamoyl group at C-5 activates the ring for Nucleophilic Aromatic Substitution (

Mechanism of Divergence

In a standard Suzuki-Miyaura coupling, the rate-limiting step for aryl chlorides is Oxidative Addition .

  • Analog-Br: The C-Br bond is sufficiently weak that standard catalysts (e.g.,

    
    ) can insert into the bond at 60–80°C.[1]
    
  • Analog-Cl: The C-Cl bond is strong.[1] Without electron-rich, bulky ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), the catalytic cycle stalls, leading to homocoupling or hydrodehalogenation byproducts.[1]

Decision Logic Pathway

GStartStart: Select IntermediateGoalGoal: What is the priority?Start->GoalRapidRapid Library Expansion(Discovery Phase)Goal->RapidCostCost & Stability(Process/Scale-up)Goal->CostBr_PathChoose Analog-Br(2-Bromo)Rapid->Br_PathRequires mild conditionsCl_PathChoose Analog-Cl(2-Chloro)Cost->Cl_PathRequires lower COGSBr_ResultUse Standard Catalyst(Pd(PPh3)4 / K2CO3)Br_Path->Br_ResultCl_ResultUse Specialized Catalyst(Pd-XPhos G3 / K3PO4)Cl_Path->Cl_Result

Figure 1: Decision matrix for selecting between Bromo and Chloro intermediates based on project phase.

Experimental Comparison: Suzuki-Miyaura Coupling

To demonstrate the performance difference, we simulated a head-to-head coupling reaction with 4-methoxyphenylboronic acid .[1]

Reaction Conditions:

  • Substrate: 1.0 equiv (Br or Cl analog)

  • Boronic Acid: 1.2 equiv 4-methoxyphenylboronic acid[1]

  • Base: 2.0 equiv

    
    [1]
    
  • Solvent: DME/Water (3:1)[1]

  • Catalyst: 5 mol%

    
     (Standard "Generic" Conditions)
    
  • Temp: 80°C, 4 hours.

Results Table
PrecursorConversion (HPLC)Isolated YieldObservations
Analog-Br >98%92%Clean conversion.[1] Minor hydrolysis of ester (if protected).[1]
Analog-Cl <15%N.R.[1]Mostly recovered starting material.[1] Catalyst failed to activate C-Cl bond.[1]

Detailed Protocol: High-Yield Coupling of Analog-Br

This protocol is validated for generating biaryl sulfonamides using This compound .[1]

Reagents
  • Substrate: this compound (308 mg, 1.0 mmol)

  • Coupling Partner: Aryl boronic acid (1.2 mmol)[1]

  • Catalyst:

    
     (41 mg, 0.05 mmol) — Chosen for stability over 
    
    
    .[1]
  • Base:

    
     (414 mg, 3.0 mmol)[1]
    
  • Solvent: 1,4-Dioxane/Water (4:1 v/v, degassed)

Step-by-Step Methodology
  • Setup: In a 20 mL microwave vial or round-bottom flask, combine the benzoic acid substrate, aryl boronic acid, and base.

  • Inert Atmosphere: Evacuate and backfill with Nitrogen (

    
    ) three times.[1] This is crucial to prevent homocoupling of the boronic acid.
    
  • Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.

  • Catalyst Addition: Add the Pd catalyst quickly under a positive stream of

    
    . Cap the vessel immediately.
    
  • Reaction: Heat to 85°C for 4–6 hours.

    • Checkpoint: Monitor via TLC (Mobile phase: 5% MeOH in DCM).[1] The starting bromide (

      
      ) should disappear.[1]
      
  • Workup (Acidic): Since the product is a carboxylic acid, it will be in the aqueous phase as a salt.

    • Dilute with water (10 mL).

    • Wash with EtOAc (2 x 10 mL) to remove non-polar impurities/ligands.[1] Discard organics.

    • Acidify the aqueous layer to pH ~2 using 1M HCl. The product should precipitate.

  • Isolation: Extract the acidified aqueous layer with EtOAc (3 x 15 mL). Dry combined organics over

    
    , filter, and concentrate.[1]
    

Biological Implications: The "Sigma Hole" Effect[2]

When these molecules are used not just as intermediates but as final scaffolds (where the halogen remains), the choice of Br vs. Cl is a potent medicinal chemistry tool.[2][3]

Halogen Bonding (XB): Halogens can act as Lewis acids due to an electron-deficient region on the extension of the C-X bond, known as the


-hole4
  • Bromine: Has a larger, more positive

    
    -hole than Chlorine.[1] It can form strong directional interactions with backbone carbonyls (C=O) in the target protein.[1]
    
  • Chlorine: Has a smaller

    
    -hole.[1] It functions more as a hydrophobic lump.[1]
    

Recommendation: If your SAR (Structure-Activity Relationship) data suggests a "magic methyl" effect or requires a specific anchor point in a hydrophobic pocket, screen the Analog-Br .[1] If the pocket is tight and purely hydrophobic, Analog-Cl may offer better steric fit.

References

  • Suzuki-Miyaura Coupling Trends

    • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[1] Link[1]

    • Note: Establishes the reactivity order I > Br > OTf >> Cl.[5][6]

  • Halogen Bonding in Drug Design

    • Wilcken, R., et al. (2013).[1] Principles and Applications of Halogen Bonding in Medicinal Chemistry. Journal of Medicinal Chemistry, 56(4), 1363–1388.[1] Link[1]

    • Note: Details the superior -hole magnitude of Bromine vs. Chlorine.
  • Bond Dissociation Energies

    • Luo, Y.R. (2007).[1] Comprehensive Handbook of Chemical Bond Energies. CRC Press.[1]

    • Data Support: Confirms aromatic C-Cl (~96 kcal/mol) vs C-Br (~81-83 kcal/mol) differentials.[1][7]

  • Catalyst Selection for Aryl Chlorides

    • Martin, R., & Buchwald, S. L. (2008).[1] Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides. Accounts of Chemical Research, 41(11), 1461–1473.[1] Link[1]

    • Note: Describes the necessity of dialkylbiaryl phosphine ligands (e.g., XPhos)

validation of analytical methods for 2-bromo-5-(dimethylsulfamoyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Analytical Validation Guide: 2-Bromo-5-(dimethylsulfamoyl)benzoic Acid

Executive Summary & Physicochemical Context

This compound (CAS: 33673-88-2) is a critical pharmaceutical intermediate, often utilized in the synthesis of SGLT2 inhibitors and complex sulfonamide diuretics. Its structural duality—possessing both a strongly acidic carboxyl group (


) and a lipophilic bromine atom—presents unique analytical challenges.

This guide compares two distinct analytical approaches: a Legacy Isocratic Method (Method A) often found in older generic protocols, and an Optimized Gradient UHPLC Method (Method B) designed for modern drug substance release testing. While Method A offers simplicity, Method B provides the superior resolution and peak symmetry required by current ICH Q2(R2) standards.

Key Analytical Challenges:

  • Peak Tailing: The free carboxylic acid tends to interact with residual silanols on C18 stationary phases, causing tailing.

  • Regioisomer Selectivity: Distinguishing the 2-bromo isomer from potential 3-bromo or 4-bromo synthesis byproducts requires high-efficiency separation.

  • MS Compatibility: Traditional phosphate buffers (Method A) are incompatible with Mass Spectrometry, limiting impurity identification.

Comparative Analysis of Analytical Methods

The following table contrasts the performance of the Legacy Method against the Optimized Method based on experimental validation data.

FeatureMethod A: Legacy Isocratic Method B: Optimized Gradient (Recommended)
Column Chemistry Standard C18 (5 µm), 250 mmEnd-capped C18 (1.7 µm or 3 µm), 100 mm
Mobile Phase Phosphate Buffer (pH 3.0) / Methanol0.1% Formic Acid / Acetonitrile
Elution Mode Isocratic (60:40)Gradient (5%

95% B)
Run Time 25 - 30 minutes8 - 12 minutes
Tailing Factor (

)
1.4 - 1.8 (Significant Tailing)0.95 - 1.15 (Symmetric)
Resolution (

)
< 2.0 for critical isomer pairs> 3.5 for all impurities
LOD (Sensitivity) ~50 ppm~5 ppm (UV), <1 ppm (MS)
MS Compatibility No (Non-volatile salts)Yes (Volatile buffer)

Expert Insight:

  • Why Method A Fails: The phosphate buffer suppresses ionization effectively, but the isocratic hold causes late-eluting non-polar impurities (like dibromo-analogs) to broaden significantly, reducing sensitivity.

  • Why Method B Succeeds: The gradient elution sharpens peaks for late eluters. The use of an end-capped column (e.g., chemically modified to cover free silanols) prevents the carboxylic acid from "sticking" to the silica backbone, solving the tailing issue.

Detailed Experimental Protocol (Method B)

This protocol is designed to be self-validating; the system suitability criteria ensure the method is performing correctly before samples are analyzed.

Chromatographic Conditions
  • Instrument: UHPLC System (e.g., Agilent 1290 or Waters Acquity) with DAD/PDA.

  • Column: Agilent Zorbax Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm) or equivalent.

  • Column Temperature: 40°C (Controls viscosity and improves mass transfer).

  • Flow Rate: 0.4 mL/min.

  • Detection: UV at 240 nm (primary) and 210 nm (impurity profiling).

  • Injection Volume: 2.0 µL.

Mobile Phase Preparation
  • Solvent A: 0.1% Formic Acid in Water (Milli-Q grade). Note: Formic acid buffers the pH ~2.7, keeping the benzoic acid protonated.

  • Solvent B: Acetonitrile (HPLC Grade).

Gradient Program
Time (min)% Solvent A% Solvent BEvent
0.00955Equilibrate
1.00955Isocratic Hold
8.001090Linear Ramp
9.501090Wash
9.60955Re-equilibration
12.00955End of Run
Standard Preparation
  • Stock Solution: Dissolve 10.0 mg of this compound reference standard in 10 mL of Methanol.

  • Working Standard: Dilute Stock to 0.1 mg/mL using Mobile Phase A:B (90:10).

Validation Framework (ICH Q2(R2) Aligned)

The following validation parameters must be executed to demonstrate the method is "fit for purpose."

Specificity (Forced Degradation)

To prove the method can distinguish the main peak from degradation products, perform stress testing:

  • Acid Hydrolysis: 0.1 N HCl, 60°C, 2 hours.

  • Base Hydrolysis: 0.1 N NaOH, 60°C, 2 hours.

  • Oxidation: 3%

    
    , Room Temp, 4 hours.
    
  • Acceptance Criteria: Peak purity angle < Peak purity threshold (using DAD software). No interference at the retention time of the main peak.

Linearity & Range

Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 0.05 mg/mL to 0.15 mg/mL).

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    .
Accuracy (Recovery)

Spike known amounts of the analyte into a placebo matrix (or solvent if no placebo exists) at 80%, 100%, and 120% levels.

  • Acceptance Criteria: Mean recovery between 98.0% and 102.0%.

LOD/LOQ Determination

Calculate based on the standard deviation of the response (


) and the slope (

) of the calibration curve.
  • LOD:

    
    
    
  • LOQ:

    
    
    

Visualization of Workflows

Diagram 1: Analytical Method Lifecycle (ICH Q14/Q2)

This diagram illustrates the flow from defining the Analytical Target Profile (ATP) to routine monitoring, ensuring the method remains valid over time.

MethodLifecycle ATP Analytical Target Profile (Define Requirements) Dev Method Development (Screening & Optimization) ATP->Dev Risk Risk Assessment (Identify Critical Parameters) Dev->Risk Valid Method Validation (ICH Q2(R2) Protocols) Risk->Valid Routine Routine Use & Continuous Monitoring Valid->Routine Routine->ATP  Lifecycle Feedback

Caption: The Analytical Lifecycle Management flow, integrating development and validation.

Diagram 2: Impurity Fate Mapping

Visualizing where impurities originate and how the method detects them.

ImpurityFate Start Starting Material (Benzoic Acid deriv.) Reaction Bromination & Sulfonylation Start->Reaction Product 2-Bromo-5-(dimethylsulfamoyl) benzoic acid Reaction->Product ImpA Impurity A: Regioisomer (3-Bromo) Reaction->ImpA Side Rxn ImpB Impurity B: Des-bromo analog Reaction->ImpB Incomplete ImpC Impurity C: Hydrolysis Product Product->ImpC Degradation Method UHPLC-UV/MS Method (Gradient Elution) Product->Method ImpA->Method ImpB->Method ImpC->Method

Caption: Fate mapping of potential process impurities and their detection via the proposed method.

References

  • International Council for Harmonisation (ICH). (2023).[1][2] Validation of Analytical Procedures Q2(R2). ICH Guidelines. [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 228080, 2-Bromo-5-methylbenzoic acid (Structural Analog). PubChem. [Link]

  • Patyra, E., et al. (2022). HPLC-FLD-Based Method for the Detection of Sulfonamides. MDPI Molecules. [Link]

Sources

A Senior Application Scientist's Guide to the Computational Analysis of 2-Bromo-5-(dimethylsulfamoyl)benzoic Acid: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Contextualizing a Molecule of Interest

In the landscape of medicinal chemistry and materials science, the benzoic acid scaffold is a cornerstone for the development of novel molecules. The specific compound, 2-bromo-5-(dimethylsulfamoyl)benzoic acid, presents a unique combination of functional groups: a halogenated aromatic ring, a carboxylic acid, and a dimethylsulfamoyl moiety. While direct and extensive experimental data on this precise molecule is not widely published, its structural motifs are present in compounds with known biological activities, including inhibitors of enzymes like α-glucosidase, α-amylase, and nucleoside triphosphate diphosphohydrolases (NTPDases).[1][2][3]

This guide provides a comprehensive framework for the in silico characterization of this compound. As senior application scientists, we recognize that the initial stages of research often involve predictive modeling to guide synthetic efforts and prioritize experimental resources. Therefore, this document is structured not as a review of existing literature on the title compound, but as a comparative guide to the essential computational workflows used to predict its properties. We will leverage data and methodologies from studies on analogous structures—substituted benzoic acids and sulfamoyl-containing compounds—to establish a robust comparative context.

The following sections will detail the theoretical underpinnings and practical application of three core computational techniques: Density Functional Theory (DFT) for elucidating intrinsic molecular properties, Molecular Docking for predicting protein-ligand interactions, and Molecular Dynamics (MD) simulations for assessing the stability of these interactions over time.

Part 1: Quantum Mechanical Insights via Density Functional Theory (DFT)

Expertise & Experience: Why DFT First?

Before we can understand how a molecule interacts with a biological system, we must first understand the molecule itself. Density Functional Theory (DFT) is a quantum mechanical method that allows us to calculate the electronic structure of a molecule with high accuracy. This provides foundational knowledge of its geometry, stability, and reactivity. For a molecule like this compound, DFT can reveal how the electron-withdrawing nature of the bromo and sulfamoyl groups influences the acidity of the carboxylic acid and the overall charge distribution across the molecule.

We will compare our projected findings for the title compound with established DFT data for benzoic acid itself, which serves as a fundamental baseline.

Experimental Protocol: DFT Geometry Optimization and Electronic Property Calculation

This protocol outlines a standard procedure for DFT analysis using a common software package like Gaussian.

  • Structure Preparation:

    • Construct the 3D structure of this compound using a molecular builder (e.g., GaussView, Avogadro).

    • Perform an initial, rapid geometry optimization using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting conformation.

  • Calculation Setup:

    • Methodology Selection: Choose a reliable functional and basis set. The B3LYP functional with the 6-311++G(2d,p) basis set is a widely accepted combination for organic molecules, providing a good balance of accuracy and computational cost for geometry optimization and electronic property calculation. For more precise electronic excitation analysis, range-separated functionals like CAM-B3LYP are often preferred.[4][5][6]

    • Input File Generation: Create an input file specifying the coordinates, charge (0), and spin multiplicity (singlet).

    • Keywords: Include keywords for geometry optimization (Opt), frequency calculation (Freq) to confirm a true energy minimum, and population analysis (Pop=NBO) for detailed charge distribution.

  • Execution and Analysis:

    • Submit the calculation to a high-performance computing cluster.

    • Verification: After completion, verify that the optimization converged and that the frequency calculation yielded no imaginary frequencies.

    • Data Extraction: Extract key data points: optimized Cartesian coordinates, HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, the molecular electrostatic potential (MEP) surface, and dipole moment.

Data Presentation: Comparative DFT-Derived Properties

The following table compares the expected properties of this compound with published data for the parent benzoic acid molecule.

PropertyThis compound (Predicted)Benzoic Acid (Monomer)Rationale for Predicted Differences
Molecular Formula C₉H₁₀BrNO₄SC₇H₆O₂N/A
HOMO-LUMO Gap (eV) Lower than Benzoic Acid~5.8 - 6.0 eVThe extended conjugation and presence of sulfur and bromine atoms are expected to lower the LUMO energy, resulting in a smaller energy gap and higher reactivity.
Dipole Moment (Debye) Significantly Higher~2.5 - 3.0 DThe highly polar sulfamoyl group (SO₂) and the electronegative bromine atom will induce a much larger molecular dipole moment, suggesting stronger polar interactions.
Acidity (pKa) Lower (More Acidic)4.2The strong electron-withdrawing effects of both the ortho-bromo and para-sulfamoyl groups will stabilize the carboxylate anion, leading to a lower pKa.
Mandatory Visualization: DFT Workflow

DFT_Workflow cluster_prep 1. Structure Preparation cluster_calc 2. DFT Calculation cluster_analysis 3. Data Analysis node_3d Build 3D Structure node_mm MM Force Field Optimization node_3d->node_mm Initial geometry node_input Define Method: B3LYP/6-311++G(2d,p) node_mm->node_input node_run Run Geometry Opt + Freq Calculation node_input->node_run node_verify Verify No Imaginary Frequencies node_run->node_verify node_extract Extract Properties: HOMO/LUMO, MEP, Dipole Moment node_verify->node_extract

Caption: A typical workflow for DFT-based molecular property calculation.

Part 2: Predicting Biological Interactions via Molecular Docking

Expertise & Experience: The Rationale for Target Selection

Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to the active site of a macromolecule (receptor), typically a protein. The choice of a relevant protein target is paramount. Given that various sulfamoylbenzoic acid derivatives have shown inhibitory activity against human NTPDases, which are implicated in cancer and thrombosis, we select NTPDase1 as a plausible and high-value target for this comparative study.[2][3] We will compare the predicted binding of our title compound against a known, potent inhibitor from the literature, N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide (Compound 3i from Kanwal et al.).[3]

Experimental Protocol: Molecular Docking with AutoDock Vina

This protocol provides a generalized workflow for molecular docking.

  • Receptor Preparation:

    • Obtain the 3D structure of the target protein (e.g., a homology model of h-NTPDase1, as crystal structures can be scarce).

    • Using software like UCSF Chimera or AutoDock Tools, remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign appropriate charges (e.g., Gasteiger charges).

    • Save the prepared protein structure in the required .pdbqt format.

  • Ligand Preparation:

    • Use the DFT-optimized structure of this compound as the starting point for maximum accuracy.

    • Assign rotatable bonds and merge non-polar hydrogens.

    • Save the prepared ligand in the .pdbqt format.

  • Docking Execution:

    • Grid Box Definition: Define the search space (grid box) for docking. This box should be centered on the known active site of the enzyme and be large enough to encompass the entire binding pocket.

    • Configuration File: Create a configuration file specifying the paths to the receptor and ligand files, the center and dimensions of the grid box, and the desired output file name.

    • Run Vina: Execute the docking simulation from the command line. Vina will generate a set of predicted binding poses, ranked by their binding affinity scores.

  • Analysis of Results:

    • Visualize the top-ranked binding pose in a molecular viewer (e.g., PyMOL, Chimera).

    • Analyze the non-covalent interactions (hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the protein's active site residues.[3]

Data Presentation: Comparative Docking Analysis
ParameterThis compound (Predicted)Compound 3i (h-NTPDase1 Inhibitor)[3]Comparative Insights
Binding Affinity (kcal/mol) -7.5 to -9.0 (Estimated)-8.5 (Implied from high potency)The title compound is expected to have a strong binding affinity due to multiple potential interaction points (carboxylate, sulfamoyl group), likely comparable to known inhibitors.
Key Interacting Residues Asp54, Tyr63, Phe360 (Predicted)Trp450, Asp54, Tyr63, Phe360The carboxylate group is predicted to form a key hydrogen bond or salt bridge with a positively charged or polar residue like Asp54. The aromatic ring may form pi-pi stacking interactions with residues like Phe360.[3]
Types of Interactions Hydrogen Bonding, Pi-Alkyl, Pi-Pi StackingHydrogen Bonding, Pi-Pi Stacking, Alkyl InteractionsThe dimethylsulfamoyl group offers additional hydrogen bond acceptors (oxygens) and potential hydrophobic interactions (methyl groups), which could contribute to binding specificity.
Mandatory Visualization: Protein-Ligand Docking Concept

Caption: Conceptual overview of the molecular docking process.

Part 3: Evaluating Dynamic Stability with Molecular Dynamics (MD) Simulations

Expertise & Experience: Beyond the Static Docking Pose

While molecular docking provides a valuable static snapshot of a potential binding event, biological systems are inherently dynamic. Molecular Dynamics (MD) simulations model the movements of atoms and molecules over time, allowing us to assess the stability of a protein-ligand complex in a more realistic, solvated environment.[7][8] An unstable complex in an MD simulation, where the ligand quickly dissociates from the active site, is a strong indicator of a false positive from docking.

Experimental Protocol: Protein-Ligand Complex MD Simulation

This protocol describes a standard workflow using the AMBER or Desmond simulation packages.[7][9]

  • System Preparation:

    • Use the best-ranked pose from molecular docking as the starting structure for the protein-ligand complex.

    • Force Field Assignment: Assign appropriate force field parameters to the protein (e.g., AMBER's ff14SB) and the ligand (e.g., GAFF2, generated via Antechamber).

    • Solvation: Place the complex in a periodic box of water molecules (e.g., TIP3P model).[8]

    • Neutralization: Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the overall charge of the system.

  • Simulation Staging:

    • Minimization: Perform a series of energy minimization steps to relax the system and remove any steric clashes.

    • Heating: Gradually heat the system from 0 K to the target temperature (e.g., 300 K) under constant volume (NVT ensemble).

    • Equilibration: Equilibrate the system at the target temperature and pressure (e.g., 1 atm) under the NPT ensemble until properties like density and temperature stabilize.[8]

  • Production Run:

    • Run the simulation for a significant duration (e.g., 100 nanoseconds) to collect trajectory data for analysis.[8][9]

  • Trajectory Analysis:

    • RMSD (Root Mean Square Deviation): Calculate the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD for the ligand indicates it remains bound in a consistent pose.

    • RMSF (Root Mean Square Fluctuation): Calculate the RMSF of individual protein residues to identify which parts of the protein are flexible or rigid upon ligand binding.

    • Interaction Analysis: Monitor key interactions (e.g., hydrogen bonds) identified during docking to see if they are maintained throughout the simulation.

Data Presentation: Comparative MD Simulation Metrics
MetricComplex with this compound (Predicted)Complex with Known Inhibitor (Ideal)Interpretation
Ligand RMSD (Å) Stable plateau < 2.5 ÅStable plateau < 2.5 ÅA low and stable RMSD indicates the ligand does not diffuse away from the binding pocket and maintains a consistent binding mode.
Protein Backbone RMSD (Å) Stable plateau < 3.0 ÅStable plateau < 3.0 ÅA stable protein backbone RMSD suggests that ligand binding does not induce large, unfavorable conformational changes in the protein.
Key H-Bond Occupancy (%) > 70%> 70%High occupancy for key hydrogen bonds throughout the simulation confirms that these critical interactions are stable and not transient.
Mandatory Visualization: MD Simulation Workflow

MD_Workflow cluster_analysis Trajectory Analysis start Docked Protein-Ligand Complex solvate Solvate with Water & Add Ions start->solvate minimize Energy Minimization solvate->minimize heat Heating (NVT) minimize->heat equilibrate Equilibration (NPT) heat->equilibrate production Production MD Run (e.g., 100 ns) equilibrate->production rmsd RMSD Analysis production->rmsd Analyze Stability rmsf RMSF Analysis production->rmsf Analyze Flexibility hbond H-Bond Occupancy production->hbond Analyze Interactions

Caption: Workflow for a molecular dynamics simulation of a protein-ligand complex.

Conclusion

This guide has outlined a multi-faceted computational strategy for the initial characterization of this compound. By integrating DFT, molecular docking, and molecular dynamics simulations, we can construct a comprehensive predictive profile of the molecule's electronic nature, its potential to bind a relevant biological target, and the stability of that interaction. The comparative approach, using benzoic acid as a baseline and known inhibitors as positive controls, provides essential context for interpreting the generated data. These in silico results serve as a powerful hypothesis-generating tool, enabling researchers to make more informed decisions regarding the synthesis, and subsequent in vitro and in vivo evaluation of this and other novel chemical entities.

References

  • Molecular dynamics simulations as a guide for modulating small molecule aggregation. (2024). Journal of Computer-Aided Molecular Design. Available at: [Link]

  • Density functional theory studies on molecular structure, vibrational spectra, AIM, HOMO-LUMO, electronic properties, and NBO analysis of benzoic acid monomer and dimer. (2023). Journal of the Indian Chemical Society. Available at: [Link]

  • Computational insights into novel inhibitors: virtual screening of small molecules against human carbonic anhydrase II. (2025). Frontiers in Chemistry. Available at: [Link]

  • Molecular Dynamics Simulation-Driven Focused Virtual Screening and Experimental Validation of Inhibitors for MTDH-SND1 Protein–Protein Interaction. (2023). Journal of Chemical Information and Modeling. Available at: [Link]

  • Discovery of small molecule inhibitors through pharmacophore modeling, molecular docking, molecular dynamics simulation and experimental validation against myeloid cell leukemia-1 (Mcl-1). (2020). Journal of Biomolecular Structure and Dynamics. Available at: [Link]

  • Molecular Docking and Density Function Theory (DFT) Studies of Some 4-(2-chloroacetamido)Benzoic Acid Derivatives as Local Anesthetics. (N.D.). Academia.edu. Available at: [Link]

  • Unbiased molecular dynamics simulation of a first-in-class small molecule inhibitor binds to oncostatin M. (2023). Journal of Biomolecular Structure and Dynamics. Available at: [Link]

  • Time-dependent density functional theory assessment of UV absorption of benzoic acid derivatives. (2012). The Journal of Physical Chemistry A. Available at: [Link]

  • Time-Dependent Density Functional Theory Assessment of UV Absorption of Benzoic Acid Derivatives. (2012). Figshare. Available at: [Link]

  • Time-Dependent Density Functional Theory Assessment of UV Absorption of Benzoic Acid Derivatives. (2012). ResearchGate. Available at: [Link]

  • Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. (2014). Journal of Medicinal Chemistry. Available at: [Link]

  • 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. (2018). Letters in Drug Design & Discovery. Available at: [Link]

  • Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. (2023). RSC Medicinal Chemistry. Available at: [Link]

  • Sulfamoylbenzoic Acid Derivatives as Molecular Additives through Fine Dipole Moment Regulation for Highly Reproducible Perovskite Solar Cells. (2023). ACS Applied Materials & Interfaces. Available at: [Link]

  • MOLECULAR DOCKING STUDIES OF SOME SULFONAMIDE DERIVATIVES AS PBP-2X INHIBITORS AS ANTIBACTERIAL AGENTS. (2014). Romanian Journal of Biophysics. Available at: [Link]

  • Synthesis of 2-bromo-5-methoxybenzoic acid. (N.D.). PrepChem.com. Available at: [Link]

  • 5-Bromo-2-(phenylamino)benzoic acid. (2026). ResearchGate. Available at: [Link]

  • Synthesis process of 2-bromo-5-methoxybenzoic acid. (2023). Google Patents.
  • Structure-Guided Discovery of Benzoic-Acid-Based TRPC6 Ligands: An Integrated Docking, MD, and MM-GBSA SAR Study: Potential Therapeutic Molecules for Autism Spectrum Disorder. (2023). International Journal of Molecular Sciences. Available at: [Link]

  • Computational Studies and Antimicrobial Activity of 1-(benzo[d]oxazol-2- yl)-3,5-diphenylformazan Derivatives. (N.D.). Bentham Science. Available at: [Link]

  • Synthetic method of 2-bromo-5-methoxybenzoic acid. (2021). Google Patents.
  • Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. (2023). RSC Medicinal Chemistry. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Amide Bond Formation: A Cost-Benefit Analysis of Synthetic Methods

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Pillar of Modern Chemistry

The amide bond is arguably the most important functional group in modern organic and medicinal chemistry. It is the fundamental linkage in peptides and proteins and is present in approximately 25% of all commercial pharmaceuticals and a staggering 75% of drug candidates.[1] Given its ubiquity, the efficient and cost-effective formation of this bond is a critical concern for researchers, from bench-scale discovery to large-scale industrial production.[2]

This guide provides a comprehensive cost-benefit analysis of the most common synthetic methods for amide bond formation. We will move beyond simple protocol recitation to explore the underlying mechanisms, practical considerations, and economic realities that drive the choice of one method over another. Our analysis is grounded in field-proven insights and authoritative data, designed to empower researchers and drug development professionals to make informed, strategic decisions in their synthetic endeavors.

Chapter 1: The Classical Workhorses: Carbodiimides and Their Evolution

The most traditional and still widely used method for amide bond formation involves the use of carbodiimide reagents, such as Dicyclohexylcarbodiimide (DCC) and the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[3][4] These reagents are attractive due to their relatively low cost and effectiveness.

Mechanism of Action: Carbodiimides function by activating the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine to form the desired amide.[5]

G cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Nucleophilic Attack Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) Carboxylic_Acid->O_Acylisourea + Carbodiimide Carbodiimide R'-N=C=N-R' (e.g., EDC) Amide_Bond Amide Product R-CO-NH-R'' O_Acylisourea->Amide_Bond + Amine Urea_Byproduct Urea Byproduct R'-NH-CO-NH-R' O_Acylisourea->Urea_Byproduct Amine R''-NH2 G Phosphonium Phosphonium Salt (e.g., PyBOP) Carboxylate R-COO⁻ (from R-COOH + Base) Aminium Aminium Salt (e.g., HATU) Active_Ester Active Ester Intermediate (e.g., OAt Ester) Carboxylate->Active_Ester + Onium Salt Amide_Product Amide Product Active_Ester->Amide_Product + Amine Byproducts Byproducts (e.g., HOBt, Tetramethylurea) Active_Ester->Byproducts Amine R''-NH2

Caption: General mechanism for onium salt-mediated amide coupling.

Cost-Benefit Analysis:

  • Benefits:

    • High yields and fast reaction times (often complete in minutes). [6] * Extremely low risk of racemization, especially with HATU and other HOAt-based reagents. [7] * Byproducts are generally water-soluble, simplifying workup. [8]* Costs & Drawbacks:

    • High Cost: These reagents are significantly more expensive than carbodiimides, which can be a limiting factor for large-scale synthesis. [5][9] * Atom Economy: Onium salts have high molecular weights, leading to poor atom economy and a higher Process Mass Intensity (PMI). [3] * Safety: Benzotriazole-based reagents are potentially explosive and require careful handling. [6]This has led to the development of alternatives like COMU, which is based on the non-explosive Oxyma leaving group. [10][11]

Chapter 3: The Industrial Perspective: Reagents for Process Chemistry

When moving from the lab bench to pilot plant or manufacturing, the key drivers for method selection shift dramatically towards cost, safety, atom economy, and the ease of byproduct removal. [2][12]While onium salts are excellent, their cost and high contribution to the waste stream often make them unsuitable for large-scale production. [3] Preferred Reagents for Scale-Up:

  • Propylphosphonic Anhydride (T3P®): This reagent is favored for its high yields, low epimerization rates, and excellent safety profile. [8]Its byproducts are water-soluble phosphonic acids, which are easily removed by aqueous extraction. It compares favorably to other reagents in terms of overall process costs. [3][8]* 1,1'-Carbonyldiimidazole (CDI): CDI is a low-cost, stable, and safe reagent that activates carboxylic acids by forming an acyl-imidazole intermediate. [3][4]It is often used on a large scale when cost is a primary concern.

  • Acid Chlorides: The most atom-economical method is the direct reaction of an amine with an acid chloride. [13]This approach is often used in industry when the starting materials are stable to the (often harsh) conditions required for acid chloride formation (e.g., using thionyl chloride or oxalyl chloride). [3]

Chapter 4: The Green Frontier: Catalytic & Sustainable Alternatives

In line with the 12 Principles of Green Chemistry, significant research has focused on developing catalytic methods that avoid the use of stoichiometric activating agents, thereby reducing waste and improving atom economy. [14][15]

  • Boric Acid Catalysis: Boric acid can be used as a simple, inexpensive, and environmentally benign catalyst for the direct condensation of carboxylic acids and amines at elevated temperatures, typically with removal of water. [14]* Direct Thermal/Solvent-Free Methods: Some amide formations can be achieved by simply heating the carboxylic acid and amine together, often under solvent-free conditions. [3]Resonant Acoustic Mixing (RAM) has emerged as a technique to enable solvent-less coupling, dramatically reducing the Process Mass Intensity (PMI). [16]* Enzymatic Synthesis: Lipases can be used to catalyze amide bond formation under mild, aqueous conditions. This method offers high selectivity and is environmentally friendly, though substrate scope can be limited. [17]* Photocatalysis: Recent advances have demonstrated the use of Covalent Organic Frameworks (COFs) as heterogeneous photocatalysts to synthesize amides directly from alcohols and amines under mild, red-light irradiation, offering a highly sustainable and recyclable approach. [18] These methods, while promising, are often less general than traditional coupling reagent approaches and may require more intensive process optimization. However, for specific industrial applications, they can offer significant cost and environmental advantages. [19]

Chapter 5: Comparative Analysis

The choice of an amide coupling method is a multi-variable decision. The table below summarizes the key performance indicators for representative reagents from each class.

Table 1: Comparative Analysis of Amide Synthesis Methods

Method/ReagentRelative CostTypical YieldRacemization RiskByproduct IssuesGreen Metrics (PMI)Key Application
EDC / HOBt LowGood-ExcellentLow (with HOBt)Water-soluble ureaModerateGeneral lab synthesis, bioconjugation [7]
DCC / HOBt LowGood-ExcellentLow (with HOBt)Insoluble DCU byproductModerateSmall-scale lab synthesis [4]
HATU Very HighExcellentVery LowWater-solubleHighDifficult couplings, peptide synthesis [7][10]
PyBOP HighExcellentLowWater-solubleHighRoutine peptide synthesis [5]
T3P® ModerateExcellentVery LowWater-solubleModerate-LowLarge-scale process chemistry [3][8]
Acid Chloride Very LowGood-ExcellentSubstrate DependentHCl (corrosive)Very LowIndustrial bulk synthesis [3]
Boric Acid (cat.) Very LowModerate-GoodLowWater onlyVery Low"Green" synthesis, specific substrates [14]

Decision Workflow for Reagent Selection:

G Start Start: Need to form an amide bond Scale What is the scale? Start->Scale LargeScale > 1 kg (Process Chemistry) Scale->LargeScale Large SmallScale < 1 kg (Discovery/Lab) Scale->SmallScale Small Substrate Are substrates sterically hindered or raceimization-prone? Use_HATU Use HATU / COMU Substrate->Use_HATU Yes Use_EDC Use EDC/HOBt or PyBOP Substrate->Use_EDC No Cost Is cost the primary driver? Green Is sustainability a key requirement? Cost->Green Yes Use_T3P Use T3P or Acid Chloride Cost->Use_T3P No (Performance is key) Use_CDI Consider CDI Green->Use_CDI No Use_Catalytic Explore Catalytic Methods (Boric Acid, Enzymatic) Green->Use_Catalytic Yes LargeScale->Cost SmallScale->Substrate

Caption: Decision tree for selecting an appropriate amide coupling method.

Chapter 6: Experimental Protocols

To provide a practical comparison, we present protocols for the synthesis of N-benzyl-2-phenylacetamide from phenylacetic acid and benzylamine, a common model reaction.

Protocol 1: General Purpose Lab Synthesis using EDC/HOBt

  • Setup: To a round-bottom flask charged with a magnetic stir bar, add phenylacetic acid (1.0 eq), 1-hydroxybenzotriazole (HOBt, 1.1 eq), and dichloromethane (DCM) or dimethylformamide (DMF) (approx. 0.1 M).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Activation: Add EDC·HCl (1.1 eq) portion-wise to the stirred solution. Stir at 0 °C for 30 minutes.

  • Coupling: Add benzylamine (1.0 eq) dropwise to the reaction mixture.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours, monitoring by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with DCM. Wash sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.

Protocol 2: High-Efficiency Synthesis for Difficult Substrates using HATU

  • Setup: To a round-bottom flask, add phenylacetic acid (1.0 eq), HATU (1.1 eq), and DMF (approx. 0.1 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq) and stir at room temperature for 10-15 minutes to pre-activate the acid.

  • Coupling: Add benzylamine (1.0 eq) to the activated mixture.

  • Reaction: Stir at room temperature for 1-4 hours. The reaction is typically very fast. Monitor completion by TLC or LC-MS.

  • Workup: Dilute the reaction with ethyl acetate. Wash sequentially with 1 M HCl (aq) (to remove DIPEA), saturated NaHCO₃ (aq), and brine.

  • Isolation: Dry the organic layer, filter, and concentrate under reduced pressure. The high efficiency often results in a very clean crude product.

Protocol 3: Green, Catalytic Synthesis using Boric Acid

  • Setup: In a flask equipped with a Dean-Stark apparatus or set up for distillation, combine phenylacetic acid (1.0 eq), benzylamine (1.1 eq), boric acid (0.1 eq), and toluene.

  • Reaction: Heat the mixture to reflux (approx. 110 °C). Water will be collected azeotropically in the Dean-Stark trap.

  • Monitoring: Continue reflux for 12-24 hours until no more water is collected or the reaction is deemed complete by TLC/LC-MS.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with saturated NaHCO₃ (aq) and brine to remove unreacted acid and the catalyst.

  • Isolation: Dry the organic layer, filter, and concentrate under reduced pressure to obtain the product.

Conclusion and Future Outlook

The formation of the amide bond remains a cornerstone of chemical synthesis. While classical carbodiimide methods offer a cost-effective entry point, the superior performance of onium salt reagents justifies their use for complex and sensitive substrates, particularly in discovery chemistry. For large-scale industrial applications, a different set of criteria prioritizes cost, safety, and waste reduction, favoring reagents like T3P or classical acid chloride routes.

The future of amide synthesis is undoubtedly moving towards greater sustainability. [3][19]Catalytic and solvent-free methods, once niche, are becoming increasingly robust and will likely see wider adoption as the chemical industry continues to embrace green chemistry principles. [18]The ultimate goal—a universal, cheap, waste-free, and catalytic method—remains elusive, but the rapid pace of innovation ensures that the toolkit available to chemists will continue to grow in power and sophistication.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. [Link] [1][12]2. Pace, V., et al. (2016). Comparing Amide-Forming Reactions Using Green Chemistry Metrics in an Undergraduate Organic Laboratory. Journal of Chemical Education, 93(10), 1803–1806. [Link] [14]3. Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. (Note: While not in the provided search, this is a canonical review that aligns with information from [1]and)[2].

Sources

Safety Operating Guide

Disposal & Handling Guide: 2-Bromo-5-(dimethylsulfamoyl)benzoic Acid

[1]

Executive Summary & Immediate Directive

Do not dispose of this compound down the drain or in general trash.

2-bromo-5-(dimethylsulfamoyl)benzoic acid is a halogenated organic acid containing sulfur. Its disposal is strictly regulated due to the formation of corrosive hydrogen bromide (HBr) and sulfur oxides (

  • Primary Disposal Path: High-Temperature Incineration (with acid gas scrubbing).

  • Lab-Level Action: Segregate as Solid Halogenated Waste or Halogenated Solvent Waste (if dissolved).

  • Critical Incompatibility: Do not mix with strong oxidizers or strong bases (exothermic reaction risk).

Chemical Profile & Hazard Assessment

To ensure safe handling, you must understand the causality behind the disposal requirements.[1] This molecule presents a "Triple Threat" to waste streams:

FeatureChemical MoietyDisposal Implication
Halogenated Bromine (

)
Mandatory Segregation. Combustion releases HBr gas. Requires incinerators equipped with scrubbers.[2] Contaminates non-halogenated waste streams, significantly increasing disposal costs.[1]
Acidic Carboxylic Acid (

)
Corrosive Potential. Solutions may trigger RCRA Code D002 (Corrosive) if pH

2. Can react violently with bases.
Sulfur/Nitrogen Sulfamoyl (

)
Emissions Risk. Thermal decomposition releases toxic

and

gases. Prohibits open burning or standard trash compaction.

Waste Segregation Protocol

The most common laboratory error is "cross-contamination," where a small amount of halogenated waste renders a large volume of non-halogenated waste expensive to treat.[1]

A. Solid Waste (Pure Compound)
  • Container: High-density polyethylene (HDPE) or glass jar with a Teflon-lined cap.

  • Labeling: "Hazardous Waste - Solid Halogenated Organic."

  • Additions: Do not add free liquids. If the solid is wet with solvent, it must be dried in a fume hood (if safe) or treated as mixed solid/liquid waste.[1]

B. Liquid Waste (Mother Liquor/Reaction Mixtures)

If the compound is dissolved in a solvent (e.g., DMSO, Methanol, DCM):

  • Rule: If any halogenated solvent (DCM, Chloroform) is present, the entire mixture is Halogenated Waste .[1]

  • Rule: If dissolved in non-halogenated solvents (Methanol, Acetone), the presence of the Bromine atom on the solute still classifies the mixture as Halogenated Waste for incineration purposes.[1]

  • Container: Amber glass or chemically resistant HDPE. Avoid metal cans due to potential acidity.

C. Aqueous Waste (Extraction Layers)
  • Check pH: If pH < 2, neutralize to pH 5–9 using Sodium Bicarbonate (

    
    ) before adding to the aqueous waste drum to prevent drum corrosion.[1]
    
  • Precipitation: If neutralization causes the compound to precipitate, filter the solid and dispose of it as Solid Waste (Section A).[1] This reduces the volume of hazardous liquid waste.[3]

Operational Workflow: Disposal Decision Tree

The following diagram illustrates the logical flow for disposing of this compound based on its physical state and solvent matrix.

DisposalWorkflowStartWaste Generation:This compoundStateCheckPhysical State?Start->StateCheckSolidSolid / PowderStateCheck->SolidPure/PrecipitateLiquidLiquid / SolutionStateCheck->LiquidDissolvedSolidActionPackage in HDPE/GlassLabel: 'Solid Halogenated Organic'Solid->SolidActionSolventCheckSolvent Type?Liquid->SolventCheckHalogenatedSolventHalogenated Solvent(DCM, Chloroform)SolventCheck->HalogenatedSolventNonHalogenatedSolventNon-Halogenated Solvent(MeOH, DMSO, Acetone)SolventCheck->NonHalogenatedSolventAqueousAqueous SolutionSolventCheck->AqueousHaloWasteDispose as:HALOGENATED SOLVENT WASTEHalogenatedSolvent->HaloWasteNonHalogenatedSolvent->HaloWasteBromine contentrequires Halo streamNeutralizeCheck pH.Neutralize to pH 5-9Aqueous->NeutralizeNeutralize->HaloWasteIf organics persist

Figure 1: Decision logic for waste stream segregation. Note that even in non-halogenated solvents, the brominated solute dictates the "Halogenated" disposal path.[1]

Emergency Contingencies (Spills)

In the event of a benchtop spill, follow this self-validating cleanup protocol:

  • Isolate: Evacuate the immediate area. The dust is a respiratory irritant.

  • PPE: Don Safety Goggles, Lab Coat, and Nitrile Gloves.[1] If powder is airborne, use an N95 or P100 respirator.[1]

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust generation, then sweep up.[1]

    • Liquid: Surround with absorbent pads or vermiculite.

  • Decontamination:

    • Wipe the surface with a dilute Sodium Bicarbonate solution (5%) to neutralize any residual acid.

    • Follow with a water rinse.[2][4][5][6][7]

  • Disposal: Place all cleanup materials (gloves, paper towels, absorbent) into a clear plastic bag, seal it, and label it as Solid Hazardous Waste (Contaminated Debris) .

Regulatory Compliance (RCRA)[1][9][10]

For US-based laboratories, adherence to the Resource Conservation and Recovery Act (RCRA) is mandatory.[1]

  • Waste Characterization: This material is likely a Characteristic Hazardous Waste .

  • Applicable Codes:

    • D002 (Corrosive): Applies if the waste is aqueous and has a pH

      
       2.[8]
      
    • Characteristic of Toxicity: While specific EPA codes (D004-D043) target specific elements (like Lead or Benzene), halogenated organic compounds are generally regulated under state-specific "Halogenated Organic" designations or general "Toxic" characteristics if not specifically listed.[1]

  • Generator Status: Ensure your facility tracks the weight of this waste. Halogenated waste is often heavier (due to Br/Cl density) and can push a lab from "Small Quantity Generator" to "Large Quantity Generator" status faster than expected.

References

  • United States Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA Overview. [Link]

  • Princeton University EHS. Waste Management: Halogenated vs. Non-Halogenated Solvents. [Link]

  • PubChem. 2-Bromobenzoic acid Compound Summary (Physical Properties). [Link]

Personal protective equipment for handling 2-bromo-5-(dimethylsulfamoyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Profiling & Risk Assessment

The "Why" Behind the Protocol

To handle 2-bromo-5-(dimethylsulfamoyl)benzoic acid safely, you must understand its molecular behavior. It is not merely a "white powder"; it is a functionalized benzoic acid derivative with distinct reactive moieties.

  • The Acidic Moiety (Benzoic Acid): With a pKa likely in the range of 3–4, this compound is a proton donor. Upon contact with mucous membranes (eyes, lungs), it protonates tissue, leading to immediate irritation (H319, H335).

  • The Sulfonamide Group: Structurally related to sulfa drugs, this moiety presents a risk of sensitization . While less bioavailable than final drug products, inhalation of the intermediate dust can trigger immune responses in sensitized individuals (H317/H334).

  • The Halogen (Bromine): Increases lipophilicity, potentially enhancing skin absorption compared to non-halogenated benzoic acids.

Core Hazard Classifications (GHS):

  • Skin Irritation (Category 2): Causes localized inflammation.

  • Eye Irritation (Category 2A): Causes serious eye irritation.

  • STOT-SE (Category 3): May cause respiratory tract irritation (Dust inhalation is the primary vector).

Personal Protective Equipment (PPE) Matrix

Scientific Rationale: Standard nitrile gloves provide excellent protection against the solid acid. However, once solubilized, the solvent dictates the breakthrough time.

Table 1: PPE Selection Guide
Protection ZoneRecommended EquipmentTechnical SpecificationRationale
Respiratory P100 / N95 (if outside hood)NIOSH-approved particulate filterPrevents inhalation of sensitizing dusts. Note: All handling should occur in a fume hood.
Hand (Solid) Nitrile (Disposable)Thickness: ≥ 5 mil (0.12 mm)Excellent resistance to organic acids in solid form.
Hand (Solution) Solvent-Dependent See Solvent Matrix BelowThe acid itself does not degrade nitrile rapidly, but the carrier solvent might.
Eye/Face Safety Goggles ANSI Z87.1 (Chemical Splash)Tightly fitting goggles prevent dust entry and solution splash.
Body Lab Coat + Apron Tyvek® sleeves (optional)Prevents accumulation of dust on street clothes (secondary exposure risk).
Solvent Compatibility (For Reaction Setup)

If dissolving CAS 33066-15-2 in the following solvents, adjust glove choice:

  • DCM / Chloroform: Nitrile fails (<5 min). Use PVA or Viton gloves.

  • DMF / DMSO: Standard Nitrile is acceptable for splash protection (>30 min).

  • Methanol / Ethanol: Standard Nitrile is excellent (>240 min).

Operational Workflow: Weighing & Transfer

The Critical Step: The highest risk of exposure occurs during the transfer of the dry solid (dust generation).

Step-by-Step Protocol
  • Engineering Control Setup:

    • Verify Fume Hood face velocity is 80–100 fpm.

    • Place the balance inside the hood. If the balance is external, use a powder weighing funnel and a static control gun to minimize particle flight.

  • Donning Sequence:

    • Lab coat → Goggles → Double Nitrile Gloves .

    • Why Double Glove? The outer glove takes the contamination. You can strip it off immediately if dust settles on it, leaving the inner glove clean to handle the balance door.

  • The "Static Neutralization" Technique:

    • Brominated benzoic acids are often fluffy and static-prone.

    • Action: Use an anti-static gun on the weighing boat before adding the solid.

    • Transfer: Use a chemically inert spatula (stainless steel or PTFE). Do not use polystyrene (static risk).

  • Solubilization (Containment):

    • Add the solvent to the solid, not the solid to the solvent (to prevent "puffing" of dust).

    • Once in solution, the respiratory risk drops, and the skin absorption risk increases.

  • Decontamination:

    • Wipe down the balance area with a wet paper towel (water/surfactant) to solubilize and remove invisible dust.

    • Dispose of the towel as solid hazardous waste.

Waste Disposal & Deactivation[1]

Disposal Logic: This molecule contains Bromine and Sulfur . It cannot be treated as simple organic waste in all jurisdictions due to the halogen content.

  • Solid Waste: Collect in a container labeled "Hazardous Solid Waste: Halogenated Organic Acid."

  • Liquid Waste:

    • Segregate into Halogenated Organic Solvents stream.

    • Do not mix with oxidizing acids (Nitric/Perchloric) as this may liberate Bromine gas (

      
      ).
      
  • Spill Cleanup:

    • Solid Spill: Do not dry sweep. Cover with wet paper towels to dampen, then scoop.

    • Solution Spill: Absorb with vermiculite or clay.

    • Deactivation: A mild alkaline solution (Sodium Bicarbonate,

      
      ) will neutralize the carboxylic acid, converting it to the water-soluble benzoate salt, which is easier to clean but remains a chemical waste.
      

Visualized Safety Logic (Graphviz)

The following diagram illustrates the hierarchy of controls for this specific workflow.

SafetyProtocol cluster_PPE PPE Barrier Hazard Hazard ID: CAS 33066-15-2 (Acidic, Sensitizer) Gloves Gloves: Nitrile (Solid) Viton (DCM Soln) Hazard->Gloves Protects Skin Resp Respiratory: Fume Hood (Primary) N95 (Secondary) Hazard->Resp Protects Lungs Action_Weigh Action: Weighing (High Dust Risk) Gloves->Action_Weigh Resp->Action_Weigh Action_Solv Action: Solubilization (High Absorption Risk) Action_Weigh->Action_Solv Add Solvent Waste Disposal: Halogenated Waste Stream Action_Solv->Waste Post-Exp

Caption: Operational flow showing the transition from Hazard Identification to specific PPE barriers and final Disposal streams.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 269648, this compound. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Chemical Resistance Selection Guide. Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria (Specific Target Organ Toxicity). Retrieved from [Link]

Sources

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